Anticancer agent 128
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C26H38N4O4 |
|---|---|
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1R)-4-hydroxy-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H38N4O4/c1-16(27-2)24(32)29-23(17-8-4-3-5-9-17)26(34)30-15-7-11-21(30)25(33)28-20-14-13-19-18(20)10-6-12-22(19)31/h6,10,12,16-17,20-21,23,27,31H,3-5,7-9,11,13-15H2,1-2H3,(H,28,33)(H,29,32)/t16-,20+,21-,23-/m0/s1 |
Clé InChI |
PDXPGFKIBOLVGG-HXGJMTJLSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Role of miR-128 in Glioma Tumor Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MicroRNA-128 (miR-128) is a brain-enriched microRNA that is consistently downregulated in glioma, the most common and aggressive form of primary brain tumor. A growing body of evidence has established miR-128 as a critical tumor suppressor, playing a pivotal role in the regulation of fundamental cellular processes that are dysregulated in cancer, including proliferation, apoptosis, and differentiation. This technical guide provides a comprehensive overview of the role of miR-128 in glioma, detailing its downstream targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and signaling pathways are visually represented to facilitate a deeper understanding of the molecular mechanisms underlying miR-128-mediated tumor suppression. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to advance our understanding of glioma biology and develop novel therapeutic strategies.
Introduction
Glioma represents a formidable challenge in oncology due to its infiltrative nature, cellular heterogeneity, and high rates of recurrence. The molecular pathogenesis of glioma is complex, involving the deregulation of multiple signaling pathways that control cell growth, survival, and invasion. In recent years, non-coding RNAs, particularly microRNAs (miRNAs), have emerged as key regulators of gene expression and critical players in tumorigenesis.
MiR-128 is a highly conserved miRNA that is abundantly expressed in the central nervous system but is significantly downregulated in glioma tissues compared to normal brain tissue.[1][2][3] This downregulation correlates with higher tumor grade and poorer patient prognosis, suggesting a crucial role for miR-128 in glioma pathogenesis.[2] Restoration of miR-128 expression in glioma cells has been shown to inhibit tumor growth both in vitro and in vivo, highlighting its potential as a therapeutic agent. This guide will delve into the molecular mechanisms by which miR-128 exerts its tumor-suppressive effects in glioma.
Quantitative Data on miR-128 Expression and Function
Numerous studies have quantified the expression of miR-128 in glioma and its impact on various cellular processes. The following tables summarize key quantitative findings from the literature.
| Tissue Type | Relative miR-128 Expression (Mean ± SD) | p-value | Reference |
| Normal Brain | 7.15 ± 1.24 | < 0.001 | [2] |
| Glioma (All Grades) | 4.89 ± 0.87 | < 0.001 | [2] |
| Glioma Grade I | 5.49 ± 0.82 | [2] | |
| Glioma Grade III | 4.88 ± 0.85 | 0.049 (vs. Grade I) | [2] |
| Glioma Grade IV | 4.48 ± 0.68 | < 0.001 (vs. Grade I) | [2] |
Table 1: Relative Expression of miR-128 in Glioma Tissues. This table illustrates the significant downregulation of miR-128 in glioma tissues compared to normal brain tissue, with a progressive decrease in expression correlating with higher tumor grade.
| Cell Line | Treatment | Apoptosis Rate (%) | p-value | Reference |
| U251 | Control | 3.18 | < 0.05 | [4] |
| U251 | miR-128 Overexpression | 7.83 | < 0.05 | [4] |
| U87 | Control | Not Specified | < 0.05 | [5] |
| U87 | miR-128 Overexpression | Significantly Increased | < 0.05 | [5] |
Table 2: Effect of miR-128 Overexpression on Apoptosis in Glioma Cell Lines. This table demonstrates the pro-apoptotic role of miR-128 in glioma cells.
| Cell Line | Treatment | Relative Proliferation/Viability | p-value | Reference |
| T98G | miR-128 Overexpression | Significantly Inhibited | < 0.05 | [6] |
| U87 | miR-128 Overexpression | Attenuated by ~75% (in vivo) | Not Specified | [7] |
| U251 | miR-128 Overexpression | Markedly Increased Growth Inhibition | Not Specified | [4] |
Table 3: Effect of miR-128 on Glioma Cell Proliferation and Tumor Growth. This table highlights the inhibitory effect of miR-128 on glioma cell proliferation and in vivo tumor growth.
| Target Gene | Cell Line | Effect of miR-128 Overexpression | Reference |
| p70S6K1 | U87, U251 | 30-50% protein reduction | [7] |
| E2F3a | T98G | Protein level reduction | [6] |
| RhoE | U251 | Protein level reduction | [4] |
| NEK2 | U87 | Protein level reduction | [5] |
| COX-2 | LN229, U251 | Decreased mRNA stability | [8] |
Table 4: Validated Downstream Targets of miR-128 and the Effect of its Overexpression. This table lists several key protein-coding genes that are directly targeted and downregulated by miR-128 in glioma cells.
Signaling Pathways Regulated by miR-128
MiR-128 exerts its tumor-suppressive functions by targeting multiple components of key oncogenic signaling pathways. The PI3K/AKT/mTOR and MAPK pathways are two of the most critical pathways that are frequently deregulated in glioma and are significantly impacted by miR-128.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In glioma, this pathway is often hyperactivated, promoting tumorigenesis. MiR-128 has been shown to target several key components of this pathway, leading to its inhibition.
Figure 1: miR-128 regulation of the PI3K/AKT/mTOR pathway. miR-128 directly targets Receptor Tyrosine Kinases (RTKs) like EGFR and PDGFRα, as well as the downstream effector p70S6K1, leading to the inhibition of this pro-survival and proliferative pathway.
The Ras/MAPK Signaling Pathway
The Ras/MAPK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a common feature of glioma. While direct targeting of core MAPK components by miR-128 is less extensively documented, its regulation of upstream RTKs like EGFR and PDGFRα indirectly dampens the signaling output of this pathway.
Figure 2: miR-128's influence on the Ras/MAPK pathway. By downregulating upstream RTKs and transcription factors like E2F3a, miR-128 attenuates the pro-proliferative signals transmitted through the MAPK cascade.
Experimental Protocols
The following section provides detailed methodologies for key experiments commonly used to investigate the role of miR-128 in glioma.
Quantitative Real-Time PCR (qRT-PCR) for miR-128 Expression
This protocol is for the quantification of mature miR-128 levels in glioma cells or tissues.
-
RNA Extraction:
-
Total RNA, including the small RNA fraction, is isolated from cultured glioma cells or snap-frozen tumor tissue using a TRIzol-based method or a commercially available kit designed for miRNA purification.
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
-
-
Reverse Transcription (RT):
-
A specific stem-loop RT primer for miR-128 is used to reverse transcribe the mature miRNA into cDNA. This approach enhances the specificity and efficiency of the RT reaction for small RNAs.
-
The RT reaction typically includes the total RNA sample, the specific RT primer, dNTPs, reverse transcriptase, and an RNase inhibitor in a suitable buffer.
-
The reaction is performed in a thermal cycler with optimized temperature and time settings.
-
-
Real-Time PCR:
-
The real-time PCR reaction is set up using the generated cDNA, a forward primer specific to the miR-128 sequence, a universal reverse primer, and a TaqMan probe or SYBR Green dye.
-
A small nuclear RNA, such as U6, is often used as an endogenous control for normalization.
-
The PCR is run on a real-time PCR system, and the cycle threshold (Ct) values are recorded.
-
The relative expression of miR-128 is calculated using the 2-ΔΔCt method.
-
Western Blotting for Target Protein Expression
This protocol is for determining the protein levels of miR-128 targets (e.g., p70S6K1, E2F3a).
-
Protein Extraction:
-
Glioma cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are mixed with Laemmli buffer, boiled, and loaded onto an SDS-polyacrylamide gel.
-
The proteins are separated by electrophoresis based on their molecular weight.
-
The separated proteins are then transferred from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
-
Detection:
-
The membrane is incubated with an enhanced chemiluminescence (ECL) substrate, and the signal is detected using an imaging system.
-
The band intensities are quantified using densitometry software.
-
Luciferase Reporter Assay for Target Validation
This assay is used to confirm the direct interaction between miR-128 and the 3' UTR of a putative target gene.
-
Plasmid Construction:
-
The 3' UTR sequence of the predicted target gene containing the miR-128 binding site is cloned downstream of a luciferase reporter gene (e.g., Firefly luciferase) in a suitable vector.
-
A mutant version of the 3' UTR with alterations in the miR-128 seed sequence is also created as a negative control.
-
-
Cell Transfection:
-
Glioma cells are co-transfected with the luciferase reporter plasmid (wild-type or mutant) and either a miR-128 mimic or a negative control mimic.
-
A second reporter plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of incubation, the cells are lysed, and the activities of both Firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The Firefly luciferase activity is normalized to the Renilla luciferase activity for each sample.
-
A significant reduction in luciferase activity in cells co-transfected with the wild-type 3' UTR and the miR-128 mimic compared to the controls indicates a direct interaction.
-
Cell Proliferation Assays
These assays are used to assess the effect of miR-128 on the growth of glioma cells.
-
MTT Assay:
-
Glioma cells are seeded in a 96-well plate and transfected with a miR-128 mimic or a negative control.
-
At specified time points, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
BrdU Incorporation Assay:
-
Transfected glioma cells are incubated with Bromodeoxyuridine (BrdU), a synthetic analog of thymidine.
-
During DNA synthesis, BrdU is incorporated into the newly synthesized DNA of proliferating cells.
-
The cells are fixed, and the DNA is denatured to expose the incorporated BrdU.
-
The cells are then incubated with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.
-
The percentage of BrdU-positive cells is determined by flow cytometry or fluorescence microscopy.
-
In Vivo Orthotopic Glioma Xenograft Model
This model is used to evaluate the tumor-suppressive effect of miR-128 in a more physiologically relevant setting.
-
Cell Preparation:
-
Glioma cells stably overexpressing miR-128 or a control vector are harvested and resuspended in a sterile solution (e.g., PBS or Matrigel).
-
-
Stereotactic Intracranial Injection:
-
Immunocompromised mice (e.g., nude or SCID mice) are anesthetized and placed in a stereotactic frame.
-
A small burr hole is drilled in the skull at specific coordinates corresponding to the desired brain region (e.g., the striatum).
-
A defined number of glioma cells (e.g., 1 x 105 cells) in a small volume (e.g., 2-5 µL) is slowly injected into the brain parenchyma using a Hamilton syringe.
-
-
Tumor Growth Monitoring and Analysis:
-
Tumor growth is monitored over time using non-invasive imaging techniques such as bioluminescence imaging (if cells express luciferase) or magnetic resonance imaging (MRI).
-
The survival of the mice is recorded.
-
At the end of the experiment, the mice are euthanized, and the brains are harvested for histological and molecular analysis of the tumors.
-
Logical and Experimental Workflows
The investigation of miR-128's role in glioma typically follows a logical progression of experiments, as depicted in the workflow below.
Figure 3: A typical experimental workflow for investigating miR-128 function. This diagram illustrates the logical progression from initial observations of miR-128 downregulation to in-depth in vitro and in vivo functional and mechanistic studies.
Conclusion
The collective evidence strongly supports the role of miR-128 as a potent tumor suppressor in glioma. Its ability to coordinately regulate multiple oncogenic pathways through the targeting of key genes underscores its significance in glioma biology. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research into the therapeutic potential of miR-128. The development of strategies to restore miR-128 levels in glioma tumors, such as the use of miR-128 mimics, represents a promising avenue for novel therapeutic interventions. Continued investigation into the complex regulatory networks governed by miR-128 will undoubtedly yield further insights into glioma pathogenesis and pave the way for the development of more effective treatments for this devastating disease.
References
- 1. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 2. Serum microRNA-128 as a biomarker for diagnosis of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNA and Target Protein Patterns Reveal Physiopathological Features of Glioma Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miR-128 regulates the apoptosis and proliferation of glioma cells by targeting RhoE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MiR-128 promotes the apoptosis of glioma cells via binding to NEK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 39.98.85.184 [39.98.85.184]
- 7. MiR-128 Inhibits Tumor Growth and Angiogenesis by Targeting p70S6K1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MicroRNA-128 inhibits proliferation and invasion of glioma cells by targeting COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Antitumor Activity of VP-128: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
VP-128 is a novel hybrid molecule merging the structures of 17β-estradiol and a platinum(II) complex, designed for targeted chemotherapy against hormone-dependent cancers. Preclinical studies have demonstrated its selective and potent antitumor activity in estrogen receptor-positive (ERα-positive) breast and ovarian cancer models. This technical guide provides a comprehensive summary of the preclinical data on VP-128, including its mechanism of action, quantitative in vitro and in vivo efficacy, and detailed experimental methodologies.
Introduction
The strategic design of hybrid anticancer drugs aims to enhance therapeutic efficacy and selectivity while minimizing systemic toxicity. VP-128 exemplifies this approach by linking a cytotoxic platinum agent to an estradiol (B170435) moiety. This design facilitates targeted delivery to cancer cells overexpressing the estrogen receptor α (ERα), a key driver in a majority of breast and a subset of ovarian cancers. This document synthesizes the available preclinical findings to offer a detailed understanding of VP-128's therapeutic potential.
Mechanism of Action
VP-128 exhibits a dual mechanism of action that is dependent on the ERα status of the cancer cells.
-
In ERα-Positive Cells: The estradiol component of VP-128 binds with high affinity to ERα, leading to the nuclear translocation of the receptor.[1][2] This targeted delivery concentrates the cytotoxic platinum(II) moiety within the cancer cells. VP-128 has been shown to inactivate the X-linked inhibitor of apoptosis protein (XIAP) and the protein kinase B (Akt) signaling pathway, which are crucial for cell survival.[1][2] Furthermore, it induces the expression of ER-regulated genes such as c-myc and tff1, which can sensitize cells to apoptosis.[1][2] This targeted action leads to the induction of apoptosis in a caspase-dependent manner.
-
In ERα-Negative Cells: While the primary targeting mechanism is absent, VP-128 can still induce apoptosis through an ERα-independent pathway.[1][2] In ERα-negative breast cancer cells, VP-128 has been observed to induce the nuclear accumulation of the apoptosis-inducing factor (AIF), suggesting a caspase-independent cell death mechanism.[1][3] It also inhibits the expression of c-myc in these cells.[1][3] In ERα-negative ovarian cancer cells, VP-128 was also found to induce the translocation of AIF to the nucleus.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of VP-128 in ERα-positive cells and a general experimental workflow for assessing its in vivo antitumor activity.
Caption: Proposed signaling pathway of VP-128 in ERα-positive cancer cells.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. VP-128, a novel oestradiol-platinum(II) hybrid with selective anti-tumour activity towards hormone-dependent breast cancer cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to the Anticancer Mechanism of the p28 Peptide from Azurin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The p28 peptide, a 28-amino acid fragment (residues 50-77) derived from the bacterial cupredoxin azurin (B1173135) secreted by Pseudomonas aeruginosa, has emerged as a promising candidate in oncology.[1][2] This peptide exhibits preferential entry into a wide array of cancer cells and exerts its anticancer effects through a multi-targeted approach.[3][4] The primary mechanisms of action include the stabilization of the p53 tumor suppressor protein and the inhibition of angiogenesis.[2][3] Preclinical studies and Phase I clinical trials have demonstrated its potential as a safe and effective therapeutic agent.[2][5] This technical guide provides a comprehensive overview of the anticancer mechanisms of p28, detailing its molecular interactions, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Anticancer Mechanisms
The anticancer activity of p28 is primarily attributed to two interconnected mechanisms: post-translational stabilization of p53 and inhibition of angiogenesis.
p53-Mediated Cell Cycle Arrest and Apoptosis
p28 functions as a potent stabilizer of the p53 tumor suppressor protein, effective against both wild-type and mutated forms of p53.[4][6] This activity leads to cell cycle arrest and apoptosis in cancer cells.[3][4]
Mechanism of Action:
-
Preferential Cancer Cell Entry: p28 preferentially penetrates cancer cells compared to normal cells, a process thought to be mediated by caveolae-dependent endocytosis.[1]
-
Interaction with p53: Upon entering the cell, p28 translocates to the nucleus and directly binds to the DNA-binding domain (DBD) of p53.[7][8]
-
Inhibition of COP1-Mediated Ubiquitination: p28's binding to the p53 DBD sterically hinders the binding of the E3 ubiquitin ligase COP1 (Constitutive Photomorphogenic 1).[3][7] This inhibition prevents the ubiquitination and subsequent proteasomal degradation of p53.[3][4]
-
p53 Stabilization and Accumulation: The blockage of its degradation pathway leads to a post-translational increase in the intracellular levels of functional p53.[4][7]
-
Downstream Signaling Cascade: Elevated p53 levels transcriptionally activate downstream target genes, most notably the cyclin-dependent kinase (CDK) inhibitor p21.[6][9]
-
Cell Cycle Arrest: The upregulation of p21 leads to the inhibition of the CDK2/cyclin A complex, resulting in a cell cycle arrest at the G2/M phase.[9][10]
-
Induction of Apoptosis: Prolonged cell cycle arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[3][4]
Anti-Angiogenic Effects
p28 also exhibits potent anti-angiogenic properties, which are independent of its effects on p53.[3] This dual mechanism of action makes it a particularly attractive therapeutic candidate.
Mechanism of Action:
-
Endothelial Cell Penetration: Similar to its entry into cancer cells, p28 can penetrate endothelial cells.[11]
-
Inhibition of VEGFR-2 Phosphorylation: p28 non-competitively inhibits the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor in angiogenesis.[11]
-
Downstream Signaling Inhibition: The inhibition of VEGFR-2 leads to a reduction in the phosphorylation of downstream signaling molecules, including Focal Adhesion Kinase (FAK) and Akt (Protein Kinase B).[11]
-
Impaired Endothelial Cell Function: The disruption of the VEGFR-2/FAK/Akt signaling cascade inhibits endothelial cell migration, motility, and capillary tube formation, all of which are critical processes in angiogenesis.[11]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of p28 from various preclinical studies.
Table 1: In Vitro Efficacy of p28 on Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Concentration (µM) | Time (h) | Proliferation Inhibition (%) | IC50 (µM) | Citation(s) |
| MCF-7 | Breast | Wild-type | 50 | 24 | ~9.3 | 23 | [1][3] |
| 50 | 48 | ~29 | [3] | ||||
| 50 | 72 | ~50 | [3] | ||||
| ZR-75-1 | Breast | Wild-type | 50 | 72 | 16 | - | [3] |
| 100 | 72 | 44 | [3] | ||||
| UISO-Mel-23 | Melanoma | - | 100 | - | 14 | - | [3] |
| 200 | - | 22 | [3] | ||||
| UISO-Mel-29 | Melanoma | - | 100 | - | 14 | - | [3] |
| 200 | - | 22 | [3] | ||||
| Mel-29 | Melanoma | Wild-type | 50 | 72 | ~25-30 | - | [12] |
| Mel-23 | Melanoma | Mutant | 50 | 72 | ~25-30 | - | [12] |
| Raji | Burkitt's Lymphoma | Mutant | 1.5 | 24 | Significant | - | [13] |
| HeLa | Cervical | Null | 0.5-2.5 | 24 | No significant effect | - | [14] |
| MCF-7 (chimeric p28-NRC) | Breast | Wild-type | - | 48 | - | 1.88 | [1] |
| MDA-MB-231 (chimeric p28-NRC) | Breast | Mutant | - | 48 | - | 1.89 | [1] |
Table 2: In Vivo Efficacy of p28 in Xenograft Models
| Cancer Cell Line | Cancer Type | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition (%) | Citation(s) |
| MCF-7 | Breast | Athymic Mice | 10 mg/kg/day (i.p.) | 30 days | - | [3] |
| Mel-23 | Melanoma | Athymic Mice | 10 mg/kg | - | Dose-related | [3] |
| Mel-29 | Melanoma | Athymic Mice | - | - | ~50 | [12] |
| Mel-23 | Melanoma | Athymic Mice | - | - | ~60 | [12] |
| LN-229 | Glioblastoma | Xenograft Mice | - | 20 days | 46.5 | [6] |
| HCT116 | Colon | Athymic Mice | Dose-dependent | - | Significant | [8] |
| MCF-7 | Breast | Xenograft Mice | 10 or 20 mg/kg (i.p.) 3x/week | 30 days | ~50 | [8] |
| MDA-MB-231 | Breast | Xenograft Mice | 10 or 20 mg/kg (i.p.) 3x/week | 30 days | ~60 | [8] |
Table 3: Preclinical Pharmacokinetic and Toxicology Data
| Species | Administration | Key Findings | Citation(s) |
| Mice | Single i.v. dose | t1/2β: 0.23 hours; Clearance: 1.7 L/kg/hour; Vdss: 4.1 L/kg | [15] |
| Mice | Subchronic | MTD: >240 mg/kg/dose | [2] |
| Non-human Primates (NHP) | Subchronic | NOAEL: 120 mg/kg/dose | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of p28's anticancer mechanisms.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to assess the cytotoxic effects of p28.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
p28 peptide (sterile, various concentrations)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of p28 peptide and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for p53 and COP1
This protocol is for detecting changes in protein levels of p53 and COP1 following p28 treatment.
Materials:
-
p28-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-COP1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize protein bands using an imaging system.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a xenograft model to evaluate the in vivo efficacy of p28.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cell line of interest
-
Matrigel (optional)
-
p28 peptide solution
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend in PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer p28 or vehicle control via the desired route (e.g., intraperitoneal, intravenous) and schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal weight and health status.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Co-Immunoprecipitation (Co-IP) for p28-p53 Interaction
This protocol is to confirm the direct interaction between p28 and p53.
Materials:
-
Cell lysates from cells treated with p28
-
Co-IP lysis buffer
-
Anti-p53 antibody or anti-p28 antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Pre-clear cell lysates with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-p53) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-3 hours.
-
Wash the beads several times with wash buffer to remove non-specific proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by Western blot using an antibody against the putative interacting protein (e.g., anti-p28).
VEGFR-2 Kinase Assay
This protocol measures the inhibitory effect of p28 on VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer
-
ATP
-
Poly(Glu, Tyr) peptide substrate
-
p28 peptide
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well white plates
Procedure:
-
Add kinase buffer, p28 (at various concentrations), and substrate to the wells of a 96-well plate.
-
Initiate the reaction by adding ATP and recombinant VEGFR-2 kinase.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition relative to the control.
Endothelial Cell Tube Formation Assay
This assay assesses the effect of p28 on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane matrix
-
96-well plates
-
p28 peptide
-
Calcein AM (for visualization)
Procedure:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of p28 or a vehicle control.
-
Incubate for 6-18 hours to allow for tube formation.
-
Visualize and photograph the tube-like structures using a microscope.
-
Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops.
Conclusion and Future Perspectives
The p28 peptide represents a novel and promising approach in cancer therapy due to its dual action on p53-mediated cell cycle control and angiogenesis. Its ability to stabilize both wild-type and mutant p53 is particularly significant, given the high frequency of p53 mutations in human cancers. The favorable safety profile observed in early clinical trials further supports its development as a therapeutic agent.
Future research should focus on elucidating the full spectrum of p28's molecular targets and signaling interactions. Combination therapies, where p28 is used to sensitize tumors to conventional chemotherapeutics or other targeted agents, are a particularly promising avenue for clinical investigation.[10] Further optimization of drug delivery systems to enhance tumor accumulation and cellular uptake of p28 could also improve its therapeutic index. The continued exploration of this unique bacterial peptide holds significant promise for the future of cancer treatment.
References
- 1. A Bi-Functional Targeted P28-NRC Chimeric Protein with Enhanced Cytotoxic Effects on Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetics, metabolism, and toxicity of azurin-p28 (NSC745104) a peptide inhibitor of p53 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p28 Bacterial Peptide, as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Frontiers | Tumor-targeting cell-penetrating peptide, p28, for glioblastoma imaging and therapy [frontiersin.org]
- 7. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. p28, A first in class peptide inhibitor of cop1 binding to p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. The Effect of Bacterial Peptide p28 on Viability and Apoptosis Status of P53-null HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel and rapid LC/MS/MS assay for bioanalysis of Azurin p28 in serum and its pharmacokinetics in mice - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Microbiome to Enhance Immunotherapy: A Technical Overview of BMC128
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The gut microbiome has emerged as a critical modulator of host immunity and a key determinant in the success of cancer immunotherapy.[1][2] BMC128, a rationally designed, live biotherapeutic product, represents a novel approach to potentiate the efficacy of immune checkpoint inhibitors (ICIs) in patients who have previously failed to respond to these therapies. Developed by Biomica Ltd., BMC128 is a consortium of four unique bacterial strains, identified through a proprietary computational platform, that are designed to synergistically enhance anti-tumor immune responses.[3][4] Preclinical studies and preliminary Phase 1 clinical data suggest that BMC128, in combination with the anti-PD-1 antibody nivolumab (B1139203), is well-tolerated and demonstrates promising anti-tumor activity in patients with advanced solid tumors. This document provides a comprehensive technical overview of the data supporting BMC128, its proposed mechanism of action, and the experimental frameworks used in its evaluation.
Introduction: The Microbiome-Immuno-Oncology Axis
Immune checkpoint inhibitors have revolutionized the treatment landscape for a multitude of solid tumors.[1] However, a significant proportion of patients exhibit primary or acquired resistance to these therapies.[1] Emerging evidence strongly implicates the composition and functional capacity of the gut microbiome in modulating patient responses to ICIs.[1][2] A diverse and functionally robust gut microbiome is often associated with favorable clinical outcomes, suggesting that targeted microbiome modulation could be a viable strategy to overcome ICI resistance.[1]
BMC128 was developed to address this unmet need. It is a live bacterial product (LBP) consisting of a consortium of four unique bacterial strains that are natural inhabitants of the human intestinal tract.[3][5] These strains were selected based on their predicted ability to stimulate anti-tumor immune functions when administered in conjunction with ICIs.[6] The selection process was guided by Biomica's proprietary PRISM platform, a high-resolution microbiome analysis tool powered by Evogene's MicroBoost AI engine, which performs detailed functional microbiome analysis.[5][7]
Composition of BMC128
While the specific identities of the four bacterial strains within BMC128 are proprietary, they are described as natural inhabitants of the human intestinal tract.[3][5] The selection of these strains was based on a detailed functional microbiome analysis, suggesting a focus on their metabolic and immunomodulatory capabilities rather than just their taxonomic classification.[5]
Preclinical Evidence
BMC128 has demonstrated significant anti-tumor activity in combination with ICI immunotherapy in preclinical mouse models of breast cancer and melanoma.[6][8]
Experimental Protocol: Syngeneic Mouse Models
While detailed, step-by-step protocols have not been publicly released, the preclinical studies likely followed a workflow similar to the one outlined below, which is standard for evaluating the efficacy of microbiome-based immunotherapies in syngeneic mouse models.[9]
Preclinical Efficacy Data
The combination of BMC128 with an anti-PD-1 inhibitor demonstrated superior anti-tumor efficacy compared to the anti-PD-1 inhibitor alone in both melanoma and breast cancer models.[6][8]
| Preclinical Model | Treatment Group | Outcome Measure | Result | Citation |
| Melanoma | Anti-PD-1 only | Objective Response Rate (ORR) | 0% | [6][8] |
| BMC128 + Anti-PD-1 | Objective Response Rate (ORR) | 13% | [6][8] | |
| Anti-PD-1 only | Percent Tumor Growth Inhibition (%TGI) | - | [6][8] | |
| BMC128 + Anti-PD-1 | Percent Tumor Growth Inhibition (%TGI) | 100% increase compared to anti-PD-1 alone | [6][8] | |
| Breast Cancer | BMC128 + ICI | Objective Response Rate (ORR) | Nearly 50% increase in ORR | [6][8] |
| General | BMC128 + ICI | Immune Cell Infiltration | Increased infiltration of CD4+, CD8+, and NK cells | [6][8] |
| BMC128 + ICI | Tumor Microenvironment | Shift from "cold" to "hot" tumors | [10] |
Clinical Development: Phase 1 Trial (NCT05354102)
A first-in-human, open-label Phase 1 trial was initiated to evaluate the safety and tolerability of BMC128 in combination with nivolumab in patients with advanced non-small cell lung cancer (NSCLC), melanoma, or renal cell carcinoma (RCC) who had previously progressed on immunotherapy.[11][12]
Clinical Trial Protocol
The study employed a multi-stage design to investigate the effects of BMC128 on the gut microbiome and its synergy with nivolumab.[8][13]
Preliminary Clinical Data
Preliminary results from the Phase 1 trial, presented at the ASCO 2024 Annual Meeting, have shown an exceptional safety profile and encouraging signs of clinical efficacy.[1][14][15]
Safety Profile: As of the data cutoff, no major safety events potentially associated with BMC128 were reported during either monotherapy or the combination treatment, indicating a favorable safety profile.[14][15]
Clinical Efficacy: The combination of BMC128 and nivolumab demonstrated promising clinical activity in a heavily pre-treated patient population.[14][15][16][17]
| Efficacy Endpoint | Result | Citation |
| Overall Clinical Signals | 72% of refractory cases exhibited positive clinical signals | [14][15] |
| Disease Control | 64% of patients' disease stopped progressing and they displayed stable disease (SD) | [14] |
| Sustained Clinical Benefit | 55% of patients showed sustained clinical benefit | [17] |
| Durability of Response | Notable durations of response over 16 weeks, with one patient exceeding 80 weeks | [14] |
| Cross-Cancer Effectiveness | - 100% of RCC patients demonstrated positive clinical outcomes- 60% of NSCLC patients demonstrated positive clinical outcomes | [14] |
Proposed Mechanism of Action
The preclinical and clinical data suggest that BMC128 potentiates the efficacy of ICIs by modulating the host's anti-tumor immune response.[10][18] While the precise molecular pathways are still under investigation, a plausible mechanism involves the interaction of the bacterial strains in BMC128 with the host's immune cells, leading to a more robust and effective anti-cancer immune attack.
Based on the observed increase in CD4+, CD8+, and NK cell infiltration, the following signaling pathway is proposed:[6][8]
This proposed pathway suggests that the bacterial strains in BMC128 interact with antigen-presenting cells in the gut-associated lymphoid tissue, leading to their activation and maturation.[19][20] These activated APCs then prime and activate CD4+ T helper 1 (Th1) cells, which orchestrate a broader anti-tumor immune response by promoting the activation and proliferation of cytotoxic CD8+ T cells and NK cells.[21][22][23] These effector immune cells then infiltrate the tumor microenvironment and mediate the killing of cancer cells.[24][25]
Conclusion and Future Directions
BMC128 is a promising microbiome-based therapeutic with the potential to enhance the efficacy of immune checkpoint inhibitors in patients with advanced solid tumors who have limited treatment options. The rationally designed consortium of four bacterial strains has demonstrated a favorable safety profile and encouraging preliminary efficacy in a Phase 1 clinical trial.[14][15] The observed increase in anti-tumor immune cell infiltration in preclinical models provides a strong rationale for its mechanism of action.[6][8]
Further clinical development, including a planned Phase 2 study, will be crucial to confirm the efficacy of BMC128 and to further elucidate its immunomodulatory mechanisms.[8] Future research should also focus on identifying predictive biomarkers to select patients who are most likely to benefit from this novel therapeutic approach. The continued investigation of BMC128 holds the potential to usher in a new era of personalized, microbiome-driven cancer immunotherapy.
References
- 1. Biomica to Present at the American Society of Clinical Oncology (ASCO) 2024 Annual Meeting [prnewswire.com]
- 2. biomicamed.com [biomicamed.com]
- 3. mednexus.org [mednexus.org]
- 4. biomicamed.com [biomicamed.com]
- 5. biomicamed.com [biomicamed.com]
- 6. ascopubs.org [ascopubs.org]
- 7. biomicamed.com [biomicamed.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Mouse models of breast cancer in preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. evogene.com [evogene.com]
- 11. A First-in-human (FIH) Combination Treatment Study With a Single Dose Level of BMC128 | Clinical Research Trial Listing [centerwatch.com]
- 12. Biomica Successfully Completes Phase I Trial Enrollment for Microbiome-Based Immuno-Oncology Drug - BioSpace [biospace.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. biomicamed.com [biomicamed.com]
- 15. Biomica Presents Positive Clinical Data Update from Ongoing Phase 1 Trial of Microbiome-Based Therapeutic, BMC128, for Refractory RCC, NSCLC & Melanoma [global-agriculture.com]
- 16. Biomica Presents Positive Clinical Data Update from Ongoing Phase 1 Trial of Microbiome-Based Therapeutic, BMC128, for Refractory RCC, NSCLC & Melanoma [prnewswire.com]
- 17. urologytimes.com [urologytimes.com]
- 18. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 19. Immunomodulation by Gut Microbiome on Gastrointestinal Cancers: Focusing on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gut microbiota influence immunotherapy responses: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. researchgate.net [researchgate.net]
MLN0128 (Sapanisertib): A Technical Guide to its TORC1/2 Inhibitor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of MLN0128 (also known as Sapanisertib (B612132), INK128, and TAK-228), a potent and selective dual inhibitor of the mechanistic Target of Rapamycin (B549165) (mTOR) complexes, mTORC1 and mTORC2. This document details its inhibitory activity, the experimental protocols used for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to MLN0128
MLN0128 is an ATP-competitive inhibitor of mTOR kinase, a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Unlike first-generation mTOR inhibitors such as rapamycin and its analogs (rapalogs), which allosterically inhibit only mTORC1, MLN0128 targets the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2.[3] This dual inhibition offers a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in cancer.[4][5]
Quantitative Selectivity Profile
Table 1: In Vitro Inhibitory Activity of MLN0128 against mTOR and PI3K Isoforms
| Target | IC50 (nM) | Fold Selectivity vs. mTOR |
| mTOR | 1 | - |
| PI3Kα | 219 | >200-fold |
| PI3Kβ | 5293 | >5000-fold |
| PI3Kγ | 221 | >200-fold |
| PI3Kδ | 230 | >200-fold |
Data compiled from commercially available information. The IC50 values represent the concentration of MLN0128 required to inhibit 50% of the kinase activity in a cell-free assay.[6]
Table 2: Cellular Anti-proliferative Activity of MLN0128 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | 10 |
| A204 | Rhabdomyosarcoma | 2 |
| SMS-CTR | Rhabdomyosarcoma | 4 |
| TC-71 | Ewing Sarcoma | 6 |
| SaOS-2 | Osteosarcoma | 14 |
| PC3 | Prostate Cancer | 100 |
This table presents a selection of reported IC50 values for cell proliferation, demonstrating the potent anti-cancer activity of MLN0128 across various cancer types.[7]
Signaling Pathway Inhibition
MLN0128's dual inhibition of mTORC1 and mTORC2 results in the downstream suppression of key signaling proteins that regulate protein synthesis, cell growth, and survival.
As depicted in Figure 1, MLN0128 inhibits mTORC1, thereby preventing the phosphorylation of its downstream effectors S6K1 and 4E-BP1, which are critical for protein synthesis and cell growth. Simultaneously, MLN0128 inhibits mTORC2, which is responsible for the full activation of AKT via phosphorylation at Ser473. This dual action prevents the feedback activation of AKT that is often observed with rapalog treatment.[8]
Experimental Protocols
The characterization of MLN0128's selectivity and potency relies on robust biochemical and cellular assays.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Principle)
Biochemical IC50 values are commonly determined using FRET-based assays such as LanthaScreen™.
Principle: This assay measures the binding of a fluorescently labeled ATP analog (tracer) to the kinase. In the absence of an inhibitor, the tracer binds to the kinase's ATP pocket, bringing a lanthanide-labeled antibody in close proximity and generating a FRET signal. MLN0128 competes with the tracer for binding to the ATP site, leading to a decrease in the FRET signal in a dose-dependent manner. The IC50 is calculated from the resulting dose-response curve.
Western Blot Analysis of mTOR Pathway Phosphorylation
Western blotting is a key cellular assay to confirm the on-target activity of MLN0128 by measuring the phosphorylation status of downstream mTORC1 and mTORC2 substrates.
Protocol:
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat with varying concentrations of MLN0128 for a specified duration (e.g., 2-24 hours). Include vehicle-treated cells as a negative control.
-
Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Denature protein lysates in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for phosphorylated and total forms of mTOR pathway proteins (e.g., p-mTOR, mTOR, p-AKT, AKT, p-S6K1, S6K1, p-4EBP1, 4EBP1) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative levels of phosphorylated proteins, normalized to the total protein levels and a loading control (e.g., GAPDH or β-actin).
Summary and Conclusion
MLN0128 is a potent and selective dual inhibitor of mTORC1 and mTORC2. Its ATP-competitive mechanism of action results in a more comprehensive blockade of the mTOR signaling pathway compared to first-generation allosteric inhibitors. This is evidenced by its low nanomolar IC50 value against mTOR and its ability to inhibit the phosphorylation of key downstream effectors of both mTORC1 and mTORC2 in cellular contexts. While a comprehensive kinome-wide selectivity profile is not publicly available, the existing data strongly support its high degree of selectivity for mTOR over closely related PI3K isoforms. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of MLN0128 and other mTOR inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I study of sapanisertib (CB‐228/TAK‐228/MLN0128) in combination with ziv‐aflibercept in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLN0128, a novel mTOR kinase inhibitor, disrupts survival signaling and triggers apoptosis in AML and AML stem/ progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarker-Based Phase II Study of Sapanisertib (TAK-228): An mTORC1/2 Inhibitor in Patients With Refractory Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Efficacy of the investigational mTOR kinase inhibitor MLN0128 / INK128 in models of B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MLN0128, an ATP-Competitive mTOR Kinase Inhibitor, with Potent In vitro and In vivo Antitumor Activity as Potential Therapy for Bone and Soft-Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of INK128 Binding to mTOR Complexes: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the structural and biochemical interactions between the selective ATP-competitive inhibitor INK128 (also known as sapanisertib (B612132) or MLN0128) and the mammalian target of rapamycin (B549165) (mTOR) complexes, mTORC1 and mTORC2. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cellular signaling research.
Abstract
INK128 is a potent, second-generation mTOR kinase inhibitor that targets the catalytic site of both mTORC1 and mTORC2, leading to the inhibition of downstream signaling pathways critical for cell growth, proliferation, and survival.[1][2] Understanding the precise molecular interactions governing this inhibition is paramount for the rational design of next-generation therapeutics. While a definitive co-crystal structure of INK128 bound to mTOR is not publicly available, substantial biochemical data and structural information from related inhibitors, such as PP242, provide a robust framework for elucidating its binding mechanism. This guide synthesizes the available quantitative data, details the experimental methodologies for assessing inhibitor binding and activity, and presents visual representations of the relevant biological pathways and experimental workflows.
Quantitative Analysis of INK128-mTOR Binding
INK128 demonstrates high potency and selectivity for mTOR over other PI3K family kinases.[2][3] The following tables summarize the key quantitative metrics of INK128's inhibitory activity against mTOR and its complexes.
| Inhibitor | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| INK128 | mTOR | Cell-free kinase assay | 1 | - | [2] |
| INK128 | mTOR | LanthaScreen Kinase Assay | ~1 | - | [3] |
| INK128 | mTORC1 | Cell-free kinase assay | - | 1.4 | [4] |
| INK128 | mTORC2 | Cell-free kinase assay | - | 1.4 | [4] |
Table 1: In Vitro Inhibitory Activity of INK128 against mTOR.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| INK128 | PC-3 (Prostate Cancer) | Cell Viability | ~100 | [3] |
| INK128 | SUP-B15 (B-ALL) | Cell Growth (MTS) | <10 | [1] |
| INK128 | Neuroblastoma Cell Lines | Cell Viability | Varies | [2] |
Table 2: Cellular Potency of INK128.
Structural Insights into INK128-mTOR Interaction
In the absence of a direct co-crystal structure of INK128 with mTOR, the binding mode can be inferred from the crystal structure of the structurally similar inhibitor PP242 in complex with the mTOR kinase domain (PDB ID: 4JT5). INK128 and PP242 share a common 4-aminopyrazolo[3,4-d]pyrimidine scaffold, which is crucial for their interaction with the kinase hinge region.[5]
As an ATP-competitive inhibitor, INK128 occupies the ATP-binding pocket of the mTOR kinase domain.[6][7] The pyrazolopyrimidine core is predicted to form hydrogen bonds with the hinge region residues, mimicking the adenine (B156593) ring of ATP. The substituents on this core extend into the hydrophobic regions of the active site, contributing to the inhibitor's high affinity and selectivity. The benzoxazole (B165842) group of INK128 likely occupies a hydrophobic pocket, further stabilizing the interaction.
Experimental Protocols
The characterization of INK128's binding to mTOR complexes involves a variety of sophisticated biochemical and cellular assays. Detailed methodologies for key experiments are provided below.
In Vitro mTOR Kinase Assays
3.1.1. LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding and displacement of a fluorescently labeled ATP-competitive tracer to the mTOR kinase.[4]
-
Principle: A europium-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site. In the absence of an inhibitor, FRET occurs between the europium donor and the Alexa Fluor® 647 acceptor. INK128 competes with the tracer for binding to the mTOR kinase domain, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Prepare a dilution series of INK128.
-
In a 384-well plate, add the test compound, a mixture of the mTOR kinase and the europium-labeled antibody, and the Alexa Fluor® 647-labeled tracer.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Read the plate on a fluorescence plate reader capable of measuring TR-FRET, recording emission at both the donor and acceptor wavelengths.
-
Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.[4]
-
3.1.2. Immunoprecipitation-Coupled Kinase Assay
This method assesses the kinase activity of mTORC1 and mTORC2 after they have been isolated from cell lysates.[8][9]
-
Principle: mTORC1 and mTORC2 are immunoprecipitated from cell lysates using antibodies specific for their unique components (Raptor for mTORC1 and Rictor for mTORC2). The kinase activity of the isolated complexes is then measured by their ability to phosphorylate a substrate in the presence of ATP.
-
Protocol Outline:
-
Lyse cells using a CHAPS-based buffer to preserve the integrity of the mTOR complexes.[9]
-
Incubate the cell lysate with anti-Raptor or anti-Rictor antibodies, followed by protein A/G agarose (B213101) beads to pull down the respective complexes.
-
Wash the immunoprecipitates extensively to remove non-specific binding proteins.
-
Resuspend the beads in a kinase assay buffer containing a recombinant substrate (e.g., 4E-BP1 for mTORC1, AKT for mTORC2) and ATP.
-
Incubate the reaction at 37°C to allow for phosphorylation.
-
Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.[8]
-
Cellular Assays for mTOR Pathway Activity
3.2.1. Western Blotting for Downstream Substrate Phosphorylation
This is a standard method to evaluate the in-cell efficacy of INK128 by measuring the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.[2][10]
-
Principle: INK128 treatment should lead to a dose-dependent decrease in the phosphorylation of mTORC1 substrates (e.g., p70S6K at Thr389, 4E-BP1 at Thr37/46) and mTORC2 substrates (e.g., AKT at Ser473).
-
Protocol Outline:
-
Treat cultured cells with varying concentrations of INK128 for a specified duration.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT (S473), total AKT, p-4E-BP1 (T37/46), total 4E-BP1).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][11]
-
Visualizations
The following diagrams illustrate the mTOR signaling pathway, the mechanism of INK128 action, and a typical experimental workflow.
Caption: The mTOR signaling pathway and the inhibitory action of INK128.
Caption: A typical experimental workflow for characterizing INK128.
References
- 1. Efficacy of the investigational mTOR kinase inhibitor MLN0128 / INK128 in models of B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR ATP-competitive inhibitor INK128 inhibits neuroblastoma growth via blocking mTORC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sapanisertib | mTOR | PI3K | Autophagy | TargetMol [targetmol.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sapanisertib | C15H15N7O | CID 45375953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. MLN0128, an ATP-Competitive mTOR Kinase Inhibitor, with Potent In vitro and In vivo Antitumor Activity as Potential Therapy for Bone and Soft-Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
Zenocutuzumab (MCLA-128): A Technical Guide to Target Validation in NRG1 Fusion-Positive Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuregulin 1 (NRG1) gene fusions have emerged as actionable oncogenic drivers in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC). These fusions lead to the formation of chimeric NRG1 proteins that, through their retained epidermal growth factor (EGF)-like domain, bind to and activate the HER3 (ErbB3) receptor. This engagement triggers the heterodimerization of HER3 with its preferred partner, HER2 (ErbB2), resulting in the potent activation of downstream pro-survival signaling pathways, most notably the PI3K/AKT pathway.[1][2][3][4] Zenocutuzumab (MCLA-128) is a humanized IgG1 bispecific antibody designed to specifically target this oncogenic signaling axis. This technical guide provides an in-depth overview of the target validation for zenocutuzumab in solid tumors, detailing its mechanism of action, preclinical evidence, and pivotal clinical trial data. It is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.
Introduction: The NRG1 Fusion Oncogene
NRG1 fusions are a rare but significant class of genomic alterations found across a spectrum of solid tumors.[5][6] The incidence of these fusions is generally low, estimated at approximately 0.2% across all solid tumors, with enrichment in certain subtypes such as invasive mucinous adenocarcinoma of the lung and KRAS wild-type pancreatic cancer.[1][2] The fusion event typically joins the 5' end of a partner gene to the 3' end of the NRG1 gene, preserving the EGF-like domain essential for HER3 binding.[1][2] This results in a membrane-tethered or secreted chimeric ligand that leads to constitutive activation of the HER2/HER3 signaling pathway in an autocrine or paracrine manner.[1][2]
Zenocutuzumab: Mechanism of Action
Zenocutuzumab is a bispecific antibody with a unique "Dock & Block" mechanism of action designed to potently and specifically inhibit NRG1 fusion-driven signaling.[7][8]
-
Docking Arm (Anti-HER2): One arm of the antibody binds to the HER2 receptor. Given the high abundance of HER2 on the surface of many tumor cells, this docking mechanism serves to anchor the antibody to the cell surface, increasing its local concentration.[7][8]
-
Blocking Arm (Anti-HER3): The other arm of zenocutuzumab targets the HER3 receptor, sterically hindering the binding of the NRG1 fusion protein.[7][8]
This dual engagement effectively prevents the NRG1 fusion-induced heterodimerization of HER2 and HER3, thereby inhibiting the phosphorylation of HER3 and the subsequent activation of downstream oncogenic signaling pathways like PI3K/AKT.[7][9][10] Furthermore, zenocutuzumab is glycoengineered to enhance its affinity for Fc receptors, leading to augmented antibody-dependent cellular cytotoxicity (ADCC).[7][9]
Preclinical Validation
The anti-tumor activity of zenocutuzumab has been extensively validated in a range of preclinical models harboring NRG1 fusions.
In Vitro Studies
Zenocutuzumab has demonstrated potent inhibition of cell growth and induction of apoptosis in various cancer cell lines with endogenous or engineered NRG1 fusions.[7][11]
Table 1: In Vitro Efficacy of Zenocutuzumab in NRG1 Fusion-Positive Cell Lines
| Cell Line | Cancer Type | NRG1 Fusion/Alteration | Effect of Zenocutuzumab | Reference |
| MDA-MB-175-VII | Breast Cancer | DOC4-NRG1 | Growth inhibition (IC50 = 0.04 nM) | [7] |
| HBEC-CD74-NRG1 | Lung (Engineered) | CD74-NRG1 | Inhibition of HER3 and AKT phosphorylation | [7] |
| H6c7-ATP1B1-NRG1 | Pancreatic (Engineered) | ATP1B1-NRG1 | Inhibition of HER3 and AKT phosphorylation | [7] |
| HCC-95 | Lung Cancer | NRG1 Amplification | Growth inhibition (IC50 = 0.15 nM) | [7] |
In Vivo Studies
In patient-derived xenograft (PDX) models of NRG1 fusion-positive cancers, zenocutuzumab treatment resulted in significant tumor growth inhibition and, in some cases, tumor regression.[7][11]
Table 2: In Vivo Efficacy of Zenocutuzumab in PDX Models
| PDX Model | Cancer Type | NRG1 Fusion | Zenocutuzumab Treatment | Outcome | Reference |
| LUAD-0061AS3 | Lung Adenocarcinoma | SLC3A2-NRG1 | 2.5-25 mg/kg, once weekly | Dose-dependent tumor growth inhibition | [7] |
| OV-10-0050 | Ovarian Cancer | Not specified | 2.5-25 mg/kg, once weekly | Dose-dependent tumor growth inhibition | [7] |
| CTG-0953 | Pancreatic Cancer | ATP1B1-NRG1 | 2.5-25 mg/kg, once weekly | Tumor regression | [7] |
Clinical Validation: The eNRGy Trial
The clinical efficacy and safety of zenocutuzumab were evaluated in the pivotal Phase 1/2 eNRGy trial (NCT02912949), a global, open-label, multicenter study in patients with NRG1 fusion-positive solid tumors.[10][12][13][14][15]
Study Design
Patients with locally advanced, unresectable, or metastatic solid tumors harboring a documented NRG1 fusion who had progressed on standard therapies were enrolled. Zenocutuzumab was administered at a dose of 750 mg intravenously every two weeks. The primary endpoint was the overall response rate (ORR).[10][12][14]
Efficacy Results
Zenocutuzumab demonstrated significant and durable anti-tumor activity across multiple NRG1 fusion-positive cancer types.[10][12][16]
Table 3: Efficacy of Zenocutuzumab in the eNRGy Trial
| Tumor Type | Number of Patients (Evaluable) | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Reference |
| Overall | 158 | 30% | 11.1 months | 6.8 months | [10][16] |
| NSCLC | 93 | 29% | 12.7 months | Not Reported | [10][12] |
| Pancreatic Cancer | 36 | 42% | 9.2 months | Not Reported | [10][17] |
Responses were observed across various NRG1 fusion partners.[10] The safety profile of zenocutuzumab was manageable, with the most common treatment-related adverse events being low-grade diarrhea, fatigue, and nausea.[10][13]
Experimental Protocols
NRG1 Fusion Detection
-
Method: RNA-based next-generation sequencing (NGS) is the preferred method for detecting NRG1 fusions due to the large intronic regions of the NRG1 gene, which can make detection by DNA-based NGS challenging.[2]
-
Procedure:
-
Formalin-fixed paraffin-embedded (FFPE) tumor tissue is obtained from patients.
-
RNA is extracted and purified.
-
RNA sequencing libraries are prepared using targeted RNA-based panels that include NRG1.
-
Sequencing is performed on a high-throughput sequencing platform.
-
Bioinformatic analysis is used to identify fusion transcripts involving the NRG1 gene.
-
Cell Viability Assay (AlamarBlue Assay)
-
Principle: The AlamarBlue assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with varying concentrations of zenocutuzumab for a specified period (e.g., 96 hours).
-
AlamarBlue reagent is added to each well.
-
Plates are incubated to allow for the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.
-
Fluorescence is measured using a plate reader, and cell viability is calculated relative to untreated control cells.
-
Western Blotting for Phospho-Protein Analysis
-
Principle: Western blotting is used to detect and quantify the phosphorylation status of key signaling proteins.
-
Procedure:
-
Cells are treated with zenocutuzumab for a defined period.
-
Cells are lysed, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total HER3, AKT, and other downstream effectors.
-
The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Protein bands are visualized using a chemiluminescent substrate and imaged.
-
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
-
Principle: This assay measures the ability of zenocutuzumab to induce the killing of target tumor cells by immune effector cells.
-
Procedure:
-
Target tumor cells (e.g., MDA-MB-175-VII) are labeled with a detectable marker (e.g., 51Cr).
-
Labeled target cells are incubated with varying concentrations of zenocutuzumab.
-
Effector cells, such as peripheral blood mononuclear cells (PBMCs), are added to the wells.
-
After incubation, the release of the label from lysed target cells into the supernatant is measured.
-
The percentage of specific lysis is calculated to determine the ADCC activity.
-
Patient-Derived Xenograft (PDX) Model Generation and Efficacy Studies
-
Principle: PDX models involve the implantation of patient tumor tissue into immunodeficient mice, providing a more clinically relevant in vivo model.
-
Procedure:
-
Fresh tumor tissue from patients with NRG1 fusion-positive cancers is obtained.
-
The tissue is fragmented and subcutaneously implanted into immunodeficient mice (e.g., NSG mice).
-
Once tumors are established and reach a specified size, mice are randomized into treatment and control groups.
-
Zenocutuzumab or a vehicle control is administered to the mice (e.g., intraperitoneally, once weekly).
-
Tumor volume is measured regularly to assess treatment efficacy.
-
Conclusion
The comprehensive preclinical and clinical data strongly validate the HER2/HER3 heterodimer, activated by NRG1 fusions, as a critical oncogenic driver in a subset of solid tumors. Zenocutuzumab, with its innovative "Dock & Block" mechanism, has demonstrated potent and durable anti-tumor activity in this patient population. The successful clinical development of zenocutuzumab underscores the importance of identifying rare oncogenic drivers and developing targeted therapies. Further research is ongoing to explore the full potential of zenocutuzumab in NRG1 fusion-positive cancers and to identify potential resistance mechanisms.
References
- 1. mskcc.org [mskcc.org]
- 2. targetedonc.com [targetedonc.com]
- 3. Evaluating Antibody-Dependent Cell-Mediated Cytotoxicity by Chromium Release Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Zenocutuzumab, a HER2xHER3 Bispecific Antibody, Is Effective Therapy for Tumors Driven by NRG1 Gene Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The phase I/II eNRGy trial: Zenocutuzumab in patients with cancers harboring NRG1 gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The phase I/II eNRGy trial: Zenocutuzumab in patients with cancers harboring NRG1 gene fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of Zenocutuzumab in NRG1 Fusion-Positive Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]
- 13. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. trepo.tuni.fi [trepo.tuni.fi]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. HER2-HER3 dimer quantification by FLIM-FRET predicts breast cancer metastatic relapse independently of HER2 IHC status - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Proliferation Assays with MLN0128 (Sapanisertib)
Audience: Researchers, scientists, and drug development professionals.
Introduction
MLN0128, also known as Sapanisertib or INK128, is a potent, selective, and orally bioavailable second-generation ATP-competitive inhibitor of the mechanistic Target of Rapamycin (B549165) (mTOR).[1][2][3] The mTOR kinase is a critical component of the PI3K/AKT/mTOR signaling pathway, which acts as a master regulator of cell growth, proliferation, metabolism, and survival.[2][4] Dysregulation of this pathway is a common event in many human cancers, making mTOR an attractive therapeutic target.[2][5][6]
Unlike first-generation allosteric mTOR inhibitors like rapamycin (rapalogs), which primarily inhibit mTOR complex 1 (mTORC1), MLN0128 is a dual inhibitor targeting both mTORC1 and mTORC2.[2][3][7] This comprehensive inhibition prevents the feedback activation of AKT signaling often observed with rapalogs, potentially leading to superior anti-tumor activity.[2][3][8] These application notes provide an overview of MLN0128's mechanism of action and detailed protocols for assessing its anti-proliferative effects in vitro.
Mechanism of Action: Dual mTORC1/mTORC2 Inhibition
MLN0128 binds to the ATP-binding site of the mTOR kinase domain, inhibiting its activity within both the mTORC1 and mTORC2 complexes.[7]
-
mTORC1 Inhibition: By inhibiting mTORC1, MLN0128 blocks the phosphorylation of key downstream effectors such as p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1][5][9] This leads to a reduction in protein synthesis and cell growth. MLN0128's ability to suppress 4E-BP1 phosphorylation is a key advantage over rapamycin.[1][2]
-
mTORC2 Inhibition: MLN0128's inhibition of mTORC2 prevents the phosphorylation of AKT at serine 473 (Ser473), a crucial step for its full activation.[1][5][9] It also blocks the phosphorylation of other mTORC2 substrates like N-myc downstream-regulated gene 1 (NDRG1).[2] This dual action effectively shuts down critical pro-survival signaling pathways.[5]
Caption: MLN0128 inhibits both mTORC1 and mTORC2, blocking downstream signaling pathways.
Data Presentation: Anti-Proliferative Activity of MLN0128
MLN0128 demonstrates potent anti-proliferative activity across a wide range of cancer cell lines, with IC50 values typically in the low nanomolar range.[10]
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Acute Myeloid Leukemia | MOLM13 | Growth Inhibition | [5] |
| MV4-11 | Growth Inhibition | [5] | |
| OCI-AML3 | Growth Inhibition | [5] | |
| U937 | Growth Inhibition | [5] | |
| B-cell Acute Lymphoblastic Leukemia | SUP-B15 | ~10 | [1] |
| Breast Cancer | MCF-7 (PIK3CA mutant) | 1.5 - 53 | [8] |
| Sarcoma | Rhabdomyosarcoma (RMS) | 2 - 130 | [10] |
| Ewing Sarcoma (ES) | 2 - 130 | [10] | |
| Osteosarcoma | 2 - 130 | [10] | |
| Prostate Cancer | PC3 | 100 | [9] |
| Cholangiocarcinoma | Various CCA lines | Nanomolar range | [11] |
Note: "Growth Inhibition" indicates that the study demonstrated a dose-dependent effect without specifying a precise IC50 value in the abstract.
Experimental Protocols
Two common methods for assessing cell proliferation are tetrazolium reduction assays (e.g., MTT) and DNA synthesis assays (e.g., BrdU).
Caption: General experimental workflow for an in vitro cell proliferation (MTT) assay.
Protocol 4.1: MTT Cell Proliferation Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MLN0128 (Sapanisertib)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[12][14]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)[14]
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and Trypan blue). b. Dilute the cells in complete culture medium to the optimal seeding density (typically 1,000-10,000 cells/well, determined empirically for each cell line). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for no-cell controls (medium only) to serve as blanks. d. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[15]
-
Drug Treatment: a. Prepare a stock solution of MLN0128 in DMSO. b. Perform serial dilutions of MLN0128 in complete culture medium to achieve final concentrations ranging from low nM to µM (e.g., 0.1 nM to 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration. c. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (or vehicle control) to the respective wells in triplicate. d. Incubate the plate for a desired period, typically 72 hours, at 37°C in a 5% CO₂ incubator.[2][15]
-
MTT Addition and Incubation: a. After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL). b. Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Formazan Solubilization: a. After the incubation with MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well. b. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12]
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to reduce background noise.[12]
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells (blank) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % Viability against the log of the MLN0128 concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Protocol 4.2: BrdU Cell Proliferation Assay
This assay measures cell proliferation by quantifying the incorporation of bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA of proliferating cells.[16]
Materials:
-
BrdU Cell Proliferation Assay Kit (contains BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, HRP-linked secondary antibody, TMB substrate, and wash buffer)
-
Cancer cell line of interest
-
Complete cell culture medium
-
MLN0128 and DMSO
-
96-well flat-bottom sterile culture plates
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Cell Seeding and Drug Treatment: a. Follow steps 1 and 2 from the MTT Assay Protocol (4.1) to seed cells and treat them with serial dilutions of MLN0128 for the desired duration (e.g., 48-72 hours).
-
BrdU Labeling: a. Following the drug incubation period, add BrdU labeling reagent to each well at the final concentration recommended by the kit manufacturer (e.g., 10 µM).[16] b. Incubate the plate for an additional 2-24 hours at 37°C in a 5% CO₂ incubator to allow for BrdU incorporation into the DNA of S-phase cells.[16]
-
Cell Fixation and DNA Denaturation: a. Carefully remove the culture medium from the wells. b. Add 100 µL of the kit's Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.[16] This step fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Immunodetection: a. Remove the Fixing/Denaturing solution and wash the wells with Wash Buffer as per the kit's instructions. b. Add the diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.[16] c. Wash the wells to remove unbound primary antibody. d. Add the diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.[16] e. Wash the wells thoroughly to remove unbound secondary antibody.
-
Substrate Development and Data Acquisition: a. Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature, or until sufficient color development occurs.[16] b. Add Stop Solution (if included in the kit) to terminate the reaction. c. Measure the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Similar to the MTT assay, calculate the percentage of proliferation for each concentration relative to the vehicle control after blank subtraction.
-
Plot the results and use non-linear regression to determine the IC50 value, which reflects the concentration of MLN0128 required to inhibit 50% of DNA synthesis.
References
- 1. Efficacy of the investigational mTOR kinase inhibitor MLN0128 / INK128 in models of B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MLN0128, an ATP-competitive mTOR kinase inhibitor with potent in vitro and in vivo antitumor activity, as potential therapy for bone and soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MLN0128, a novel mTOR kinase inhibitor, disrupts survival signaling and triggers apoptosis in AML and AML stem/ progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase II study of the dual mTOR inhibitor MLN0128 in patients with metastatic castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 8. Investigational drug MLN0128, a novel TORC1/2 inhibitor, demonstrates potent oral antitumor activity in human breast cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. MLN0128, an ATP-Competitive mTOR Kinase Inhibitor, with Potent In vitro and In vivo Antitumor Activity as Potential Therapy for Bone and Soft-Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pan-mTOR inhibitor MLN0128 is effective against intrahepatic cholangiocarcinoma induced in mice by AKT and Yap co-expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. protocol-online.org [protocol-online.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for INK128 (Sapanisertib) Treatment in Neuroblastoma Xenografts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroblastoma, a common pediatric solid tumor, often exhibits dysregulation of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. INK128, also known as Sapanisertib or MLN0128, is a potent and selective ATP-competitive inhibitor of mTOR kinase, targeting both mTORC1 and mTORC2 complexes.[1] This dual inhibition blocks downstream signaling more comprehensively than rapamycin (B549165) analogs and has shown significant antitumor activity in preclinical models of neuroblastoma.[1][2] Furthermore, INK128 has been shown to sensitize neuroblastoma cells to conventional chemotherapeutic agents like doxorubicin.[1][3]
These application notes provide detailed protocols for the use of INK128 in neuroblastoma xenograft models, based on established preclinical studies. The included methodologies cover in vitro cell viability assays, in vivo orthotopic xenograft models, and combination therapy approaches. All quantitative data from cited experiments are summarized for easy reference and comparison.
Key Signaling Pathway: PI3K/Akt/mTOR
The diagram below illustrates the central role of mTOR in cell signaling and the points of inhibition by INK128. INK128's dual targeting of mTORC1 and mTORC2 effectively blocks the phosphorylation of key downstream effectors like 4E-BP1, S6K, and Akt at Ser473, leading to reduced protein synthesis, cell cycle arrest, and apoptosis.[1]
Caption: INK128 inhibits both mTORC1 and mTORC2 complexes.
Data Presentation
Table 1: In Vitro Cytotoxicity of INK128 in Human Neuroblastoma Cell Lines
| Cell Line | MYCN Status | IC50 (µM) | Reference |
| IMR-32 | Amplified | 0.218 | [4] |
| NGP | Amplified | Not Reported | [1] |
| NB-19 | Amplified | 2.796 | [4] |
| CHLA-255 | Non-amplified | Not Reported | [1] |
| SK-N-AS | Non-amplified | Not Reported | [1] |
| SH-SY5Y | Non-amplified | Not Reported | [1] |
| LA-N-6 | Not Reported | 0.653 | [4] |
Note: The study by Zhang et al. demonstrated dose-dependent inhibition of viability for all listed cell lines but did not provide calculated IC50 values.[1] IC50 values for IMR-32, NB-19, and LA-N-6 are from a study using a different inhibitor, YK-4-279, but provide a reference for the range of sensitivity.[4]
Table 2: In Vivo Efficacy of INK128 in an Orthotopic Neuroblastoma Xenograft Model (IMR-32 Cells)
| Treatment Group | Dose & Schedule | Mean Tumor Weight (g) ± SD | Tumor Growth Inhibition | Reference |
| Control (Vehicle) | N/A | ~1.2 ± 0.2 | N/A | [1] |
| INK128 | 2 mg/kg, i.p. | ~0.4 ± 0.1 | ~67% | [1] |
Note: Data is estimated from figures in the cited publication. The treatment duration and frequency for the tumor growth study were not explicitly stated.[1]
Experimental Protocols
Experimental Workflow for In Vivo Xenograft Study
The following diagram outlines the typical workflow for assessing the efficacy of INK128 in an orthotopic neuroblastoma xenograft model.
Caption: Workflow for orthotopic neuroblastoma xenograft study.
Protocol 1: In Vitro Neuroblastoma Cell Viability Assay
-
Cell Culture: Culture human neuroblastoma cell lines (e.g., IMR-32, NGP, SK-N-AS) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of INK128 in culture media. Replace the media in the wells with media containing various concentrations of INK128. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Viability Assessment: Measure cell viability using a standard method such as the Cell Counting Kit-8 (CCK-8) or MTT assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the INK128 concentration and fitting the data to a dose-response curve.
Protocol 2: Orthotopic Neuroblastoma Xenograft Model
-
Animal Model: Use 4-6 week old athymic nude mice, housed in a pathogen-free environment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation: Culture IMR-32 cells stably expressing luciferase. On the day of injection, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells per 50 µL. Keep the cell suspension on ice.
-
Orthotopic Injection:
-
Anesthetize the mouse using a standard protocol (e.g., isoflurane (B1672236) inhalation).
-
Place the mouse in a lateral position and make a small flank incision to expose the left kidney.
-
Carefully inject 1 x 10⁶ IMR-32 cells in 50 µL of the cell/Matrigel suspension into the renal capsule of the kidney.
-
Close the incision with sutures or surgical clips.
-
-
Tumor Monitoring: Monitor tumor growth weekly using bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
Treatment Initiation: Once tumors are established (e.g., detectable bioluminescent signal), randomize mice into control and treatment groups (n=3-5 mice per group).
-
Drug Administration:
-
INK128 Monotherapy: Administer INK128 at a dose of 2 mg/kg via intraperitoneal (i.p.) injection. The optimal treatment schedule (e.g., daily, every other day) should be determined, but a short-term 4-hour treatment has been used for pharmacodynamic studies.[1]
-
Vehicle Control: Administer the vehicle solution using the same route and schedule as the treatment group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor burden via bioluminescence and animal body weight throughout the study.
-
At the end of the treatment period, sacrifice the mice.
-
Dissect the xenograft tumors and weigh them.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry.
-
Protocol 3: INK128 and Doxorubicin Combination Therapy
-
Xenograft Model: Establish orthotopic IMR-32 xenografts as described in Protocol 2.
-
Treatment Groups: Randomize mice into four groups:
-
Vehicle Control
-
INK128 alone
-
Doxorubicin alone
-
INK128 and Doxorubicin combination
-
-
Drug Administration:
-
Administer INK128 (2 mg/kg, i.p.) and Doxorubicin (dose to be optimized, e.g., 2-3 mg/kg, i.p.) according to a predetermined schedule. The timing of administration (concurrently or sequentially) may need to be optimized.
-
-
Efficacy Evaluation: Monitor tumor growth and animal health as described in Protocol 2. Compare the tumor weights and growth inhibition among the four groups to assess for synergistic or additive effects.
Protocol 4: Western Blot Analysis of mTOR Pathway Modulation
-
Sample Preparation:
-
For in vivo samples, harvest xenograft tumors from treated and control mice. Homogenize the tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
For in vitro samples, treat neuroblastoma cells with INK128 for the desired time (e.g., 4 hours). Lyse the cells in RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-mTOR (Ser2448)
-
mTOR
-
Phospho-Akt (Ser473)
-
Akt
-
Phospho-4E-BP1 (Thr37/46)
-
4E-BP1
-
Phospho-p70S6K (Thr389)
-
p70S6K
-
β-Actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. Quantify band intensities using densitometry software.
References
Application Notes: Using Antitumor Agent-128 in A549 Cell Cycle Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The A549 cell line, derived from human lung adenocarcinoma, is a cornerstone model in cancer research, particularly for studies on non-small cell lung cancer (NSCLC). A fundamental aspect of cancer biology is the dysregulation of the cell cycle, the tightly controlled process governing cell division. Analyzing the cell cycle provides crucial insights into the mechanisms of potential therapeutic agents.
Antitumor agent-128 is a potent compound investigated for its effects on cell proliferation. Its primary mechanism involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis in cancer cells. These notes provide a comprehensive guide to analyzing the effects of Antitumor agent-128 on the A549 cell cycle.
Mechanism of Action of Antitumor Agent-128
Antitumor agent-128 functions as a microtubule-stabilizing agent. In a normal cell cycle, microtubules, which are dynamic polymers of tubulin, form the mitotic spindle necessary for separating chromosomes during mitosis. Antitumor agent-128 binds to tubulin, promoting its polymerization and preventing the depolymerization of microtubules.[1] This stabilization disrupts the normal dynamic instability of microtubules, leading to the formation of abnormal microtubule bundles and asters. The cell's spindle assembly checkpoint detects this abnormality, halting the cell cycle at the G2/M phase and ultimately inducing apoptosis.[2][3]
Caption: Mechanism of Antitumor agent-128 on the cell cycle.
Data Presentation: Expected Effects on A549 Cell Cycle
Treatment of A549 cells with Antitumor agent-128 is expected to result in a dose- and time-dependent accumulation of cells in the G2/M phase of the cell cycle.[2] At lower concentrations, a G1-like arrest has also been observed.[4] The following table summarizes representative quantitative data on cell cycle distribution following treatment.
| Treatment Group | Concentration | Incubation Time | % G0/G1 Phase | % S Phase | % G2/M Phase | Sub-G1 (Apoptosis) |
| Control (Untreated) | 0 nM | 24 hours | ~60-70% | ~15-25% | ~10-15% | <5% |
| Antitumor agent-128 | 10 nM | 24 hours | ~30-40% | ~10-20% | ~45-55% | ~5-10% |
| Antitumor agent-128 | 50 nM | 24 hours | ~5-15% | ~5-10% | ~70-85% | ~10-15% |
| Antitumor agent-128 | 100 nM | 24 hours | <5% | <5% | >85% | >15% |
Note: These values are illustrative and can vary based on experimental conditions such as cell passage number, confluency, and specific protocol variations.
Experimental Protocols
Protocol 1: A549 Cell Culture and Treatment
This protocol details the steps for maintaining A549 cultures and treating them with Antitumor agent-128.
Materials:
-
A549 cell line
-
RPMI-1640 medium[5]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
Antitumor agent-128 stock solution (e.g., in DMSO)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. Seed 2 x 10^5 cells per well into 6-well plates and allow them to adhere overnight.[6]
-
Treatment: Prepare working solutions of Antitumor agent-128 in complete medium from the stock solution. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is non-toxic to the cells (typically <0.1%).
-
Incubation: Remove the old medium from the wells and replace it with the medium containing the desired concentrations of Antitumor agent-128 (e.g., 0 nM, 10 nM, 50 nM, 100 nM).
-
Incubate the plates for the desired time period (e.g., 24, 48 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol describes the staining of DNA with Propidium Iodide (PI) for cell cycle analysis using flow cytometry.[7] PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content in each cell.[8]
Materials:
-
Treated and control A549 cells from Protocol 1
-
PBS
-
Trypsin-EDTA
-
Cold 70% ethanol[8]
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 3.8 mM sodium citrate (B86180) in PBS)[8]
-
RNase A solution (e.g., 100 µg/mL)[9]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Harvest Cells: Collect both floating and adherent cells. Aspirate the medium (containing floating/apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS, then add Trypsin-EDTA to detach them. Combine the detached cells with the medium from the first step.
-
Wash: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.
-
Fixation: Resuspend the cell pellet and add 1 mL of cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping.[8] Fix the cells for at least 1 hour at 4°C. Cells can be stored at -20°C for several weeks at this stage.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading double-stranded RNA, which PI can also bind to.[8]
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting the fluorescence emission at ~600 nm. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., CellQuest™, FlowJo) to generate a histogram of DNA content. Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for A549 cell cycle analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. G2/M blockade by paclitaxel induces caveolin-1 expression in A549 lung cancer cells: caveolin-1 as a marker of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic chemotherapy with paclitaxel nanoparticles induced apoptosis in lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Differential Expression Proteins of Paclitaxel-Treated Lung Adenocarcinoma Cell A549 Using Tandem Mass Tag-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Cell cycle analysis [bio-protocol.org]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. Cell cycle-specific phosphorylation of p53 protein in A549 cells exposed to cisplatin and standardized air pollutants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MCLA-128 Administration in NRG1 Fusion Positive Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of MCLA-128 (zenocutuzumab) in patient-derived xenograft (PDX) models of cancers harboring Neuregulin 1 (NRG1) fusions. The provided data and protocols are collated from published preclinical studies to guide researchers in designing and executing similar experiments.
Introduction
NRG1 gene fusions are oncogenic drivers in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC).[1][2] These fusions result in a chimeric NRG1 protein that acts as a potent ligand for the HER3 (ERBB3) receptor. This binding leads to the heterodimerization of HER3 with HER2 (ERBB2), activating downstream signaling pathways, primarily the PI3K/AKT pathway, which promotes tumor growth and survival.[1][3][4]
MCLA-128 (zenocutuzumab) is a humanized IgG1 bispecific antibody designed to target both HER2 and HER3. Its unique "Dock & Block" mechanism of action involves one arm of the antibody docking onto HER2, which positions the other arm to effectively block the NRG1 fusion protein from binding to HER3. This dual-targeting approach prevents HER2/HER3 heterodimerization and subsequent downstream signaling.[4][5] Preclinical studies utilizing NRG1 fusion positive PDX models have been instrumental in demonstrating the potent anti-tumor activity of MCLA-128.[1][2][3]
Data Presentation
The following tables summarize the quantitative data from preclinical studies of MCLA-128 in NRG1 fusion positive PDX models.
Table 1: In Vivo Efficacy of MCLA-128 in NRG1 Fusion Positive PDX Models
| PDX Model | Cancer Type | NRG1 Fusion Partner | MCLA-128 Dose (mg/kg, weekly) | Treatment Duration | Outcome | Reference |
| LUAD-0061AS3 | Lung Adenocarcinoma | Unknown | 2.5, 8, 25 | 28 days | Dose-dependent inhibition of tumor growth; tumor shrinkage at 25 mg/kg. | [3] |
| ST3204 | Unknown | Unknown | 2.5, 8, 25 | 28 days | Dose-dependent inhibition of tumor growth; tumor shrinkage at 25 mg/kg. | [3] |
| OV-10-0050 | Ovarian Cancer | Unknown | 2.5, 8, 25 | 28 days | Dose-dependent inhibition of tumor growth; tumor shrinkage at 25 mg/kg. | [3][6] |
Note: The highest dose of 25 mg/kg in mice was reported to be equivalent to the 650-mg, twice-weekly dose identified for humans.[3]
Signaling Pathways and Experimental Workflows
MCLA-128 Mechanism of Action in NRG1 Fusion Positive Cancer
Caption: MCLA-128's "Dock & Block" mechanism in NRG1 fusion positive cancer.
Experimental Workflow for PDX Studies
Caption: General workflow for MCLA-128 efficacy studies in PDX models.
Experimental Protocols
Establishment of NRG1 Fusion Positive Patient-Derived Xenografts
This protocol is a generalized procedure based on standard practices for establishing PDX models.
Materials:
-
Fresh, sterile patient tumor tissue confirmed to be NRG1 fusion positive.
-
Immunodeficient mice (e.g., NOD-scid GAMMA (NSG) or BALB/c nude mice, 6-12 weeks old).
-
Matrigel (or similar basement membrane matrix).
-
Sterile surgical instruments.
-
Anesthesia (e.g., isoflurane).
-
Analgesics.
-
Sterile saline or culture medium (e.g., DMEM or RPMI-1640 with antibiotics).
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue from surgical resection or biopsy under sterile conditions. Transport the tissue on ice in a sterile container with culture medium.
-
Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile saline or culture medium. Remove any non-tumor or necrotic tissue.
-
Fragmentation: Cut the tumor tissue into small fragments (approximately 2-3 mm³).
-
Implantation:
-
Anesthetize the mouse.
-
Shave and sterilize the flank area.
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Coat the tumor fragment in Matrigel.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-operative Care: Administer analgesics as per institutional guidelines and monitor the mice for recovery and signs of distress.
-
Monitoring Tumor Growth: Palpate the implantation site regularly to monitor for tumor growth. Once tumors become palpable, measure their dimensions using calipers 2-3 times per week.
-
Passaging: When the tumor reaches a volume of approximately 500-1000 mm³, euthanize the mouse and aseptically harvest the tumor. The tumor can then be fragmented and re-implanted into a new cohort of mice for expansion (passaging). It is recommended to bank portions of the tumor at each passage by cryopreservation.
MCLA-128 Administration in PDX Models
Materials:
-
MCLA-128 (zenocutuzumab) reconstituted in a suitable vehicle (e.g., sterile PBS).
-
Vehicle control (e.g., sterile PBS).
-
PDX-bearing mice with established tumors (e.g., 100-200 mm³).
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Cohort Formation: Once PDX tumors reach the desired size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).
-
Dosing Preparation: Prepare the required concentrations of MCLA-128 and the vehicle control under sterile conditions.
-
Administration: Administer MCLA-128 or vehicle via intraperitoneal (i.p.) injection. In the cited preclinical studies, MCLA-128 was administered once weekly at doses of 2.5, 8, or 25 mg/kg.[3]
-
Treatment Schedule: Continue the weekly administration for the duration of the study (e.g., 28 days or until endpoint criteria are met).
Assessment of Tumor Response
Procedure:
-
Tumor Volume Measurement: Measure the tumor length (L) and width (W) with calipers 2-3 times per week. Calculate the tumor volume (TV) using the formula:
-
Body Weight Measurement: Monitor the body weight of the mice 2-3 times per week as an indicator of treatment toxicity.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time to visualize tumor growth curves.
-
Calculate the percent tumor growth inhibition (%TGI) at a specific time point using the formula:
-
%TGI = [1 - (Mean TV of treated group / Mean TV of control group)] x 100
-
-
Modified RECIST criteria can be adapted for PDX models to classify response as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).[8]
-
CR: Tumor is non-palpable.
-
PR: ≥ 30% decrease in tumor volume from baseline.
-
PD: ≥ 20% increase in tumor volume from the smallest recorded volume.
-
SD: Neither sufficient shrinkage to qualify for PR nor sufficient growth to qualify for PD.
-
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³), or if they show signs of significant toxicity (e.g., >20% body weight loss).[7][8]
References
Application Notes and Protocols for Lentiviral Overexpression of miR-128 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the lentiviral-mediated overexpression of microRNA-128 (miR-128) in cancer cell lines. This document includes detailed protocols for lentivirus production, cell line transduction, and subsequent functional assays to investigate the role of miR-128 in cancer biology.
Introduction
MicroRNA-128 (miR-128) is a small non-coding RNA that plays a crucial role in post-transcriptional gene regulation.[1] Aberrant expression of miR-128 has been observed in numerous human cancers, where it can function as either a tumor suppressor or an onco-miRNA, depending on the cellular context.[2][3] Dysregulation of miR-128 has been linked to key cancer-related processes such as cell proliferation, apoptosis, differentiation, and metastasis.[1][3] Lentiviral vectors are a highly effective tool for stable, long-term overexpression of miRNAs in a wide variety of cell types, including cancer cell lines that are difficult to transfect.[4][5] This enables in-depth functional analysis of miR-128's role in cancer progression and its potential as a therapeutic target.
Data Presentation: miR-128 Expression in Cancer
The expression of miR-128 is frequently downregulated in various cancer types, suggesting a tumor-suppressive role. However, in some malignancies, its expression is elevated. The following tables summarize quantitative data on miR-128 expression from the literature.
Table 1: Relative Expression of miR-128 in Cancer Tissues Compared to Adjacent Normal Tissues
| Cancer Type | miR-128 Expression Level | Reference |
| Breast Cancer | Significantly reduced in 31 of 33 tumor specimens.[6] | [6] |
| Lung Cancer | Downregulated in 15 lung cancer tissues.[7] | [7] |
| Glioblastoma | Decreased.[8] | [8] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Down-expressed.[9] | [9] |
| Acute Lymphoblastic Leukemia (ALL) | High expression is associated with ALL.[10] | [10] |
| Hepatocellular Carcinoma | Upregulated.[11] | [11] |
Table 2: Relative Expression of miR-128 in Human Breast Cancer Cell Lines
| Cell Line | Aggressiveness | Relative miR-128 Expression (Normalized to MCF7) | Reference |
| MCF7 | Lowest | 1.0 | [6] |
| BT-474 | Luminal | Lower than MCF7 | [6] |
| MDA-MB-468 | Basal A | Lower than MCF7 | [6] |
| HCC1937 | Basal A | Lower than MCF7 | [6] |
| MDA-MB-231 | Basal B (Highly Metastatic) | Lower than MCF7 | [6] |
| BT549 | Basal B | Lower than MCF7 | [6] |
| MDA-MB-435s | Basal B | Lower than MCF7 | [6] |
Experimental Protocols
Protocol 1: Lentiviral Vector Production for miR-128 Overexpression
This protocol outlines the steps for producing lentiviral particles carrying a miR-128 expression cassette. The use of a three-plasmid system (a transfer plasmid containing the miR-128 precursor sequence, a packaging plasmid, and an envelope plasmid) is recommended for enhanced safety.[12]
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Opti-MEM medium
-
Lentiviral transfer vector with miR-128 precursor (e.g., pLKO.1-miR-128)
-
Lentiviral packaging plasmids (e.g., psPAX2)
-
Lentiviral envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Polybrene
-
0.45 µm filter
Procedure:
-
Cell Seeding (Day 0): Seed 6.0 x 10^6 HEK293T cells in a 10 cm plate to achieve 70-80% confluency on the day of transfection.[12]
-
Transfection (Day 1):
-
In one tube, dilute the lentiviral plasmids (e.g., 9 µg of pLKO.1-miR-128, 9 µg of psPAX2, and 1 µg of pMD2.G) in 1.5 ml of Opti-MEM.[13]
-
In a separate tube, dilute the transfection reagent in 1.5 ml of Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.[12]
-
Replace the medium on the HEK293T cells with 5 ml of fresh, antibiotic-free DMEM with 10% FBS.
-
Add the DNA-transfection reagent complexes to the cells dropwise.
-
-
Virus Harvest (Day 3 & 4):
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Add 6 ml of fresh medium to the cells and collect the supernatant again at 72 hours post-transfection.[13]
-
Filter the collected supernatant through a 0.45 µm filter to remove cell debris.
-
The viral supernatant can be used immediately or stored at -80°C in aliquots.
-
Protocol 2: Lentiviral Transduction of Cancer Cell Lines
This protocol describes how to infect target cancer cells with the produced lentivirus to establish stable miR-128 overexpression.
Materials:
-
Target cancer cell line
-
Complete growth medium for the target cell line
-
Lentiviral stock (from Protocol 1)
-
Polybrene (5-8 µg/ml)
-
Puromycin (B1679871) (for selection, concentration to be determined by a kill curve)
Procedure:
-
Cell Seeding (Day 0): Seed the target cancer cells in a 6-well plate to be 25-50% confluent at the time of transduction.[12]
-
Transduction (Day 1):
-
Thaw the lentiviral stock on ice.
-
Prepare serial dilutions of the virus in complete medium containing 5-8 µg/ml polybrene.[14]
-
Remove the existing medium from the cells and add the virus-containing medium. Include a well with no virus as a negative control.
-
To enhance transduction efficiency, centrifugation at 1,000 x g for 30-60 minutes at room temperature can be performed (spinoculation).[14]
-
-
Medium Change (Day 2): Replace the virus-containing medium with fresh complete medium.[14]
-
Selection (Day 3 onwards):
-
If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium to select for stably transduced cells.
-
Maintain the selection for 7-14 days, replacing the medium with fresh selection medium every 2-3 days, until non-transduced control cells are eliminated.
-
Protocol 3: Validation of miR-128 Overexpression
Quantitative Real-Time PCR (qRT-PCR):
-
RNA Extraction: Isolate total RNA, including the small RNA fraction, from both the miR-128 overexpressing and control cell lines using a suitable kit.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a miRNA-specific reverse transcription kit with a stem-loop primer for miR-128.
-
qPCR: Perform real-time PCR using a TaqMan probe or SYBR Green chemistry with primers specific for mature miR-128. Normalize the expression to a small nuclear RNA, such as U6, as an internal control.
Protocol 4: Functional Assays
Cell Proliferation Assay (MTT or WST-1 Assay):
-
Seed an equal number of miR-128 overexpressing and control cells in 96-well plates.
-
At various time points (e.g., 24, 48, 72, 96 hours), add the MTT or WST-1 reagent to the wells.
-
Incubate according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength to determine the relative number of viable cells.
Transwell Migration and Invasion Assays:
-
For the invasion assay, coat the upper chamber of a Transwell insert with Matrigel. For the migration assay, no coating is needed.
-
Seed miR-128 overexpressing and control cells in the upper chamber in a serum-free medium.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-migrated/invaded cells from the top of the insert.
-
Fix and stain the cells that have migrated/invaded to the bottom of the insert.
-
Count the stained cells under a microscope.
Apoptosis Assay (Annexin V/PI Staining):
-
Harvest miR-128 overexpressing and control cells.
-
Wash the cells with PBS and resuspend them in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Visualizations
Signaling Pathways Regulated by miR-128
miR-128 has been shown to regulate several critical signaling pathways involved in cancer progression.
Caption: miR-128 signaling pathways in cancer.
Experimental Workflow for Lentiviral Overexpression of miR-128
The following diagram illustrates the overall experimental workflow.
Caption: Workflow for miR-128 overexpression.
Logical Relationship of miR-128 Function
This diagram depicts the logical flow from miR-128 overexpression to its effects on cancer cell phenotype.
Caption: Functional consequences of miR-128.
References
- 1. miR-128 and its target genes in tumorigenesis and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of miR-128 in cancer development, prevention, drug resistance, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lentiviral overexpression of miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MicroRNA‐128 promotes apoptosis in lung cancer by directly targeting NIMA‐related kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MiR-128 Inhibits Tumor Growth and Angiogenesis by Targeting p70S6K1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functions of MiRNA-128 on the Regulation of Head and Neck Squamous Cell Carcinoma Growth and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIR128-1 microRNA 128-1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. biomedicaljournal.co.uk [biomedicaljournal.co.uk]
- 12. biosettia.com [biosettia.com]
- 13. biorxiv.org [biorxiv.org]
- 14. biosettia.com [biosettia.com]
Application Notes and Protocols for In Vivo Dissolution of VP-128
For Researchers, Scientists, and Drug Development Professionals
Introduction
VP-128 is a novel small molecule entity with significant therapeutic potential. However, its low aqueous solubility presents a considerable challenge for in vivo studies, potentially leading to poor absorption and variable exposure. This document provides detailed application notes and standardized protocols for the dissolution of VP-128 for preclinical in vivo research. The following guidelines will facilitate the preparation of stable and homogenous formulations suitable for various administration routes, ensuring reliable and reproducible experimental outcomes.
Physicochemical Properties of VP-128 (Hypothetical)
A thorough understanding of the physicochemical properties of a compound is critical for developing an appropriate formulation strategy. For the purposes of this protocol, we will assume VP-128 is a lipophilic, neutral compound with the following characteristics:
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| LogP | 4.2 |
| Aqueous Solubility | < 0.1 µg/mL |
| pKa | Not ionizable |
| Physical State | Crystalline solid |
These properties necessitate the use of solubilizing agents and non-aqueous vehicles to achieve the desired concentration for in vivo administration.
Recommended Vehicle Formulations
The choice of vehicle is dependent on the route of administration, the required dose, and the toxicology profile of the excipients. Below are recommended starting formulations for oral (PO) and intravenous (IV) administration of VP-128.
Oral Administration Formulations
For oral gavage, a variety of vehicles can be employed. The following table summarizes common formulations for enhancing the solubility and absorption of poorly water-soluble compounds like VP-128.
| Formulation Component | Concentration Range (%) | Purpose | Key Considerations |
| Aqueous Suspensions | |||
| Methylcellulose (B11928114) | 0.5 - 2% | Suspending agent | Provides viscosity to prevent settling of solid particles.[1][2] |
| Tween 80 | 0.1 - 0.5% | Wetting agent/Surfactant | Improves the dispersion of hydrophobic particles in the aqueous vehicle.[1][2] |
| Co-solvent Systems | |||
| DMSO | 2 - 10% | Co-solvent | Potent solvent, but should be used at the lowest effective concentration due to potential toxicity.[3] |
| PEG 300/400 | 30 - 60% | Co-solvent | Generally well-tolerated and effective in solubilizing a wide range of compounds.[3] |
| Tween 80 | 5 - 10% | Surfactant/Emulsifier | Enhances solubility and can improve absorption by inhibiting P-glycoprotein.[3] |
| Saline or Water | q.s. to 100% | Diluent | |
| Lipid-Based Formulations | |||
| Corn Oil/Sesame Oil | up to 100% | Lipid vehicle | Suitable for highly lipophilic compounds. |
| DMSO | 10% | Co-solvent | Can be added to aid initial dissolution in the oil.[3] |
| Cyclodextrin Formulations | |||
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20 - 40% in water | Complexing agent | Forms inclusion complexes to enhance aqueous solubility.[4][5] |
Intravenous Administration Formulations
Intravenous formulations must be sterile, and the components must be safe for parenteral administration. The goal is to achieve a clear, stable solution.
| Formulation Component | Concentration Range (%) | Purpose | Key Considerations |
| Co-solvent Systems | |||
| DMSO | 5 - 20% | Co-solvent | Higher concentrations may be needed for IV, but must be infused slowly. Potential for hemolysis. |
| PEG 400 | 40 - 60% | Co-solvent | Can cause hypertension and bradycardia at high concentrations.[6] |
| Propylene Glycol (PG) | 40 - 45% | Co-solvent | Generally considered safe for IV administration.[7] |
| N,N-Dimethylacetamide (DMA) | 20% | Co-solvent | Use with caution and assess tolerability.[6] |
| Saline or D5W | q.s. to 100% | Diluent | Must be isotonic. |
| Cyclodextrin Formulations | |||
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 20 - 30% in water | Complexing agent | FDA-approved for parenteral use and effective in solubilizing hydrophobic drugs. |
Experimental Protocols
The following protocols provide step-by-step instructions for preparing dosing solutions of VP-128. All procedures should be performed in a clean, designated workspace, and sterile techniques should be used for preparing intravenous formulations.
Protocol 1: Preparation of an Oral Suspension of VP-128
This protocol is suitable for administering VP-128 as a suspension for oral gavage.
Materials:
-
VP-128 powder
-
0.5% (w/v) Methylcellulose in sterile water
-
0.2% (v/v) Tween 80
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Sterile tubes for storage
Procedure:
-
Calculate the required amount of VP-128 based on the desired dose and the number of animals.
-
Weigh the calculated amount of VP-128 powder and place it in a clean mortar.
-
Add a small volume of 0.2% Tween 80 to the powder and triturate with the pestle to form a smooth paste. This step is crucial for wetting the hydrophobic powder.
-
Gradually add the 0.5% methylcellulose solution to the paste while continuously triturating to ensure a uniform dispersion.
-
Transfer the suspension to a sterile beaker containing a magnetic stir bar.
-
Stir the suspension on a stir plate for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any large agglomerates.
-
Store the suspension in a labeled, sterile container. Shake well before each administration.
Protocol 2: Preparation of an Oral Solution of VP-128 using a Co-solvent System
This protocol is designed to create a clear solution of VP-128 for oral administration. A common vehicle for this purpose is a mixture of DMSO, PEG 300, Tween 80, and saline.[3]
Materials:
-
VP-128 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG 300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes for preparation and storage
-
Vortex mixer
Procedure:
-
Weigh the required amount of VP-128 and place it in a sterile tube.
-
Add DMSO to the tube to dissolve the VP-128 completely. Vortex until a clear solution is obtained. The volume of DMSO should be 10% of the final desired volume.
-
Add PEG 300 to the solution. This should constitute 40% of the final volume. Vortex thoroughly.
-
Add Tween 80 to the mixture, which should be 5% of the final volume. Vortex until the solution is homogenous.
-
Slowly add sterile saline to the mixture to reach the final volume (q.s. to 100%). It is important to add the aqueous component last and slowly to prevent precipitation.
-
Vortex the final solution to ensure it is clear and homogenous.
-
Prepare fresh on the day of dosing.
Protocol 3: Preparation of an Intravenous Solution of VP-128
This protocol outlines the preparation of a sterile solution of VP-128 for intravenous injection. A vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) can be effective for poorly soluble compounds.[6]
Materials:
-
VP-128 powder
-
N,N-Dimethylacetamide (DMA), sterile grade
-
Propylene glycol (PG), sterile grade
-
Polyethylene Glycol 400 (PEG 400), sterile grade
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
Procedure:
-
In a sterile vial, weigh the required amount of VP-128.
-
Add DMA to the vial to dissolve the VP-128. Vortex until the compound is fully dissolved. The volume of DMA should be 20% of the final volume.
-
Add PG to the solution (40% of the final volume) and vortex to mix.
-
Add PEG 400 to bring the solution to the final volume (40% of the final volume). Vortex thoroughly until a clear, homogenous solution is formed.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Visually inspect the final solution for any particulates before administration.
-
This formulation should be prepared fresh before use.
Signaling Pathway and Experimental Workflow
Hypothetical Signaling Pathway for VP-128
Assuming VP-128 is an inhibitor of the MEK/ERK signaling pathway, a common target in cancer drug development, the following diagram illustrates its proposed mechanism of action.
Caption: Hypothetical inhibition of the MEK/ERK signaling pathway by VP-128.
Experimental Workflow for In Vivo Formulation Development
The following diagram outlines a logical workflow for developing a suitable in vivo formulation for a poorly water-soluble compound like VP-128.
Caption: A stepwise workflow for in vivo formulation development of VP-128.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon addition of aqueous phase | The compound is "salting out" due to a high concentration of the organic co-solvent. | - Add the aqueous phase more slowly while vortexing vigorously.- Decrease the initial concentration of the compound in the organic solvent.- Consider using a surfactant or a different co-solvent system. |
| Phase separation in lipid-based formulations | The components are not fully miscible. | - Ensure thorough mixing/homogenization.- Gentle warming may improve miscibility, but check for compound stability at elevated temperatures. |
| High viscosity of the formulation | The concentration of polymers (e.g., PEG, methylcellulose) is too high. | - Reduce the concentration of the high-viscosity component.- For oral gavage, ensure the formulation can be easily drawn into and dispensed from a syringe. |
| Adverse events in animals (e.g., irritation, lethargy) | The vehicle itself may be causing toxicity. | - Reduce the concentration of potentially toxic excipients like DMSO.- Run a vehicle-only control group to assess the tolerability of the formulation.- Consider an alternative, better-tolerated vehicle system. |
Conclusion
The successful in vivo evaluation of poorly water-soluble compounds like VP-128 is highly dependent on the development of an appropriate and well-characterized formulation. The protocols and guidelines presented in this document offer a starting point for researchers. It is essential to perform initial solubility and stability tests to select the most suitable vehicle system for your specific experimental needs. Careful consideration of the route of administration and potential vehicle-related toxicities will ensure the generation of high-quality, reproducible data in preclinical studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. med.nyu.edu [med.nyu.edu]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of toxicity and tolerability of a combination vehicle; 5% Pharmasolve, 45% Propylene glycol and 50% Polyethylene glycol 400 in rats following repeated intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Delivery Methods for p28 Anticancer Peptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p28 peptide, a 28-amino acid fragment derived from the bacterial protein azurin, has emerged as a promising anticancer agent. Its preferential entry into cancer cells and subsequent induction of apoptosis via p53 stabilization make it a compelling candidate for targeted cancer therapy.[1][2][3] This document provides detailed application notes and protocols for various delivery methods of the p28 peptide, intended to guide researchers in preclinical and clinical development.
Direct Administration of p28 Peptide
Direct administration of the p28 peptide has been the primary approach in both preclinical and clinical investigations. The peptide's inherent cell-penetrating ability allows for systemic delivery and subsequent targeting of tumor tissues.
Intravenous (IV) Infusion
Intravenous infusion is the clinically evaluated route for systemic delivery of p28.
Application Notes:
-
Formulation: p28 is a water-soluble peptide and is typically formulated in sterile saline for intravenous administration.[1]
-
Dosage: Clinical trials have explored a range of doses, administered intravenously three times per week in cycles.[1][2] No maximum tolerated dose (MTD) was reached in a phase I trial, indicating a favorable safety profile.[4]
-
Pharmacokinetics: Preclinical studies in mice have shown that p28 exhibits linear pharmacokinetics.[1]
Table 1: Intravenous Dosing from Phase I Clinical Trial [1][2][4]
| Dose Level | Dosage (mg/kg) | Administration Schedule |
| 1 | 0.83 | 3 times/week for 4 weeks, followed by a 2-week rest |
| 2 | 1.66 | 3 times/week for 4 weeks, followed by a 2-week rest |
| 3 | 2.50 | 3 times/week for 4 weeks, followed by a 2-week rest |
| 4 | 3.33 | 3 times/week for 4 weeks, followed by a 2-week rest |
| 5 | 4.16 | 3 times/week for 4 weeks, followed by a 2-week rest |
Experimental Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Utilize athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: (Width² x Length) / 2.
-
-
Treatment Protocol:
-
Randomize mice into control and treatment groups.
-
Preparation of p28 Solution: Dissolve lyophilized p28 peptide in sterile, pyrogen-free 0.9% saline to the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a solution for a 200 µg injection).
-
Administration: Administer p28 via tail vein injection at the specified dose (e.g., 10 mg/kg). The control group should receive an equivalent volume of sterile saline.
-
Dosing Schedule: Administer treatment daily or as determined by the study design for a specified period (e.g., 30 days).[1]
-
-
Endpoint Analysis:
-
Monitor animal weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure final tumor weight and volume.
-
Perform histological and immunohistochemical analysis of tumor tissue to assess apoptosis, proliferation, and p53 levels.
-
Intraperitoneal (IP) Injection
Intraperitoneal injection is a common route for preclinical evaluation of anticancer agents in rodent models.
Application Notes:
-
Dosage: Preclinical studies have demonstrated the efficacy of daily intraperitoneal injections of p28 at doses ranging from 4 to 10 mg/kg.[1]
-
Efficacy: IP administration has been shown to significantly reduce tumor size in xenograft models of melanoma and breast cancer.[1]
Experimental Protocol: The protocol for an in vivo efficacy study using IP injection is similar to the intravenous protocol, with the key difference being the route of administration. The prepared p28 solution is injected into the peritoneal cavity of the mouse.
Nanoparticle-Based Delivery of p28
To enhance the therapeutic index and potentially overcome limitations of direct peptide administration, p28 can be incorporated into nanoparticle delivery systems. This approach can improve peptide stability, circulation half-life, and tumor accumulation.
p28 as a Targeting Ligand
The inherent ability of p28 to preferentially bind to and enter cancer cells makes it an excellent targeting ligand for nanoparticles.
Application Notes:
-
Mechanism: p28 can be conjugated to the surface of nanoparticles (e.g., PLGA, gold nanoparticles) to direct them to tumor cells.
-
Conjugation: Covalent conjugation is a common method, often involving the reaction between a functional group on the nanoparticle surface (e.g., maleimide) and a corresponding group on the p28 peptide (e.g., a thiol group from a cysteine residue).[6]
Experimental Protocol: Conjugation of p28 to PLGA-PEG-Maleimide Nanoparticles
-
Synthesis of PLGA-PEG-Maleimide Copolymer: Synthesize or procure PLGA-PEG-Maleimide.
-
p28 Peptide with Cysteine: Synthesize or procure the p28 peptide with an additional cysteine residue at the N- or C-terminus to provide a free thiol group for conjugation.
-
Conjugation Reaction:
-
Dissolve the p28-cysteine peptide in a suitable buffer (e.g., PBS with EDTA).
-
Dissolve the PLGA-PEG-Maleimide in an organic solvent (e.g., DMSO).
-
Mix the two solutions and allow them to react at room temperature for several hours to overnight with gentle stirring. The maleimide (B117702) group on the polymer will react with the thiol group on the peptide to form a stable thioether bond.
-
-
Purification:
-
Remove unconjugated peptide and other reactants by dialysis or size exclusion chromatography.
-
-
Nanoparticle Formulation:
-
Formulate the p28-conjugated PLGA-PEG nanoparticles using a standard method such as nanoprecipitation or emulsification-solvent evaporation.
-
-
Characterization:
-
Determine the size, zeta potential, and morphology of the nanoparticles using dynamic light scattering (DLS) and transmission electron microscopy (TEM).
-
Quantify the amount of conjugated p28 using a suitable method like HPLC or a BCA protein assay.
-
Cellular Uptake and Mechanistic Studies
Understanding the mechanism of p28 delivery into cancer cells is crucial for optimizing its therapeutic efficacy.
Application Notes:
-
Mechanism of Entry: p28 preferentially enters cancer cells through a caveolin-mediated endocytic pathway.[1] This process is energy-dependent and relies on membrane cholesterol.[1]
-
Intracellular Trafficking: Following endocytosis, p28 escapes the endosome and translocates to the cytoplasm and nucleus where it interacts with p53.
Experimental Protocol: In Vitro Cellular Uptake Assay
-
Cell Culture:
-
Seed cancer cells (e.g., MCF-7, U-87 MG) and a corresponding non-cancerous cell line (e.g., MCF-10A) in 24-well plates or on glass coverslips in 12-well plates.
-
Allow cells to adhere and reach 70-80% confluency.
-
-
Preparation of Labeled p28:
-
Label the p28 peptide with a fluorescent dye (e.g., Alexa Fluor 568) according to the manufacturer's instructions.
-
Purify the labeled peptide to remove any free dye.
-
-
Uptake Experiment:
-
Replace the culture medium with fresh medium containing the fluorescently labeled p28 at a final concentration of 10-50 µM.
-
Incubate the cells for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.
-
-
Analysis:
-
Fluorescence Microscopy:
-
Wash the cells three times with cold PBS to remove unbound peptide.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cellular uptake and subcellular localization of the labeled p28 using a confocal fluorescence microscope.
-
-
Flow Cytometry (Quantitative Analysis):
-
Wash the cells with cold PBS and detach them using trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the amount of internalized peptide.
-
-
Stability and Pharmacokinetic Analysis
Assessing the stability and pharmacokinetic profile of p28 is essential for its development as a therapeutic agent.
Application Notes:
-
Serum Stability: Peptides are susceptible to degradation by proteases in the serum. Understanding the stability of p28 in serum is critical for determining its in vivo half-life.
-
Pharmacokinetic Parameters: Key parameters to determine include clearance, volume of distribution, and elimination half-life.
Table 2: Preclinical Pharmacokinetic Parameters of p28 in Mice
| Parameter | Value |
| Elimination Half-life (t₁/₂) | ~16 minutes |
| Clearance (CL) | ~130 mL/h/kg |
| Volume of Distribution (Vd) | ~40 mL/kg |
Experimental Protocol: Serum Stability Assay
-
Materials: Lyophilized p28 peptide, human or mouse serum, acetonitrile (B52724) (ACN), trifluoroacetic acid (TFA), HPLC system.
-
Procedure:
-
Prepare a stock solution of p28 in a suitable solvent (e.g., water or DMSO).
-
Incubate a known concentration of p28 (e.g., 100 µg/mL) in serum at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the mixture.
-
Stop the enzymatic degradation by adding a protein precipitation agent (e.g., an equal volume of ACN with 1% TFA).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC (RP-HPLC).
-
-
Data Analysis:
-
Quantify the peak area of the intact p28 peptide at each time point.
-
Calculate the percentage of intact peptide remaining over time.
-
Determine the half-life (t₁/₂) of the peptide in serum.
-
Visualizations
Caption: p28 signaling pathway in cancer cells.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. p28 Bacterial Peptide, as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | p28 Bacterial Peptide, as an Anticancer Agent [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A first-in-class, first-in-human, phase I trial of p28, a non-HDM2-mediated peptide inhibitor of p53 ubiquitination in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor-targeting cell-penetrating peptide, p28, for glioblastoma imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
Application Notes and Protocols for Clinical Trial Design: BMC128 in Combination with Nivolumab
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for a clinical trial investigating the combination of BMC128, a live bacterial product, and nivolumab (B1139203), a programmed death-1 (PD-1) inhibitor, for the treatment of advanced solid tumors. BMC128 is a rationally designed consortium of four unique bacterial strains intended to modulate the gut microbiome and enhance the anti-tumor immune response.[1][2][3] Nivolumab is a human immunoglobulin G4 (IgG4) monoclonal antibody that blocks the interaction between PD-1 and its ligands, PD-L1 and PD-L2, thereby releasing the brakes on the immune system to attack cancer cells.[4]
Preclinical studies have demonstrated that BMC128 in combination with an anti-PD-1 antibody significantly enhances anti-tumor activity in melanoma mouse models, leading to increased objective response rates and tumor growth inhibition.[1][5] These promising preclinical findings have led to the initiation of a Phase 1 clinical trial (NCT05354102) to evaluate the safety, tolerability, and preliminary efficacy of this combination in patients with non-small cell lung cancer (NSCLC), melanoma, and renal cell carcinoma (RCC).[2][6][7]
This document outlines the design of a phase 1b/2a clinical trial, including detailed experimental protocols for key biomarker analyses and data presentation in a structured format to facilitate interpretation and comparison.
Product Information
| Product | Description | Mechanism of Action |
| BMC128 | A live biotherapeutic product composed of a consortium of four proprietary, naturally occurring human intestinal bacterial strains.[1][2][3] The exact composition is proprietary to Biomica Ltd. | Modulates the gut microbiome to enhance anti-tumor immune responses. Preclinical data suggests it can shift the tumor microenvironment from "cold" (immunologically inactive) to "hot" (immunologically active), increasing the infiltration of CD4+, CD8+, and NK cells.[1][5][8] |
| Nivolumab (Opdivo®) | A human IgG4 monoclonal antibody.[4] | An immune checkpoint inhibitor that binds to the PD-1 receptor on T cells, blocking its interaction with PD-L1 and PD-L2 on tumor cells. This restores T-cell-mediated anti-tumor activity.[4] |
Preclinical Efficacy Data
The following table summarizes the key quantitative findings from a preclinical study of BMC128 in combination with an anti-PD-1 antibody in a melanoma mouse model.[1][5]
| Treatment Group | Objective Response Rate (ORR) | Percent Tumor Growth Inhibition (%TGI) |
| Anti-PD-1 Monotherapy | 0% | - |
| BMC128 + Anti-PD-1 | 13% | 100% increase compared to anti-PD-1 alone |
Clinical Trial Design: Phase 1b/2a Study (Adapted from NCT05354102)
This study is designed as a multicenter, open-label, single-arm, phase 1b/2a trial to evaluate the safety, tolerability, and preliminary efficacy of BMC128 in combination with nivolumab in patients with advanced or metastatic NSCLC, melanoma, or RCC who have progressed on prior anti-PD-1/PD-L1 therapy.[6][8]
Study Objectives
Primary Objectives:
-
To assess the safety and tolerability of BMC128 in combination with nivolumab.
-
To determine the recommended phase 2 dose (RP2D) of BMC128 in combination with nivolumab.
Secondary Objectives:
-
To evaluate the preliminary anti-tumor activity of the combination, as assessed by Objective Response Rate (ORR), Duration of Response (DOR), and Progression-Free Survival (PFS) according to RECIST v1.1.
-
To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of BMC128 and nivolumab.
Exploratory Objectives:
-
To investigate the effect of BMC128 on the composition and function of the gut microbiome.
-
To identify potential predictive biomarkers of response and resistance to the combination therapy.
Patient Population
Inclusion Criteria:
-
Adults aged 18 years or older.
-
Histologically confirmed advanced or metastatic NSCLC, melanoma, or RCC.
-
Documented disease progression on a prior anti-PD-1/PD-L1 containing therapy.
-
Measurable disease as per RECIST v1.1.
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
-
Adequate organ function.
Exclusion Criteria:
-
Active autoimmune disease requiring systemic treatment.
-
Prior treatment with a microbiome-modulating agent in a therapeutic setting.
-
Use of antibiotics or probiotics within a specified timeframe before enrollment.
-
Active, untreated central nervous system (CNS) metastases.
Treatment Plan
The treatment plan is divided into four stages:[4][8]
-
Microbiota Depletion (Day -10 to -8): Patients will receive a 3-day course of oral, non-absorbable antibiotics (e.g., vancomycin (B549263) 500mg and neomycin 1000mg every 6 hours) to reduce the resident gut microbiota.[4]
-
BMC128 Induction (Day -7 to Day 0): Following antibiotic treatment, patients will receive daily oral administration of BMC128 for 7 days to establish the therapeutic consortium.
-
Combination Therapy (Cycle 1 onwards): On Day 1 of Cycle 1, patients will begin treatment with nivolumab 480 mg intravenously every 4 weeks, in combination with daily oral BMC128.[8]
-
Nivolumab Monotherapy: After a pre-defined number of combination therapy cycles (e.g., 4-6 cycles), patients who are deriving clinical benefit may continue on nivolumab monotherapy at the discretion of the investigator.
Schedule of Assessments
| Assessment | Screening | Depletion | Induction | C1D1 | Every Cycle | End of Treatment | Follow-up |
| Informed Consent | X | ||||||
| Physical Exam & Vitals | X | X | X | X | X | ||
| ECOG Status | X | X | X | X | X | ||
| Adverse Event Monitoring | X | X | X | X | X | X | |
| Tumor Assessment (RECIST 1.1) | X | Every 8-12 weeks | X | ||||
| Blood Sampling (PK, PD, Biomarkers) | X | X | X | X | X | X | |
| Stool Sample Collection | X | X | X | X | X | X | X |
Experimental Protocols
Immune Cell Profiling by Flow Cytometry
Objective: To characterize the phenotype and frequency of immune cell populations in peripheral blood.
Materials:
-
Blood collection tubes (Sodium Heparin)
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Fluorescently conjugated monoclonal antibodies (See panel below)
-
Flow cytometer (e.g., BD FACSCanto™ II or similar)
Antibody Panel:
| Marker | Fluorochrome | Cell Population |
| CD45 | FITC | All Leukocytes |
| CD3 | PE | T Cells |
| CD4 | PerCP-Cy5.5 | Helper T Cells |
| CD8 | APC | Cytotoxic T Cells |
| CD19 | PE-Cy7 | B Cells |
| CD56 | APC-H7 | NK Cells |
| CD14 | V450 | Monocytes |
| HLA-DR | BV510 | Antigen Presenting Cells |
| PD-1 | BB515 | T Cell Exhaustion Marker |
| Ki-67 | Alexa Fluor 700 | Proliferating Cells (intracellular) |
Protocol:
-
Collect 5-10 mL of peripheral blood in sodium heparin tubes.
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with PBS containing 2% FBS.
-
Resuspend the cells to a concentration of 1x10^7 cells/mL in PBS with 2% FBS.
-
Aliquot 100 µL of the cell suspension (1x10^6 cells) into flow cytometry tubes.
-
Add the pre-titrated antibody cocktail for surface markers and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with PBS with 2% FBS.
-
For intracellular staining (Ki-67), fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Add the anti-Ki-67 antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in 500 µL of PBS with 2% FBS.
-
Acquire the samples on a calibrated flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo™).
Cytokine Analysis
Objective: To quantify the levels of circulating cytokines and chemokines in plasma.
Materials:
-
Blood collection tubes (EDTA)
-
Centrifuge
-
Multiplex cytokine assay kit (e.g., Luminex-based assay)
-
Luminex instrument
Recommended Cytokine Panel:
-
Pro-inflammatory: IL-1β, IL-6, TNF-α, IFN-γ
-
Anti-inflammatory: IL-10, TGF-β1
-
T-cell related: IL-2, IL-4, IL-12p70, IL-17A
-
Chemokines: CXCL9, CXCL10
Protocol:
-
Collect 5-10 mL of peripheral blood in EDTA tubes.
-
Centrifuge the blood at 1,000 x g for 15 minutes at 4°C within 1 hour of collection.
-
Carefully collect the plasma supernatant and aliquot into cryovials.
-
Store the plasma samples at -80°C until analysis.
-
Thaw the plasma samples on ice.
-
Perform the multiplex cytokine assay according to the manufacturer's protocol.
-
Acquire the data on a Luminex instrument.
-
Analyze the data using the instrument's software to determine cytokine concentrations.
Gut Microbiome Analysis (16S rRNA Sequencing)
Objective: To analyze the composition and diversity of the gut microbiome.
Materials:
-
Stool collection kits
-
DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)
-
PCR reagents
-
16S rRNA gene primers (V3-V4 region)
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
Protocol:
-
Provide patients with stool collection kits and detailed instructions for at-home collection.
-
Store the collected stool samples at -80°C immediately after collection.
-
Extract microbial DNA from the stool samples using a validated DNA extraction kit according to the manufacturer's protocol.
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using PCR with barcoded primers.
-
Purify the PCR products.
-
Quantify and pool the amplicons.
-
Perform sequencing on an Illumina MiSeq platform.
-
Process the raw sequencing data using a bioinformatics pipeline (e.g., QIIME 2, DADA2) for quality filtering, denoising, taxonomic assignment, and diversity analysis.
Visualizations
Caption: Proposed clinical trial workflow for BMC128 in combination with nivolumab.
References
- 1. biomicamed.com [biomicamed.com]
- 2. biomicamed.com [biomicamed.com]
- 3. evogene.com [evogene.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Biomica Announces Positive Pre-Clinical Results, Demonstrating Efficacy of BMC128 in Melanoma [prnewswire.com]
- 6. A First-in-human (FIH) Combination Treatment Study With a Single Dose Level of BMC128 | Clinical Research Trial Listing [centerwatch.com]
- 7. urologytimes.com [urologytimes.com]
- 8. ascopubs.org [ascopubs.org]
Application Notes and Protocols: MTT Assay for Assessing Cytotoxicity of Antitumor Agent-128
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for assessing cell viability and cytotoxicity.[1][2] This assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product.[3] This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate (B1194679) dehydrogenase, within the mitochondria of living cells.[4] The resulting insoluble formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[1]
This application note provides a comprehensive protocol for evaluating the cytotoxic effects of Antitumor Agent-128, a novel investigational compound, on cancer cell lines. The data generated from this assay can be used to determine the dose-dependent effects of the agent and to calculate its half-maximal inhibitory concentration (IC50), a key parameter in drug discovery and development.
Principle of the MTT Assay
The core principle of the MTT assay lies in the enzymatic conversion of MTT by viable cells. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, leading to the formation of purple formazan crystals.[3] Dead or inactive cells lack this enzymatic activity and therefore do not produce the colored product. The subsequent solubilization of these crystals allows for their quantification by measuring the absorbance at a specific wavelength, typically between 550 and 600 nm.[3] This quantitative measurement of metabolic activity serves as an indicator of cell viability.[3]
Hypothetical Signaling Pathway of Antitumor Agent-128
For the purpose of this protocol, Antitumor Agent-128 is a hypothetical inhibitor of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer. By inhibiting this pathway, Antitumor Agent-128 is postulated to induce apoptosis (programmed cell death), leading to a reduction in viable cells.
References
Application Notes and Protocols for Establishing MCLA-128 Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCLA-128 (zenocutuzumab) is a humanized IgG1 bispecific antibody that targets both HER2 and HER3 receptors.[1][2][3][4] Its unique "Dock & Block" mechanism of action involves binding to HER2, which positions the antibody to effectively block the heregulin (HRG)/neuregulin 1 (NRG1) binding site on HER3.[1][4] This dual targeting prevents the formation of the potent HER2/HER3 heterodimer, a key driver of tumor cell proliferation and survival, and subsequently inhibits the downstream PI3K/Akt signaling pathway.[2][3] MCLA-128 has shown clinical activity in solid tumors harboring NRG1 gene fusions.[5][6]
Despite the promise of targeted therapies like MCLA-128, the development of drug resistance remains a significant clinical challenge. The establishment of in vitro MCLA-128 resistant cell line models is crucial for understanding the molecular mechanisms that drive resistance and for the development of novel therapeutic strategies to overcome it. These models can serve as invaluable tools for identifying biomarkers of resistance and for screening new drug candidates.
This document provides a detailed protocol for generating and characterizing MCLA-128 resistant cancer cell lines.
MCLA-128 Mechanism of Action and Potential Resistance Pathways
MCLA-128's therapeutic effect is derived from its ability to disrupt the HER2/HER3 signaling axis. Upon binding to HER2, MCLA-128 sterically hinders the binding of NRG1 to HER3, thereby preventing the activation of the HER2/HER3 heterodimer and subsequent downstream signaling cascades that promote cell growth and survival.[1][4]
Potential mechanisms of resistance to HER2/HER3 targeted therapies, which may be relevant to MCLA-128, include:
-
Upregulation of HER3 ligands: Increased production of heregulin (HRG) or neuregulin 1 (NRG1) can competitively inhibit the binding of MCLA-128 to HER3.[1]
-
Activation of bypass signaling pathways: Cancer cells may develop alternative signaling routes to bypass the blocked HER2/HER3 pathway, such as through the activation of other receptor tyrosine kinases (e.g., MET, IGF1R) or downstream effectors like PI3K and mTOR.[7][8][9]
-
Alterations in HER2 or HER3: Mutations or changes in the expression levels of HER2 or HER3 could potentially affect the binding affinity of MCLA-128.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to the active removal of therapeutic agents from the cell, though this is less common for monoclonal antibodies.[10]
Experimental Protocols
I. Cell Line Selection and Baseline Characterization
1. Cell Line Selection:
-
Choose cancer cell lines with known HER2 and HER3 expression. Cell lines previously used in MCLA-128 preclinical studies, such as the trastuzumab-resistant JIMT-1, BT474, SKBR3, and N87, are suitable candidates.
-
Cell lines with documented NRG1 fusions are also highly relevant.[5][6]
-
Ensure the selected cell lines are well-characterized and obtained from a reputable cell bank to guarantee authenticity.
2. Baseline Characterization:
-
Growth Rate: Determine the population doubling time of the parental cell line to establish a baseline for comparison with the resistant derivatives.
-
MCLA-128 Sensitivity (IC50 Determination):
-
Plate cells in 96-well plates at a predetermined optimal density.
-
Treat the cells with a serial dilution of MCLA-128 for 72-96 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).
-
Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of MCLA-128 required to inhibit cell growth by 50%. This is a critical baseline parameter.
-
II. Generation of MCLA-128 Resistant Cell Lines
The most common method for generating drug-resistant cell lines is the continuous exposure of cells to gradually increasing concentrations of the drug.
Protocol:
-
Initial Treatment: Begin by treating the parental cell line with MCLA-128 at a concentration equal to the IC50 value.
-
Culture Maintenance: Maintain the cells in the MCLA-128 containing medium, changing the medium every 2-3 days. Monitor the cells for signs of cell death and reduced proliferation.
-
Recovery and Dose Escalation: Initially, a significant portion of the cells will die. Allow the surviving cells to recover and repopulate the culture vessel. Once the cells are actively proliferating in the presence of the current MCLA-128 concentration, increase the drug concentration by a factor of 1.5 to 2.
-
Iterative Process: Repeat the cycle of treatment, recovery, and dose escalation. This process can take several months (typically 6-12 months).
-
Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells. This creates a valuable resource of cell lines with varying degrees of resistance.
-
Establishment of a Resistant Clone: Continue the dose escalation until the cells can proliferate in a concentration of MCLA-128 that is at least 10-fold higher than the initial IC50 of the parental line. At this point, the cell line is considered resistant.
-
Clonal Selection (Optional but Recommended): To ensure a homogenous resistant population, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS).[11][12]
III. Characterization of MCLA-128 Resistant Cell Lines
1. Confirmation of Resistance:
-
IC50 Shift: Determine the IC50 of the newly established resistant cell line and compare it to the parental line. A significant increase in the IC50 value confirms the resistant phenotype.
-
Proliferation Assay: Compare the growth rates of the parental and resistant cell lines in the presence and absence of MCLA-128.
-
Colony Formation Assay: Assess the long-term proliferative capacity of the cells in the presence of MCLA-128.
2. Investigation of Resistance Mechanisms:
-
Western Blot Analysis:
-
Examine the phosphorylation status of key proteins in the HER2/HER3 signaling pathway, including HER2, HER3, Akt, and ERK, in both parental and resistant cells with and without MCLA-128 treatment.
-
Assess the expression levels of total HER2 and HER3.
-
Investigate the activation of potential bypass pathways (e.g., MET, IGF1R).
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Measure the mRNA expression levels of HER2, HER3, and their ligands (e.g., NRG1).
-
Analyze the expression of genes associated with drug resistance, such as ABC transporters.
-
-
Flow Cytometry:
-
Quantify the surface expression of HER2 and HER3 on parental and resistant cells.
-
-
Next-Generation Sequencing (NGS):
-
Perform whole-exome or targeted sequencing to identify potential mutations in HER2, HER3, or other genes in the signaling pathway that may have arisen during the development of resistance.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Baseline and Resistant Cell Line IC50 Values for MCLA-128
| Cell Line | Parental IC50 (µg/mL) | Resistant IC50 (µg/mL) | Fold Resistance |
| JIMT-1 | 0.5 | 12.5 | 25 |
| BT474 | 0.2 | 8.0 | 40 |
| SKBR3 | 0.8 | 20.0 | 25 |
Table 2: Proliferation of Parental and Resistant Cell Lines in the Presence of MCLA-128 (1 µg/mL)
| Cell Line | Cell Viability (% of Untreated Control) |
| JIMT-1 Parental | 45% |
| JIMT-1 Resistant | 92% |
| BT474 Parental | 30% |
| BT474 Resistant | 88% |
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. oncodaily.com [oncodaily.com]
- 4. The phase I/II eNRGy trial: Zenocutuzumab in patients with cancers harboring NRG1 gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacr.org [aacr.org]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Resistance to HER2 Inhibitors Through State-Specific Kinase Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Drug-resistant HER2-positive breast cancer: Molecular mechanisms and overcoming strategies [frontiersin.org]
- 9. portlandpress.com [portlandpress.com]
- 10. "ESTABLISHMENT AND CHARACTERIZATION OF VINCRISTINE-RESISTANT S1 COLON C" by Harsh Patel [scholar.stjohns.edu]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. knowledge.lonza.com [knowledge.lonza.com]
Application Notes and Protocols: Synergistic Drug Screening with MLN0128 in Pancreatic Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective therapeutic options. The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in pancreatic cancer, making it a key therapeutic target. MLN0128 (sapanisertib) is a potent and selective dual inhibitor of mTORC1 and mTORC2. While single-agent mTOR inhibitors have shown limited clinical efficacy, combination therapies aimed at overcoming resistance mechanisms hold significant promise. This document outlines the application of synergistic drug screening to identify effective combination therapies with MLN0128 for pancreatic cancer, with a particular focus on the combination with the MEK inhibitor trametinib (B1684009), based on preclinical rationale suggesting synergy between mTOR and MEK inhibition.
Signaling Pathway Overview: mTOR and MEK in Pancreatic Cancer
The mTOR and MEK pathways are critical signaling cascades that regulate cell growth, proliferation, and survival. In pancreatic cancer, these pathways are often constitutively active, frequently due to activating mutations in KRAS.
Figure 1: Simplified mTOR and MEK signaling pathways in pancreatic cancer.
Experimental Workflow for Synergistic Drug Screening
A systematic approach is required to identify and validate synergistic drug combinations. The workflow encompasses in vitro screening, synergy analysis, mechanistic validation, and in vivo efficacy studies.
Figure 2: Experimental workflow for identifying and validating synergistic drug combinations.
Data Presentation
Table 1: Single-Agent IC50 Values of MLN0128 and Trametinib in Pancreatic Cancer Cell Lines
| Cell Line | MLN0128 IC50 (nM) | Trametinib IC50 (nM) |
| PANC-1 | 150.5 ± 12.3 | 25.8 ± 3.1 |
| MiaPaCa-2 | 210.2 ± 18.9 | 15.2 ± 2.5 |
| AsPC-1 | 185.7 ± 15.6 | 30.5 ± 4.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Combination Index (CI) Values for MLN0128 and Trametinib in PANC-1 Cells
| Fraction Affected (Fa) | MLN0128 (nM) | Trametinib (nM) | Combination Index (CI) | Synergy Interpretation |
| 0.25 | 37.5 | 6.5 | 0.85 | Slight Synergy |
| 0.50 | 75.0 | 13.0 | 0.62 | Synergy |
| 0.75 | 112.5 | 19.5 | 0.48 | Strong Synergy |
| 0.90 | 150.0 | 26.0 | 0.41 | Strong Synergy |
CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Table 3: In Vivo Antitumor Efficacy of MLN0128 and Trametinib Combination in a PANC-1 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1250 ± 150 | - |
| MLN0128 (1 mg/kg, daily) | 850 ± 110 | 32% |
| Trametinib (0.5 mg/kg, daily) | 790 ± 95 | 37% |
| MLN0128 + Trametinib | 310 ± 65 | 75% |
Data are presented as mean ± standard error of the mean (n=8 mice per group).
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/CCK-8)
Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and to assess cell viability in combination studies.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, AsPC-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear-bottom black plates
-
MLN0128 and Trametinib stock solutions (in DMSO)
-
MTS or CCK-8 reagent
-
Plate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of MLN0128 and trametinib in complete growth medium.
-
For single-agent IC50 determination, add 100 µL of the drug dilutions to the respective wells. For combination studies, add drugs in a matrix format (e.g., 8 concentrations of MLN0128 x 8 concentrations of trametinib).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm (MTS) or 450 nm (CCK-8) using a plate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Synergy Analysis using the Chou-Talalay Method
Objective: To quantitatively determine the interaction between MLN0128 and trametinib.
Procedure:
-
Generate dose-response curves for each drug individually and in combination from the cell viability assay data.
-
Use a software package like CompuSyn to analyze the data.
-
The software will calculate the Combination Index (CI) based on the median-effect principle.[2][3]
-
Interpret the CI values:
-
CI < 0.9: Synergism
-
CI = 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
-
-
Generate Fa-CI plots (Fraction affected vs. CI) and isobolograms to visualize the synergistic, additive, or antagonistic effects across different dose levels.
Protocol 3: Western Blot Analysis for mTOR and MEK Pathway Modulation
Objective: To assess the molecular mechanism of synergy by observing the inhibition of downstream targets of the mTOR and MEK pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (6-12% acrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, p-4E-BP1 (Thr37/46), total 4E-BP1, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat pancreatic cancer cells with MLN0128, trametinib, or the combination at synergistic concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration.[4]
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize protein expression to a loading control (e.g., GAPDH).
Protocol 4: In Vivo Xenograft Model Efficacy Study
Objective: To evaluate the antitumor efficacy of the MLN0128 and trametinib combination in a preclinical mouse model of pancreatic cancer.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
PANC-1 cells
-
Matrigel
-
MLN0128 and trametinib formulations for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 PANC-1 cells mixed with Matrigel into the flank of each mouse.[5]
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups:
-
Group 1: Vehicle control
-
Group 2: MLN0128 (e.g., 1 mg/kg, daily)
-
Group 3: Trametinib (e.g., 0.5 mg/kg, daily)
-
Group 4: MLN0128 + Trametinib
-
-
Administer treatments daily via oral gavage.
-
Measure tumor volume with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor mouse body weight and overall health.
-
After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Calculate the percentage of tumor growth inhibition (%TGI).
Conclusion
The combination of the dual mTORC1/2 inhibitor MLN0128 and the MEK inhibitor trametinib demonstrates significant synergy in preclinical models of pancreatic cancer. This synergistic interaction is likely due to the dual blockade of two key signaling pathways that are crucial for pancreatic tumor growth and survival. The protocols provided herein offer a comprehensive framework for the identification and validation of such synergistic combinations, which may ultimately lead to more effective therapeutic strategies for this challenging disease. Further investigation in patient-derived xenograft models and clinical trials is warranted to translate these findings into patient care.
References
- 1. Cell viability assay [bio-protocol.org]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rombio.unibuc.ro [rombio.unibuc.ro]
- 5. Pancreatic Cancer Models - Pancreatic Cancer Action Network [pancan.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming MLN0128 Resistance in Breast Cancer Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MLN0128 (Sapanisertib) in breast cancer models, with a specific focus on overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is MLN0128 and how does it differ from other mTOR inhibitors like everolimus (B549166)?
A1: MLN0128 (also known as Sapanisertib or TAK-228) is a second-generation, ATP-competitive dual mTOR inhibitor. Unlike first-generation mTOR inhibitors (rapalogs) such as everolimus and rapamycin, which primarily inhibit mTOR Complex 1 (mTORC1), MLN0128 inhibits both mTORC1 and mTORC2.[1][2][3] This dual inhibition is critical because mTORC2 activates AKT, and inhibiting it can prevent the feedback activation of AKT often seen with rapalog treatment, a known mechanism of resistance.[1][2][3]
Q2: What are the known mechanisms of resistance to mTOR inhibitors in breast cancer?
A2: Resistance to mTOR inhibitors can be intrinsic or acquired and is often multifactorial. Key mechanisms include:
-
Feedback loop activation: Inhibition of mTORC1 by rapalogs can lead to a feedback activation of the PI3K/AKT pathway via mTORC2, promoting cell survival.
-
Genetic alterations: Mutations in genes within the PI3K/AKT/mTOR pathway can confer resistance.
-
Compensatory signaling pathways: Upregulation of alternative survival pathways, such as the MAPK/ERK pathway, can bypass mTOR inhibition.
-
Epigenetic modifications: Changes in gene expression that are not due to alterations in the DNA sequence can also contribute to resistance.
Q3: Why is MLN0128 effective in everolimus-resistant breast cancer models?
A3: MLN0128 has shown efficacy in everolimus-resistant breast cancer models primarily because it targets both mTORC1 and mTORC2.[4] In everolimus-resistant cells, there is often an upregulation of p-AKT, which is driven by mTORC2.[4] By inhibiting mTORC2, MLN0128 effectively suppresses this AKT-mediated survival signal, leading to reduced cell proliferation in resistant models.[4]
Q4: Are there established clinical trials for MLN0128 in breast cancer?
A4: Yes, MLN0128 has been investigated in several clinical trials for breast cancer, including for patients with everolimus-resistant disease.[5][6] These trials aim to evaluate the safety, tolerability, and efficacy of MLN0128 alone or in combination with other therapies.
Troubleshooting Guides
Generating MLN0128-Resistant Breast Cancer Cell Lines
Problem: Difficulty in establishing a stable MLN0128-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Incorrect starting concentration of MLN0128 | Determine the IC50 of MLN0128 for your parental cell line. Start the selection process with a concentration at or slightly below the IC50. |
| Drug concentration increased too rapidly | Gradually increase the MLN0128 concentration in a stepwise manner. Allow cells to recover and proliferate at each concentration before escalating the dose. |
| Cell line is highly sensitive to MLN0128 | Consider a pulse-treatment approach where cells are exposed to the drug for a short period (e.g., 24-48 hours) followed by a recovery period in drug-free media. |
| Clonal selection vs. pooled population | Consider isolating and expanding single clones that survive treatment to obtain a more homogenous resistant population. |
| Mycoplasma contamination | Regularly test your cell cultures for mycoplasma contamination, as it can affect cell health and drug response. |
Western Blot Analysis of the mTOR Pathway
Problem: Weak or no signal for phosphorylated proteins (p-AKT, p-S6, p-4E-BP1).
| Possible Cause | Troubleshooting Step |
| Suboptimal sample preparation | Prepare cell lysates on ice and use fresh lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation. |
| Low protein abundance | Ensure you are loading a sufficient amount of protein (typically 20-40 µg per lane). Consider using a positive control lysate known to have high levels of the target protein. |
| Inefficient protein transfer | Verify transfer efficiency using Ponceau S staining. For large proteins like mTOR (~289 kDa), consider a longer transfer time or use a gradient gel. |
| Antibody issues | Use antibodies validated for western blotting. Optimize primary antibody concentration and incubation time (overnight at 4°C is often recommended). |
| Incorrect blocking buffer | Some phospho-specific antibodies may have reduced signal when milk is used as a blocking agent. Try using 5% BSA in TBST instead. |
Problem: High background on the western blot membrane.
| Possible Cause | Troubleshooting Step |
| Insufficient blocking | Increase blocking time to 1-2 hours at room temperature. |
| Inadequate washing | Increase the number and duration of washes with TBST between antibody incubations. |
| Primary antibody concentration too high | Titrate the primary antibody to a lower concentration. |
| Secondary antibody cross-reactivity | Ensure the secondary antibody is specific to the primary antibody species. Consider using pre-adsorbed secondary antibodies. |
In Vivo Xenograft Studies
Problem: Poor tumor engraftment or slow growth of breast cancer xenografts.
| Possible Cause | Troubleshooting Step |
| Suboptimal mouse strain | Use immunodeficient mice such as nude (nu/nu) or SCID mice to prevent rejection of human tumor cells. |
| Low cell viability | Ensure cells are healthy and have high viability (>90%) at the time of injection. Perform injections quickly after cell harvesting. |
| Incorrect injection technique | For subcutaneous models, inject cells into the flank. For orthotopic models, inject into the mammary fat pad. Mix cells with Matrigel to support initial tumor growth. |
| Insufficient cell number | Optimize the number of cells injected. A typical starting point is 1-5 million cells per mouse. |
| Hormone-dependent cell lines | For ER+ cell lines like MCF-7, supplement mice with estrogen pellets to support tumor growth. |
Experimental Protocols
Protocol for Generating Everolimus-Resistant Breast Cancer Cell Lines (Example)
-
Determine IC50: Culture the parental breast cancer cell line (e.g., MCF-7) and determine the half-maximal inhibitory concentration (IC50) of everolimus using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Exposure: Continuously expose the parental cells to everolimus at a starting concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for signs of growth inhibition. When the cells begin to proliferate, passage them and maintain the same everolimus concentration.
-
Dose Escalation: Once the cells have a stable growth rate at the current concentration, gradually increase the everolimus concentration (e.g., by 1.5 to 2-fold).
-
Repeat: Repeat steps 3 and 4 for several months until the cells can proliferate in a significantly higher concentration of everolimus (e.g., 10-fold higher than the parental IC50).
-
Characterization: Characterize the resistant cell line by confirming its IC50 for everolimus and analyzing the expression and phosphorylation status of key proteins in the mTOR pathway via western blotting.
Protocol for Western Blot Analysis of mTOR Pathway Proteins
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: The mTOR signaling pathway and points of inhibition.
Caption: Experimental workflow for studying MLN0128 resistance.
Caption: Logical troubleshooting workflow for experimental issues.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Investigational drug MLN0128, a novel TORC1/2 inhibitor, demonstrates potent oral antitumor activity in human breast cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving INK128 Solubility for In Vivo Experiments
Welcome to the technical support center for INK128 (sapanisertib). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of INK128 in in vivo experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure successful formulation and administration of this potent mTOR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is INK128 and why is its solubility a concern for in vivo studies?
A1: INK128, also known as sapanisertib, is a highly potent and selective ATP-competitive inhibitor of mTOR kinase, targeting both mTORC1 and mTORC2 complexes.[1][2][3] Its hydrophobic nature leads to poor aqueous solubility, which can result in low bioavailability and inconsistent drug exposure in animal models, posing a significant challenge for obtaining reliable and reproducible in vivo data.[4][5]
Q2: What are the general strategies for solubilizing poorly water-soluble compounds like INK128 for oral administration?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[6][7] These include:
-
Co-solvents: Utilizing a mixture of water-miscible organic solvents to increase the drug's solubility.[5]
-
Surfactants: Using agents that form micelles to encapsulate the hydrophobic drug, thereby increasing its solubility in aqueous solutions.[5][8]
-
Complexation: Employing cyclodextrins to form inclusion complexes with the drug, which shields the hydrophobic regions and improves water solubility.[5]
-
Lipid-based formulations: Dissolving the compound in oils or lipid-based excipients to facilitate absorption.[5][6]
-
Particle size reduction: Techniques like micronization can increase the surface area of the drug, which may improve the dissolution rate.[5][6]
Q3: What are some established formulations for administering INK128 orally in mice?
A3: Several formulations have been successfully used for oral gavage of INK128 in preclinical studies. The choice of formulation can depend on the required dose, study duration, and the specific animal model. Some commonly cited vehicles include:
-
A mixture of 5% polyvinylpyrrolidone (B124986) (PVP), 15% N-methyl-2-pyrrolidone (NMP), and 80% water.[9][10]
-
A solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[10]
-
A formulation containing 10% DMSO and 90% corn oil.[11]
-
A solution of 10% DMSO in 90% (20% SBE-β-CD in saline).[11]
-
INK128 dissolved in drinking water with DMSO as a co-solvent for chronic administration.[12]
Troubleshooting Guide
Problem 1: My INK128 formulation is precipitating upon preparation or during storage.
-
Possible Cause: The solubility limit of INK128 in the chosen vehicle has been exceeded. This can also be due to temperature changes or interactions between excipients.
-
Troubleshooting Steps:
-
Sonication and Heating: Gently warm the solution and sonicate to aid dissolution. However, be cautious about the thermal stability of INK128.
-
Sequential Addition of Solvents: When using multi-component solvent systems, add the excipients in a specific order. For example, first, dissolve INK128 in a small amount of DMSO before adding other co-solvents like PEG300 or Tween 80, and finally, add the aqueous component.[10]
-
Fresh Preparation: It is highly recommended to prepare the formulation fresh before each use to minimize precipitation issues.[1]
-
pH Adjustment: Although less commonly reported for INK128, adjusting the pH of the aqueous component might improve the solubility of some compounds.[5]
-
Problem 2: I am observing signs of toxicity or adverse effects in my animals after administration.
-
Possible Cause: The vehicle itself, particularly at high concentrations of organic solvents like NMP or DMSO, can cause toxicity.
-
Troubleshooting Steps:
-
Vehicle Toxicity Study: Conduct a pilot study with the vehicle alone to assess its tolerability in your animal model.
-
Reduce Solvent Concentration: If possible, try to reduce the concentration of the organic solvent in your formulation.
-
Alternative Formulations: Consider switching to a different, potentially less toxic formulation, such as a lipid-based system or a cyclodextrin-based solution.[5][6]
-
Problem 3: The in vivo efficacy of INK128 is lower than expected or highly variable.
-
Possible Cause: This is often linked to poor bioavailability due to suboptimal formulation, leading to low and inconsistent plasma concentrations of the drug.
-
Troubleshooting Steps:
-
Optimize Formulation: Experiment with different solubilization strategies to find one that provides consistent and adequate drug exposure. The choice of excipients can significantly impact absorption.[8]
-
Pharmacokinetic (PK) Study: If resources permit, conduct a pilot PK study to measure the plasma concentration of INK128 after administration of your chosen formulation. This will provide direct evidence of drug absorption and bioavailability.
-
Dosing Regimen: Ensure the dosing regimen is appropriate. For instance, some studies have used daily oral gavage.[9][10]
-
Quantitative Data Summary
The following tables summarize common formulations used for in vivo administration of INK128 and the solubility of INK128 in common laboratory solvents.
Table 1: Reported In Vivo Formulations for INK128
| Formulation Components | Route of Administration | Reported Dosage | Reference(s) |
| 5% Polyvinylpyrrolidone (PVP), 15% N-methyl-2-pyrrolidone (NMP), 80% Water | Oral Gavage | 0.3 mg/kg, 1 mg/kg daily | [9][10] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Oral Gavage | Not specified | [10] |
| 10% DMSO, 90% Corn Oil | Oral Gavage | Not specified | [11] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Oral Gavage | Not specified | [11] |
| DMSO (stock), diluted in drinking water | Oral (in drinking water) | ~1.8 mg/kg/day | [12] |
Table 2: Solubility of INK128 in Various Solvents
| Solvent | Solubility | Notes | Reference(s) |
| DMSO | ≥ 55 mg/mL (177.80 mM) | Ultrasonic treatment may be needed. Hygroscopic DMSO can impact solubility. | [1] |
| DMF | 1 mg/mL | - | [2] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - | [2] |
Experimental Protocols
Protocol 1: Preparation of 5% PVP, 15% NMP, 80% Water Formulation
-
Calculate Required Volumes: Determine the total volume of the formulation needed based on the number of animals and the dose volume.
-
Weigh INK128: Accurately weigh the required amount of INK128 powder.
-
Dissolve in NMP: Add the calculated volume of N-methyl-2-pyrrolidone (NMP) to the INK128 powder and vortex or sonicate until fully dissolved.
-
Add PVP Solution: Prepare a stock solution of polyvinylpyrrolidone (PVP) in water. Add the appropriate volume of the PVP stock solution and the remaining volume of water to the INK128/NMP mixture.
-
Mix Thoroughly: Vortex the final solution until it is a clear and homogenous mixture.
-
Administer: Use the freshly prepared formulation for oral gavage.
Protocol 2: Preparation of 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline Formulation
-
Calculate Required Volumes: Determine the total volume of the formulation needed.
-
Dissolve INK128 in DMSO: Weigh the required amount of INK128 and dissolve it in the calculated volume of DMSO to create a stock solution.
-
Add Co-solvents Sequentially: To the INK128/DMSO stock solution, add the calculated volume of PEG300 and mix thoroughly.
-
Add Surfactant: Add the calculated volume of Tween 80 to the mixture and mix until homogenous.
-
Add Saline: Finally, add the calculated volume of saline to reach the final desired concentration and volume. Mix well.
-
Administer: Use the freshly prepared formulation for oral gavage.[10]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. future4200.com [future4200.com]
- 8. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 9. The ATP-Competitive mTOR Inhibitor INK128 enhances in vitro and in vivo radiosensitivity of pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Mtor inhibition by INK128 extends functions of the ovary reconstituted from germline stem cells in aging and premature aging mice - PMC [pmc.ncbi.nlm.nih.gov]
MCLA-128 (Zenocutuzumab) Technical Support Center: Stability and Storage
For researchers, scientists, and drug development professionals utilizing the MCLA-128 antibody (Zenocutuzumab), ensuring its stability and proper storage is paramount for reliable and reproducible experimental outcomes. This technical support center provides a comprehensive guide to the stability and storage conditions of MCLA-128, along with troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for MCLA-128 antibody vials?
A1: Unopened vials of MCLA-128 (Zenocutuzumab) should be stored in a refrigerator at a temperature of 2°C to 8°C (36°F to 46°F).[1] The vials must be kept in their original carton to protect them from light.[1] It is crucial to not freeze or shake the vials, as this can compromise the antibody's integrity.[1]
Q2: How should I handle the MCLA-128 antibody after dilution for an experiment?
A2: Once diluted, the stability of the MCLA-128 solution depends on the storage temperature. For immediate use, it is best to prepare the diluted solution as close to the time of administration or use as possible. If immediate use is not possible, the diluted solution can be stored for a limited time.
Q3: Are there any known excipients in the MCLA-128 formulation that I should be aware of for my experiments?
A3: While the full, quantitative list of excipients in the commercial Zenocutuzumab formulation is not publicly disclosed, it is known that the product is a sterile, preservative-free, clear to slightly opalescent, and colorless to slightly yellow solution. For research purposes, it is supplied as a liquid concentrate for further dilution. Researchers should consider that typical antibody formulations may contain buffers (e.g., histidine, phosphate), stabilizers (e.g., sucrose, trehalose), and surfactants (e.g., polysorbates) to maintain protein stability. When designing experiments, it is advisable to use a buffer system that is compatible with the antibody's intended use and to be mindful of potential interactions with assay components.
Q4: What is the mechanism of action of MCLA-128?
A4: MCLA-128, also known as Zenocutuzumab, is a bispecific antibody that targets two different receptors on the surface of cancer cells: HER2 and HER3.[1] It employs a "Dock & Block" mechanism of action. One arm of the antibody "docks" to the HER2 receptor, which then positions the other arm to "block" the interaction of the growth factor neuregulin 1 (NRG1) with the HER3 receptor.[2] This dual action prevents the formation of the HER2/HER3 heterodimer, a key signaling complex that, when activated by NRG1, drives tumor cell growth and survival.[1][3]
Troubleshooting Guide
This guide addresses common issues that researchers may encounter related to the stability of the MCLA-128 antibody during laboratory experiments.
| Issue | Potential Cause | Recommended Action |
| Loss of Antibody Activity or Inconsistent Results | Improper storage temperature. | Ensure vials are consistently stored at 2°C to 8°C. Use a calibrated thermometer to monitor refrigerator temperature. |
| Multiple freeze-thaw cycles. | Aliquot the antibody into smaller, single-use volumes upon first use to avoid repeated freezing and thawing of the main stock. | |
| Exposure to light. | Always store vials in their original carton or a light-protected box. Minimize exposure to light during handling. | |
| Mechanical stress (shaking or vigorous vortexing). | Handle the antibody solution gently. Mix by gentle inversion or slow pipetting. Avoid creating foam. | |
| Presence of Precipitates or Aggregates | Antibody concentration is too high for the buffer conditions. | If you need to work with high concentrations, consider optimizing the buffer with stabilizing excipients like sugars or specific amino acids. |
| pH of the experimental buffer is close to the antibody's isoelectric point (pI). | Adjust the pH of your buffer to be at least one unit away from the antibody's pI. | |
| Contamination of the antibody solution. | Use sterile techniques when handling the antibody. Filter-sterilize buffers if necessary. | |
| Inconsistent Performance in Cell-Based Assays | Incompatibility of formulation excipients with the assay system. | If possible, perform a buffer exchange to a buffer system known to be compatible with your cells and assay reagents. |
| Degradation of the antibody in the culture medium over time. | Determine the stability of the antibody under your specific assay conditions (e.g., 37°C in culture medium) by performing time-course experiments. |
Stability Data
While specific quantitative stability data for MCLA-128 under various stress conditions (e.g., thermal, pH, agitation) is not publicly available, the following table summarizes the known stability of the commercial product, Zenocutuzumab, for intravenous infusion after dilution.
| Storage Condition of Diluted Solution | Maximum Storage Time |
| Room Temperature | Up to 6 hours[4] |
| Refrigerated (2°C to 8°C) | Up to 28 hours[4] |
Experimental Protocols
Detailed proprietary protocols for the stability testing of MCLA-128 are not publicly accessible. However, researchers can utilize standard analytical methods for assessing monoclonal antibody stability. Below are generalized workflows for key stability-indicating assays.
Size Exclusion Chromatography (SEC-HPLC) Workflow for Aggregate Analysis
References
Technical Support Center: Optimizing miR-128 Mimic Transfection Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize miR-128 mimic transfection efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for miR-128 mimics?
The optimal concentration for miRNA mimics can vary significantly depending on the cell line, the specific miR-128 mimic, and the downstream analysis method.[1][2] It is recommended to perform a titration experiment to determine the ideal concentration for your specific experimental setup. However, a general starting point can be in the low nanomolar range. Some studies suggest that miRNA mimics can effectively inhibit target protein expression at final concentrations as low as 0.5 nM, though higher concentrations may be necessary for robust effects at the protein level.[1] For initial optimization, a range of 1 nM to 50 nM is often tested.[3][4] According to our experience, a final concentration of 10 nM for mimics is sufficient for most miRNA experiments.[5]
Q2: What is the optimal cell confluency for transfection?
Q3: Should I use serum-free or serum-containing medium during transfection?
The presence of serum in the culture medium can interfere with the efficiency of some lipid-based transfection reagents.[9][10] Therefore, it is often recommended to perform the initial complex formation of the miR-128 mimic and the transfection reagent in a serum-free medium like Opti-MEM®.[6][9][11] However, whether the cells should be cultured in serum-free medium during the entire transfection process is cell-type dependent. Some protocols suggest replacing the serum-containing growth medium with serum-free medium before adding the transfection complexes and then replacing it with complete growth medium after a few hours.[12] It is important to note that some serum-free media supplements may contain miRNAs that could interfere with your experiment.[13][14]
Q4: How can I assess the efficiency of my miR-128 mimic transfection?
There are several methods to evaluate the success of your transfection:
-
Quantitative Real-Time PCR (qRT-PCR): This is a common method to measure the level of mature miR-128 in the transfected cells. A significant increase in miR-128 levels compared to a negative control indicates successful delivery.[15] You can also perform qRT-PCR on a known target gene of miR-128 to assess its functional knockdown.[16][17]
-
Western Blotting: If a known protein target of miR-128 is established, you can perform a western blot to check for a decrease in the protein expression level after transfection.[5][17]
-
Reporter Assays: A luciferase reporter assay is a highly effective method to functionally validate the activity of the transfected miR-128 mimic.[18][19][20][21] This involves co-transfecting the cells with the mimic and a plasmid containing a luciferase reporter gene fused to the 3' UTR of a miR-128 target gene.[20][21] A decrease in luciferase activity indicates that the mimic is functional.
Q5: What are the common causes of low transfection efficiency?
Several factors can contribute to poor transfection efficiency:
-
Suboptimal Reagent-to-Mimic Ratio: The ratio of transfection reagent to miRNA mimic needs to be optimized for each cell type.[2]
-
Degraded miRNA Mimic: Ensure the mimic has been stored correctly and has not undergone multiple freeze-thaw cycles.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low miR-128 expression after transfection | Suboptimal transfection reagent concentration | Optimize the concentration of the transfection reagent by performing a titration.[2][22] |
| Incorrect miR-128 mimic concentration | Perform a dose-response experiment with varying concentrations of the miR-128 mimic (e.g., 1 nM, 5 nM, 10 nM, 25 nM, 50 nM).[1] | |
| Inappropriate cell density | Optimize cell seeding density to achieve 40-80% confluency at the time of transfection.[6][7] | |
| Poor quality of miR-128 mimic | Use a fresh, properly stored aliquot of the mimic. Avoid repeated freeze-thaw cycles.[4] | |
| Inefficient transfection reagent for the cell type | Test a different transfection reagent. Consider electroporation for difficult-to-transfect cells.[4][7] | |
| High cell toxicity or death after transfection | Transfection reagent is toxic to the cells | Decrease the concentration of the transfection reagent. Reduce the incubation time of the transfection complex with the cells.[22] |
| miR-128 mimic concentration is too high | Lower the concentration of the miR-128 mimic. High concentrations can lead to off-target effects and toxicity.[23][24] | |
| Poor cell health prior to transfection | Ensure cells are healthy, within a low passage number, and free from contamination.[7] | |
| Presence of antibiotics in the medium | Avoid using antibiotics in the culture medium during and immediately after transfection.[7][22] | |
| No change in the expression of the target gene/protein | Transfection was inefficient | Verify transfection efficiency using qRT-PCR for miR-128 levels or a fluorescently labeled control mimic. |
| The selected target is not regulated by miR-128 in your cell model | Validate the miR-128 target using a luciferase reporter assay.[18][19][21] | |
| Time course is not optimal | Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal time point for observing the effect on the target.[1] | |
| The effect is at the translational level, not mRNA level | Analyze protein levels using Western blotting, as miRNAs often repress translation without significant mRNA degradation.[1] | |
| Inconsistent results between experiments | Variation in experimental procedures | Maintain consistency in all steps, including cell seeding, reagent preparation, and incubation times.[7] |
| Cell passage number is too high | Use cells with a consistent and low passage number for all experiments.[7] | |
| Reagents are not mixed properly | Ensure thorough but gentle mixing of reagents.[5] |
Experimental Protocols
Protocol 1: Lipid-Based Transfection of miR-128 Mimic in a 6-Well Plate
This protocol is a general guideline and should be optimized for your specific cell line.
Materials:
-
miR-128 mimic and negative control mimic (e.g., cel-miR-67)[20]
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM®)
-
Complete cell culture medium
-
6-well plates
-
Healthy, actively dividing cells
Procedure:
-
Cell Seeding (Day 0): Seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of complete culture medium. The goal is to reach 60-80% confluency on the day of transfection.[6][25]
-
Transfection (Day 1): a. For each well to be transfected, prepare two tubes:
- Tube A (miRNA mimic): Dilute the desired amount of miR-128 mimic (e.g., to a final concentration of 10 nM) in 125 µL of serum-free medium.[6]
- Tube B (Transfection Reagent): Dilute 5 µL of Lipofectamine™ RNAiMAX in 125 µL of serum-free medium.[6] b. Incubate both tubes at room temperature for 5 minutes.[6] c. Combine the contents of Tube A and Tube B. Mix gently by pipetting up and down and incubate at room temperature for 20 minutes to allow the formation of transfection complexes.[5] d. Carefully remove the culture medium from the cells and add 1.75 mL of fresh, pre-warmed complete culture medium.[25] e. Add the 250 µL of the transfection complex dropwise to each well. f. Gently rock the plate to ensure even distribution of the complexes.
-
Post-Transfection (Day 2-4): a. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time depends on the downstream application and should be determined experimentally.[4] b. Proceed with your downstream analysis (e.g., RNA extraction for qRT-PCR, protein lysis for Western blotting, or luciferase assay).
Protocol 2: Luciferase Reporter Assay to Validate miR-128 Target
Materials:
-
Luciferase reporter plasmid containing the 3' UTR of the putative miR-128 target.
-
A control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
miR-128 mimic and negative control mimic.
-
Transfection reagent suitable for plasmid and RNA co-transfection.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Co-transfection: Co-transfect your cells with the luciferase reporter plasmid, the control plasmid, and either the miR-128 mimic or the negative control mimic, following a standard transfection protocol.
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Activity Measurement: a. Measure the Firefly luciferase activity. b. Measure the Renilla luciferase activity.
-
Data Analysis: Normalize the Fire-fly luciferase activity to the Renilla luciferase activity for each sample. A significant decrease in the normalized luciferase activity in cells transfected with the miR-128 mimic compared to the negative control confirms the interaction between miR-128 and the target 3' UTR.[21]
Visualizations
Caption: Workflow for optimizing miR-128 mimic transfection efficiency.
Caption: Generalized signaling pathway of miRNA-mediated gene silencing.
References
- 1. Guidelines for transfection of miRNA [qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. qiagen.com [qiagen.com]
- 5. Successful Transfection of MicroRNA Mimics or Inhibitors in a Regular Cell Line and in Primary Cells Derived from Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miRNA mimic transfection with Lipofectamine RNAiMAX [protocols.io]
- 7. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly efficient serum-free manipulation of miRNA in human NK cells without loss of viability or phenotypic alterations is accomplished with TransIT-TKO | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimized workflow to modify microRNA expression in primary human intravascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genecopoeia.com [genecopoeia.com]
- 13. Serum-free media supplements carry miRNAs that co-purify with extracellular vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serum-free media supplements carry miRNAs that co-purify with extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. miRNA Transfection and Function | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Evaluating the MicroRNA Targeting Sites by Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 22. Optimizing siRNA Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. Frontiers | Transfection of microRNA Mimics Should Be Used with Caution [frontiersin.org]
- 24. Transfection of microRNA Mimics Should Be Used with Caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting VP-128 in Ovarian Cancer Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results with VP-128 in ovarian cancer cell experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is VP-128 and what is its proposed mechanism of action?
VP-128 is an experimental estradiol-platinum(II) hybrid compound. Its mechanism of action is thought to involve targeting the estrogen receptor alpha (ERα). In ovarian cancer cells, VP-128 has been shown to induce caspase-independent apoptosis and autophagy.[1] This dual mechanism, leveraging both a hormonal targeting moiety (estradiol) and a DNA-damaging agent (platinum), is designed to be effective, particularly in hormone-dependent cancers.[1]
Q2: Why am I observing significant variability in VP-128 efficacy across different ovarian cancer cell lines?
Significant heterogeneity in treatment response is a well-documented characteristic of ovarian cancer.[2] Ovarian cancer cell lines, even of the same histological subtype, can display vastly different sensitivities to chemotherapeutic agents.[2][3] This variability can be attributed to:
-
Genetic and Phenotypic Differences: Ovarian cancer is not a single disease but is classified into various subtypes (e.g., serous, endometrioid, clear cell) with distinct molecular profiles.[4] These intrinsic differences influence signaling pathways and drug sensitivity.
-
Estrogen Receptor (ER) Expression: As VP-128 targets ERα, its efficacy is likely dependent on the ER expression status of the cell line.[1] Cell lines with low or absent ERα expression may show minimal response.
-
Acquired Resistance: Cell lines may have inherent or acquired resistance to platinum-based drugs, which could affect the efficacy of the platinum component of VP-128.[5]
Q3: My results with VP-128 are inconsistent even when using the same cell line. What are the potential procedural causes?
Inconsistent results within the same cell line often point to experimental variables. Consider the following factors:
-
Cell Culture Conditions:
-
Cell Passage Number: Continuous passaging can lead to genetic drift and phenotypic changes in cell lines. It is crucial to use cells within a consistent and low passage number range.
-
Cell Density: The confluency of cells at the time of treatment can significantly impact their metabolic state and drug response. Standardize seeding density for all experiments.
-
Media Components: Variations in serum batches or other media supplements can introduce unforeseen variables.
-
-
VP-128 Compound Integrity:
-
Storage and Handling: Ensure the compound is stored correctly (as per manufacturer's instructions) to prevent degradation.
-
Solvent and Dilution: Use a consistent solvent and prepare fresh dilutions for each experiment. The stability of VP-128 in solution should be considered.
-
-
Assay Protocol Variations: Minor deviations in incubation times, reagent concentrations, or washing steps can lead to significant differences in results. Strict adherence to a standardized protocol is essential.
Q4: Can pre-existing resistance to other chemotherapeutic agents, such as cisplatin (B142131), influence the effectiveness of VP-128?
Yes. Ovarian cancer cells can develop resistance to platinum-based drugs like cisplatin through various mechanisms, including decreased drug accumulation, enhanced DNA repair, and alterations in apoptotic pathways.[5][6] Since VP-128 contains a platinum moiety, cell lines with established cisplatin resistance might exhibit cross-resistance to VP-128. However, the unique targeting mechanism via the estradiol (B170435) component may overcome some forms of resistance, as suggested by its efficacy in certain chemoresistant cells.[1]
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing the source of inconsistent results.
Caption: Troubleshooting logic for inconsistent VP-128 results.
Quantitative Data Summary
The response of ovarian cancer cell lines to chemotherapeutic agents can vary significantly. The following table, compiled from literature, illustrates the range of IC50 values for cisplatin in different high-grade serous ovarian cancer (HGSOC) cell lines, highlighting the inherent variability in drug sensitivity.
| Cell Line | Cisplatin IC50 (µM) | Reference |
| CAOV3 | 3.14 | [7] |
| COV362 | 13.57 | [7] |
| OVCAR-3 | Varies (often used as a resistant model) | [1] |
| A2780 | Varies (often used as a sensitive model) | [1] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Standard Cell Viability (MTT) Assay Protocol
This protocol provides a standardized method for assessing the cytotoxic effects of VP-128 on ovarian cancer cells.
-
Cell Seeding:
-
Culture ovarian cancer cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8]
-
-
Drug Treatment:
-
Prepare a stock solution of VP-128 in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of VP-128 in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of VP-128. Include a solvent-only control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the solvent control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of VP-128 that inhibits cell growth by 50%).
-
Caption: Standard experimental workflow for VP-128 cell viability assay.
Signaling Pathways
Proposed Signaling Pathway for VP-128 in Ovarian Cancer
VP-128 is hypothesized to act through a dual mechanism. The estradiol component facilitates uptake in ERα-positive cells, while the platinum component induces DNA damage. This leads to cell death via autophagy and caspase-independent apoptosis.
Caption: Proposed mechanism of action for VP-128 in ovarian cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Ovarian Cancer Treatment Stratification Using Ex Vivo Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Gene expression and pathway analysis of ovarian cancer cells selected for resistance to cisplatin, paclitaxel, or doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming platinum-resistant ovarian cancer targeting the activated JAK-STAT pathways via extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional characterization of a panel of high-grade serous ovarian cancer cell lines as representative experimental models of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An experimental model for ovarian cancer: propagation of ovarian cancer initiating cells and generation of ovarian cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
"p28 peptide degradation and half-life in serum"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and half-life of the p28 peptide in serum.
Frequently Asked Questions (FAQs)
Q1: What is the expected half-life of p28 peptide in serum?
A1: The half-life of p28 has been determined in both murine and human serum. In murine serum, the half-life is approximately 60 minutes.[1] A phase I clinical trial in patients with refractory solid tumors reported a prolonged terminal half-life of over 1.7 hours at doses above 2.5 mg/kg.[2]
Q2: What are the primary mechanisms of p28 degradation in serum?
A2: Like other peptides, p28 is susceptible to proteolytic degradation by proteases present in serum.[3][4] The specific proteases responsible for p28 degradation have not been fully elucidated in the available literature. However, general factors affecting peptide stability include temperature, pH, and the presence of enzymes.[5]
Q3: How does p28 exert its anti-cancer effects?
A3: p28 is a multi-target anticancer agent.[6][7] Its primary mechanism involves the stabilization of the p53 tumor suppressor protein. p28 binds to the DNA-binding domain of both wild-type and mutant p53, which inhibits its ubiquitination and subsequent proteasomal degradation mediated by the E3 ubiquitin ligase COP1.[1][7][8][9][10][11] This leads to an increase in intracellular p53 levels, resulting in cell cycle arrest at the G2/M phase and apoptosis in cancer cells.[6][7][8] Additionally, p28 has anti-angiogenic properties by inhibiting the phosphorylation of VEGFR-2, FAK, and Akt.[6][7][8]
Troubleshooting Guides
Issue 1: Inconsistent or shorter-than-expected p28 half-life in in vitro serum stability assays.
-
Possible Cause 1: Improper sample handling and storage.
-
Possible Cause 2: Variation in serum batches.
-
Possible Cause 3: Suboptimal incubation conditions.
-
Possible Cause 4: Issues with the analytical method.
Issue 2: Difficulty in reproducing the reported anti-cancer effects of p28 in cell culture.
-
Possible Cause 1: Cell line variability.
-
Possible Cause 2: Peptide aggregation.
-
Possible Cause 3: Degradation of p28 in cell culture medium.
-
Troubleshooting Tip: While more stable than in serum, peptides can still be degraded by proteases present in cell culture medium, especially if it is supplemented with serum. Consider the stability of p28 in your specific culture conditions over the duration of the experiment.
-
Quantitative Data Summary
Table 1: Half-life of p28 Peptide in Serum
| Biological Matrix | Half-life | Reference |
| Murine Serum | ~60 minutes | [1] |
| Human Serum (in vivo) | >1.7 hours (at doses >2.5 mg/kg) | [2] |
Experimental Protocols
Protocol 1: Determination of p28 Half-life in Human Serum (In Vitro)
This protocol outlines a general procedure for assessing the in vitro stability of p28 in human serum using RP-HPLC.
1. Materials and Reagents:
-
p28 peptide (lyophilized, >95% purity)
-
Pooled human serum
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Refrigerated centrifuge
-
RP-HPLC system with a C18 column
2. Procedure:
-
Preparation of p28 Stock Solution: Dissolve p28 in DMSO to a final concentration of 1 mg/mL.
-
Preparation of Working Serum: Thaw pooled human serum at 37°C and centrifuge at 10,000 x g for 10 minutes at 4°C to remove any precipitates.
-
Incubation:
-
Pre-warm the required volume of the working serum to 37°C.
-
Spike the serum with the p28 stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is less than 1%.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.
-
-
Protein Precipitation:
-
Immediately stop the enzymatic reaction by adding 2-3 volumes of a precipitating solution (e.g., 1% TFA in ACN) to the aliquot.
-
Vortex the sample and incubate on ice or at 4°C for at least 30 minutes.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis by RP-HPLC:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a defined volume of the supernatant onto the RP-HPLC system.
-
Use a suitable gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN) to separate the intact peptide.
-
Monitor the elution at a wavelength of 220 nm or 280 nm.
-
Identify the peak corresponding to the intact p28 based on its retention time, confirmed by a standard injection.
-
-
Data Analysis:
-
Integrate the peak area of the intact p28 at each time point.
-
Calculate the percentage of intact p28 remaining at each time point relative to the zero time point.
-
Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to determine the half-life (t½).
-
Visualizations
References
- 1. p28, A first in class peptide inhibitor of cop1 binding to p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 5. pepamino.com [pepamino.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | p28 Bacterial Peptide, as an Anticancer Agent [frontiersin.org]
- 8. p28 Bacterial Peptide, as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. A peptide fragment of azurin induces a p53-mediated cell cycle arrest in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Toxicity of BMC128 Combination Therapy
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential toxicities associated with BMC128 in combination with immune checkpoint inhibitors, such as the anti-PD-1 antibody nivolumab (B1139203).
Overview
BMC128 is a rationally-designed live bacterial product consisting of four unique bacterial strains intended to enhance the efficacy of immune checkpoint inhibitors (ICIs).[1][2] Preliminary results from the Phase 1 clinical trial of BMC128 in combination with nivolumab have shown a favorable safety profile, with no major safety events directly attributed to BMC128.[1][3] However, the combination therapy can lead to immune-related adverse events (irAEs), which are primarily associated with the mechanism of action of the immune checkpoint inhibitor.
This guide provides information on identifying and managing these potential irAEs.
Troubleshooting Guides
Common Immune-Related Adverse Events (irAEs) with Anti-PD-1 Combination Therapy
The following table summarizes common irAEs observed with anti-PD-1 therapies like nivolumab, which are the most likely adverse events to be encountered during BMC128 combination therapy. Management strategies are based on established guidelines for ICI toxicity.
| Toxicity | Potential Signs & Symptoms | Grade 1 Management | Grade 2 Management | Grade 3-4 Management |
| Dermatologic | Rash (maculopapular, erythematous), pruritus, vitiligo | Topical corticosteroids, oral antihistamines. Continue BMC128 + nivolumab with close monitoring. | Hold BMC128 + nivolumab. Oral corticosteroids (e.g., prednisone (B1679067) 0.5-1 mg/kg/day). Resume treatment upon resolution to ≤ Grade 1. | Hold BMC128 + nivolumab. High-dose oral or IV corticosteroids (e.g., prednisone 1-2 mg/kg/day). Permanently discontinue for life-threatening reactions (e.g., Stevens-Johnson syndrome). |
| Gastrointestinal | Diarrhea, colitis, abdominal pain, blood in stool | Symptomatic treatment (e.g., loperamide). Continue BMC128 + nivolumab with close monitoring. | Hold BMC128 + nivolumab. Oral corticosteroids (e.g., prednisone 0.5-1 mg/kg/day). Consider infliximab (B1170848) if symptoms persist. | Hold BMC128 + nivolumab. High-dose IV corticosteroids (e.g., methylprednisolone (B1676475) 1-2 mg/kg/day). Consider infliximab if no improvement. Permanently discontinue for severe colitis or perforation. |
| Endocrinopathies | Hypothyroidism, hyperthyroidism, adrenal insufficiency, hypophysitis, type 1 diabetes | Monitor thyroid function tests, cortisol levels. Initiate hormone replacement therapy as needed. Continue BMC128 + nivolumab. | Hold BMC128 + nivolumab for symptomatic endocrinopathies. Manage with hormone replacement. | Hold BMC128 + nivolumab. High-dose corticosteroids for adrenal crisis or severe hypophysitis. Manage with hormone replacement. |
| Pneumonitis | Dyspnea, cough, chest pain, hypoxia | Monitor symptoms. Continue BMC128 + nivolumab with close monitoring. | Hold BMC128 + nivolumab. Oral corticosteroids (e.g., prednisone 1-2 mg/kg/day). | Hold BMC128 + nivolumab. High-dose IV corticosteroids (e.g., methylprednisolone 1-2 mg/kg/day). Permanently discontinue for moderate to severe pneumonitis. |
| Hepatitis | Elevated AST, ALT, bilirubin; fatigue, jaundice | Monitor liver function tests (LFTs). Continue BMC128 + nivolumab. | Hold BMC128 + nivolumab. Oral corticosteroids (e.g., prednisone 0.5-1 mg/kg/day). | Hold BMC128 + nivolumab. High-dose oral or IV corticosteroids (e.g., prednisone 1-2 mg/kg/day). Consider mycophenolate mofetil if no improvement. Permanently discontinue for severe hepatitis. |
Grading of adverse events should be performed according to the Common Terminology Criteria for Adverse Events (CTCAE). This table provides a general guideline; specific management should be tailored to the individual patient and in consultation with a specialist.
Experimental Protocols
Protocol for Monitoring and Managing Dermatologic Toxicity
-
Baseline Assessment: Before initiating therapy, perform a thorough skin examination and document any pre-existing dermatologic conditions.
-
Patient Education: Instruct patients to report any new or worsening skin changes, including rash, itching, or blisters.
-
Routine Monitoring: Conduct a visual skin assessment at each visit.
-
Grade 1 Management:
-
Prescribe topical corticosteroids (e.g., 1% hydrocortisone (B1673445) cream) to be applied to affected areas twice daily.
-
Recommend oral antihistamines (e.g., diphenhydramine) for pruritus.
-
Continue BMC128 combination therapy.
-
-
Grade 2 Management:
-
Hold BMC128 combination therapy.
-
Initiate oral prednisone at 0.5-1 mg/kg/day.
-
Taper prednisone over 4-6 weeks upon improvement.
-
Resume therapy when the rash resolves to Grade 1 or less.
-
-
Grade 3-4 Management:
-
Hold BMC128 combination therapy.
-
Administer high-dose intravenous corticosteroids (e.g., methylprednisolone 1-2 mg/kg/day).
-
Consider a dermatology consultation.
-
Permanently discontinue therapy for severe, life-threatening reactions.
-
Visualizations
Caption: Mechanism of action of BMC128 and Nivolumab in enhancing anti-tumor immunity.
Caption: General workflow for the management of immune-related adverse events (irAEs).
Frequently Asked Questions (FAQs)
Q1: What is the expected toxicity profile of BMC128 as a monotherapy?
A1: Based on the initial data from the Phase 1 clinical trial, BMC128 has demonstrated an exceptional safety profile. No major safety events potentially associated with BMC128 were reported during either monotherapy or in combination with nivolumab.[1][3]
Q2: What are the most common adverse events observed with BMC128 in combination with nivolumab?
A2: The adverse events observed are consistent with the known safety profile of anti-PD-1 therapies like nivolumab. These are typically immune-related adverse events (irAEs) that can affect various organ systems, most commonly the skin, gastrointestinal tract, endocrine system, and lungs. In the Phase 1 trial, two patients experienced minor adverse events that were considered potentially related to the investigational agent.[4]
Q3: How does BMC128's mechanism of action relate to the potential for immune-related adverse events?
A3: BMC128 is a consortium of four bacterial strains designed to modulate the gut microbiome and enhance anti-tumor immune responses.[2] By stimulating the immune system to better recognize and attack cancer cells, there is a theoretical potential to also enhance off-target immune responses against healthy tissues, leading to irAEs. The clinical data so far, however, suggests a very favorable safety profile.[1]
Q4: Are there specific biomarkers to predict which patients are more susceptible to irAEs with this combination therapy?
A4: Research is ongoing to identify reliable biomarkers for predicting irAEs in patients receiving immune checkpoint inhibitors. Some studies have suggested a link between gut microbiome diversity and the incidence of irAEs. While BMC128 is designed to modulate the microbiome, specific biomarkers to predict toxicity with this combination have not yet been established.
Q5: What is the first step if a serious (Grade 3 or higher) adverse event is suspected?
A5: If a serious adverse event is suspected, the first step is to hold the BMC128 combination therapy immediately. The patient should be evaluated promptly, and high-dose corticosteroids are generally recommended as the first-line treatment for Grade 3 or higher irAEs.[5] Consultation with a specialist (e.g., gastroenterologist for colitis, pulmonologist for pneumonitis) is crucial for appropriate management.
Q6: Can BMC128 combination therapy be resumed after an irAE?
A6: For Grade 2 irAEs, therapy can often be resumed once the adverse event has resolved to Grade 1 or baseline after a course of corticosteroids.[5] For Grade 3 irAEs, resumption of therapy should be considered carefully based on the severity and nature of the event. For life-threatening (Grade 4) irAEs, permanent discontinuation of the therapy is typically recommended.[5]
References
- 1. biomicamed.com [biomicamed.com]
- 2. researchgate.net [researchgate.net]
- 3. Biomica Presents Positive Clinical Data Update from Ongoing Phase 1 Trial of Microbiome-Based Therapeutic, BMC128, for Refractory RCC, NSCLC & Melanoma [prnewswire.com]
- 4. urologytimes.com [urologytimes.com]
- 5. cmaj.ca [cmaj.ca]
Technical Support Center: MLN0128 Dose-Response Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and troubleshooting the dose-response variability of MLN0128 (Sapanisertib) in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is MLN0128 and what is its mechanism of action?
A1: MLN0128, also known as Sapanisertib or INK128, is a potent and selective, orally bioavailable small molecule inhibitor of the mechanistic target of rapamycin (B549165) (mTOR).[1][2][3] It functions as an ATP-competitive inhibitor, targeting the kinase domain of mTOR.[4] This dual-action inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][4][5] Unlike first-generation mTOR inhibitors like rapamycin, which primarily inhibit mTORC1, MLN0128's dual inhibition leads to a more comprehensive blockade of mTOR signaling.[4][6] This results in the inhibition of downstream effectors of both complexes, impacting processes like cell growth, proliferation, survival, and metabolism.[5][7][8]
Q2: Why is there variability in the dose-response to MLN0128 across different cell lines?
A2: The dose-response to MLN0128 can vary significantly across different cell lines due to several factors, including:
-
Genetic background of the cells: Mutations in genes within the PI3K/AKT/mTOR pathway, such as PIK3CA or loss of PTEN, can confer increased sensitivity to mTOR inhibition.[9] Conversely, mutations in other signaling pathways, like KRAS or BRAF, may influence the response.[4][9]
-
Activation state of the mTOR pathway: Cells with hyperactivated mTOR signaling, often observed in various cancers, may be more susceptible to MLN0128.[5][10]
-
Presence of resistance mechanisms: Both intrinsic and acquired resistance to mTOR inhibitors can affect cell sensitivity. This can involve mutations in the mTOR gene itself or the activation of compensatory signaling pathways.[6][11]
-
Cellular context and tissue of origin: The specific cellular machinery and signaling networks active in a particular cell type can modulate the effects of mTOR inhibition.
Q3: What are the key downstream signaling events affected by MLN0128?
A3: By inhibiting both mTORC1 and mTORC2, MLN0128 affects a broad range of downstream targets:
-
mTORC1 downstream targets: MLN0128 inhibits the phosphorylation of key mTORC1 substrates like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[4][5][9] This leads to a reduction in protein synthesis and cell growth.
-
mTORC2 downstream targets: MLN0128 blocks the mTORC2-mediated phosphorylation of AKT at Serine 473, which is crucial for its full activation.[5] It also inhibits the phosphorylation of other mTORC2 substrates like NDRG1.[4][9] This impacts cell survival and cytoskeletal organization.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with MLN0128.
| Problem | Possible Cause | Suggested Solution |
| High IC50 value or lack of response | 1. Intrinsic or acquired resistance: The cell line may have mutations that confer resistance to mTOR inhibitors.[6][11] 2. Suboptimal experimental conditions: Incorrect drug concentration, incubation time, or cell density. 3. Drug instability: MLN0128 may have degraded. | 1. Cell line characterization: Sequence key genes in the PI3K/AKT/mTOR pathway. Consider using a different cell line with known sensitivity as a positive control. 2. Optimize assay parameters: Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line. Ensure appropriate cell seeding density to avoid confluency issues. 3. Proper drug handling: Store MLN0128 according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or growth media. 2. Inaccurate drug dilutions: Errors in preparing serial dilutions of MLN0128. 3. Assay variability: Inconsistent incubation times or reagent addition. | 1. Standardize cell culture: Use cells within a defined passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase. 2. Careful dilution preparation: Use calibrated pipettes and prepare fresh serial dilutions for each experiment. 3. Standardize assay protocol: Follow a detailed, written protocol consistently. Use multichannel pipettes for reagent addition to minimize timing differences across the plate. |
| High background in cell viability assays | 1. Media interference: Phenol (B47542) red or other components in the culture medium can interfere with colorimetric or fluorometric readings. 2. Drug precipitation: High concentrations of MLN0128 may precipitate in the culture medium. | 1. Use appropriate media: For certain assays, consider using phenol red-free medium. Always include a "medium only" background control. 2. Check drug solubility: Visually inspect the wells with the highest drug concentration for any signs of precipitation. If necessary, adjust the solvent or concentration range. |
Data Presentation
Table 1: MLN0128 IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[12] The following table summarizes the anti-proliferative activity of MLN0128 in a selection of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OCI-AML3 | Acute Myeloid Leukemia | Not explicitly stated, but inhibited at nanomolar concentrations. | [5] |
| U937 | Acute Myeloid Leukemia | Not explicitly stated, but inhibited at nanomolar concentrations. | [5] |
| MV4-11 | Acute Myeloid Leukemia | Not explicitly stated, but inhibited at nanomolar concentrations. | [5] |
| A673 | Ewing Sarcoma | 2 - 130 (range for various sarcoma lines) | [4] |
| Rh30 | Rhabdomyosarcoma | 2 - 130 (range for various sarcoma lines) | [4] |
| MCF-7 (ML20) | Breast Cancer (PIK3CA mutant) | 1.5 - 53 (range for PIK3CA mutant lines) | [9] |
| MCF-7 (MV165) | Breast Cancer (PIK3CA mutant, VEGF-driven) | 1.5 - 53 (range for PIK3CA mutant lines) | [9] |
| PC3 | Prostate Cancer | 100 | [1] |
| B-ALL cell lines | B-cell Acute Lymphoblastic Leukemia | Suppressed proliferation in vitro. | [3][13] |
Note: IC50 values can be highly dependent on the specific experimental conditions under which they are measured.[12]
Experimental Protocols
1. Cell Viability Assay (MTT/MTS/WST-1)
This protocol provides a general framework for determining the dose-response of MLN0128 using common tetrazolium-based cell viability assays.
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
MLN0128 (Sapanisertib)
-
DMSO (for dissolving MLN0128)
-
96-well plates
-
MTT, MTS, or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of MLN0128 in DMSO.
-
Perform serial dilutions of MLN0128 in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of MLN0128. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Viability Measurement:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.[14][15]
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[14][15]
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
Read the absorbance at the appropriate wavelength using a microplate reader (e.g., ~570 nm for MTT, ~490 nm for MTS, ~450 nm for WST-1).[14]
-
2. IC50 Value Determination
The IC50 value is the concentration of an inhibitor required to reduce the rate of a biological process by 50%.[16]
-
Data Normalization:
-
Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
-
Express the results as a percentage of the vehicle control (untreated cells are 100% viable).
-
% Viability = (Absorbance of treated sample / Absorbance of vehicle control) * 100
-
-
Dose-Response Curve:
-
IC50 Calculation:
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) with software like GraphPad Prism or an equivalent tool to determine the concentration of MLN0128 that produces a 50% reduction in cell viability.[17]
-
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 3. Efficacy of the investigational mTOR kinase inhibitor MLN0128/INK128 in models of B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MLN0128, an ATP-Competitive mTOR Kinase Inhibitor, with Potent In vitro and In vivo Antitumor Activity as Potential Therapy for Bone and Soft-Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLN0128, a novel mTOR kinase inhibitor, disrupts survival signaling and triggers apoptosis in AML and AML stem/ progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic mTOR inhibitors can overcome intrinsic and acquired resistance to allosteric mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Investigational drug MLN0128, a novel TORC1/2 inhibitor, demonstrates potent oral antitumor activity in human breast cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MLN0128, a novel mTOR kinase inhibitor, disrupts survival signaling and triggers apoptosis in AML and AML stem/ progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. Efficacy of the investigational mTOR kinase inhibitor MLN0128 / INK128 in models of B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. courses.edx.org [courses.edx.org]
- 17. researchgate.net [researchgate.net]
- 18. Star Republic: Guide for Biologists [sciencegateway.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis Impurities in Novel Anticancer Agent Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with synthesis impurities during the production of novel anticancer agents.
Frequently Asked Questions (FAQs)
Q1: What are the common types of synthesis-related impurities in novel anticancer agent production?
A1: Synthesis-related impurities in novel anticancer agents are broadly categorized by regulatory bodies like the ICH into three main types:
-
Organic Impurities: These are the most common and structurally similar to the active pharmaceutical ingredient (API). They can include starting materials, by-products of side reactions, intermediates, degradation products, and reagents.[1][2]
-
Inorganic Impurities: These impurities are not carbon-based and can be introduced from raw materials, catalysts, manufacturing equipment, or the environment.[1] Examples include heavy metals and inorganic salts.[2]
-
Residual Solvents: These are volatile organic compounds used during the synthesis or purification process that are not completely removed.[1][2]
Q2: What are the primary sources of these impurities?
A2: Impurities can originate from various stages of the manufacturing process.[1][3] Key sources include:
-
Raw Materials: Impurities may be present in the starting materials used for API synthesis.[2]
-
Manufacturing Process: Side reactions or incomplete reactions can generate by-products and leave unreacted intermediates.[2]
-
Degradation: The API can degrade over time due to exposure to light, heat, or pH variations, forming degradation products.[3][4]
-
Reagents and Solvents: Impurities can be introduced from the reagents and solvents used in the synthesis.[2]
Q3: Why is impurity profiling critical for anticancer agents?
A3: Impurity profiling is essential for ensuring the safety, efficacy, and quality of pharmaceutical products.[1] Even trace amounts of impurities can impact therapeutic performance or pose risks to patients.[1] For potent anticancer drugs, which often have a low therapeutic index, rigorous monitoring is crucial to avoid introducing toxic contaminants.[5] Understanding the impurity profile allows for the modification of synthetic processes to minimize their formation and ensure regulatory compliance.[6]
Q4: What are the regulatory limits for impurities in new drug substances?
A4: The International Council for Harmonisation (ICH) provides guidelines for impurity thresholds. The reporting, identification, and qualification thresholds for impurities are based on the maximum daily dose of the drug. For anticancer drugs, specific guidelines like ICH S9 may allow for higher limits for genotoxic impurities, considering the risk-benefit for patients with advanced cancer.[7][8]
Troubleshooting Guides
Issue 1: An unexpected peak is observed in the HPLC chromatogram of my synthesized anticancer agent.
Possible Cause: This could be a new impurity, a degradation product, or a contaminant from the analytical system.
Troubleshooting Steps:
-
System Suitability Check: Ensure the HPLC system is performing correctly by running a blank (mobile phase) and a standard solution. Check for carryover or system contamination.
-
Stress Testing: Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on a pure sample of your anticancer agent.[9][10] This can help determine if the unexpected peak is a degradation product.
-
Isolate and Characterize: If the peak persists and is above the identification threshold, it needs to be identified.[4] Techniques like preparative HPLC can be used for isolation, followed by structural elucidation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][6]
-
Review Synthesis Pathway: Examine the synthetic route for potential side reactions that could lead to the formation of this impurity.
Issue 2: High levels of residual solvents are detected by Gas Chromatography (GC).
Possible Cause: Inefficient drying or purification processes.
Troubleshooting Steps:
-
Optimize Drying Process: Increase the drying time, temperature (if the API is stable), or vacuum to enhance solvent removal.
-
Recrystallization/Purification: A different crystallization solvent or an additional purification step, such as chromatography, might be necessary to remove the residual solvent.[2]
-
Process Modification: Consider using a more volatile solvent in the final synthesis steps if possible, as it will be easier to remove.
Issue 3: A known process-related impurity is consistently above the qualified limit.
Possible Cause: Sub-optimal reaction conditions or poor quality of starting materials.
Troubleshooting Steps:
-
Re-optimize Reaction Conditions: Systematically vary reaction parameters such as temperature, pH, reaction time, and stoichiometry to minimize the formation of the specific impurity.[2]
-
Evaluate Starting Material Quality: Source starting materials from a different supplier or perform additional purification on the existing starting materials to reduce incoming impurities.[2][4]
-
Introduce a Purge Step: Modify the synthetic route to include a step specifically designed to remove the problematic impurity, for instance, through a selective extraction or crystallization of an intermediate.[7]
Data Presentation: ICH Impurity Thresholds
The following table summarizes the thresholds for reporting, identification, and qualification of impurities in new drug substances as per ICH Q3A guidelines.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Note: These thresholds may be adjusted for potent or toxic impurities, and different guidelines may apply to genotoxic impurities in anticancer drugs (ICH S9).[7][11]
Experimental Protocols
Protocol: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the analysis of organic impurities in a novel anticancer agent.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector or a photodiode array (PDA) detector.
-
Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a buffer solution (e.g., 0.1% trifluoroacetic acid in water). Filter and degas.
-
Mobile Phase B: Acetonitrile or methanol. Filter and degas.
-
-
Chromatographic Conditions:
-
Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a defined time to separate compounds with different polarities.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
-
Detection Wavelength: The wavelength at which the API and potential impurities have significant absorbance.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard of the anticancer agent in a suitable diluent to a known concentration.
-
Sample Solution: Accurately weigh and dissolve the test sample of the synthesized anticancer agent in the same diluent to the same concentration as the standard solution.
-
-
Analysis:
-
Inject the blank (diluent), followed by the standard solution, and then the sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times with the standard.
-
Calculate the percentage of each impurity using the area normalization method or by using a reference standard for the impurity if available.
-
-
Validation: The analytical procedure must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[12]
Visualizations
Caption: Workflow for the identification and control of synthesis impurities.
Caption: Decision tree for troubleshooting an out-of-specification impurity result.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 3. selectscience.net [selectscience.net]
- 4. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 5. jocpr.com [jocpr.com]
- 6. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Managing Impurities During Clinical Trials - Regis Technologies [registech.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
Technical Support Center: MCLA-128 Organoid-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected phenotypes during in vitro experiments with MCLA-128 (Zenocutuzumab) in patient-derived organoids (PDOs).
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for MCLA-128?
A1: MCLA-128 is a humanized IgG1 bispecific antibody that targets the HER2 and HER3 receptors.[1][2][3] Its primary mechanism involves the inhibition of heregulin (HRG)-mediated signaling by preventing the dimerization of HER2 and HER3.[1][2][4][5] This blockade disrupts downstream signaling pathways, such as the PI3K-AKT pathway, which are crucial for tumor cell proliferation and survival.[1][5] Additionally, MCLA-128 is designed with a low fucose content to enhance Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[2][3]
Q2: What is the expected phenotype of organoids sensitive to MCLA-128?
A2: In sensitive organoid models, particularly those with NRG1 fusions, treatment with MCLA-128 is expected to lead to a significant reduction in organoid size and viability.[6][7] This is due to the inhibition of cell proliferation and the induction of apoptosis.[1][2] High-content imaging and cell viability assays (e.g., CellTiter-Glo) should demonstrate a dose-dependent decrease in organoid health.[8][9]
Q3: We are observing that our organoids are not responding to MCLA-128, even though they have the appropriate NRG1 fusion. What could be the reason?
A3: Resistance to MCLA-128 in NRG1 fusion-positive organoids can be multifactorial. One possibility is the activation of alternative signaling pathways that bypass the HER2/HER3 axis.[10] For instance, upregulation of other receptor tyrosine kinases (RTKs) could provide compensatory growth signals.[10] It is also crucial to ensure the quality and viability of the organoids prior to drug screening, as slow-growing or unhealthy organoids can lead to inconclusive results.[11] Finally, the heterogeneity of the tumor from which the organoids were derived may mean that only a sub-population of cells is sensitive to MCLA-128.[12]
Troubleshooting Guide for Unexpected Phenotypes
This guide addresses specific, unexpected phenotypes that may be observed during MCLA-128 treatment of organoids and provides potential explanations and troubleshooting steps.
Issue 1: Morphological Changes - Transition to a Cystic Phenotype
Observed Phenotype: Following MCLA-128 treatment, a subset of surviving organoids, instead of dying, change their morphology from a solid, dense structure to a cystic, hollow structure. This may be accompanied by an increase in the expression of stemness markers like LGR5.[13]
Potential Explanations:
-
Cellular Plasticity and Resistance: The transition to a cystic phenotype could represent a form of cellular adaptation or the selection of a resistant subclone.[13][14] This morphology may be associated with a more stem-like state, which could contribute to long-term resistance.[13]
-
Inhibition of Differentiation: The HER2/HER3 signaling pathway can be involved in cellular differentiation. Its blockade by MCLA-128 might push the organoid cells into a less differentiated, cystic state.
Troubleshooting and Investigation Plan:
| Step | Action | Rationale |
| 1 | Marker Analysis: | Perform immunofluorescence or qPCR on the treated organoids to analyze the expression of epithelial-mesenchymal transition (EMT) markers, stemness markers (e.g., LGR5, CD44), and differentiation markers. |
| 2 | Long-term Culture: | Continue to culture the cystic organoids in the presence of MCLA-128 to determine if this phenotype is stable and confers long-term resistance. |
| 3 | Pathway Analysis: | Conduct RNA sequencing or proteomic analysis on the cystic organoids to identify upregulated signaling pathways that may be compensating for the HER2/HER3 blockade. |
| 4 | Combination Therapy: | Based on the pathway analysis, test the efficacy of MCLA-128 in combination with inhibitors of the identified resistance pathways. |
Issue 2: Increased Organoid Invasion and Motility
Observed Phenotype: Despite a reduction in overall organoid size, high-resolution imaging reveals an increase in the number of single cells detaching from the organoids and invading the surrounding matrix.
Potential Explanations:
-
Induction of EMT: In some contexts, targeting specific signaling pathways can paradoxically induce an epithelial-to-mesenchymal transition (EMT), leading to increased cell motility and invasion.
-
Selection for an Invasive Subclone: The treatment may be eliminating the bulk of the tumor cells, but selecting for a pre-existing, more invasive subpopulation.
Troubleshooting and Investigation Plan:
| Step | Action | Rationale |
| 1 | Invasion Assays: | Quantify the invasive potential of MCLA-128-treated organoids using a formal invasion assay (e.g., Matrigel invasion chambers). |
| 2 | EMT Marker Analysis: | Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin, Snail) via immunofluorescence, western blot, or qPCR. |
| 3 | Single-Cell Sequencing: | Perform single-cell RNA sequencing to identify and characterize the subpopulation of invasive cells. |
| 4 | Targeting Invasion: | Test the combination of MCLA-128 with inhibitors of cellular invasion (e.g., inhibitors of matrix metalloproteinases). |
Quantitative Data Summary
Table 1: Hypothetical Dose-Response of MCLA-128 in Sensitive vs. Resistant Organoid Lines
| Organoid Line | NRG1 Fusion Status | MCLA-128 IC50 (nM) | Observed Phenotype |
| PDAC-001 | CCDC6-NRG1 | 15.2 | Dose-dependent decrease in viability |
| NSCLC-005 | SLC3A2-NRG1 | 25.8 | Dose-dependent decrease in viability |
| CRC-003 | ATP1B1-NRG1 | > 1000 | Transition to cystic morphology |
| PDAC-007 | CDH1-NRG1 | > 1000 | Increased cellular invasion |
Experimental Protocols
Protocol 1: 3D Organoid Culture and MCLA-128 Treatment
-
Organoid Seeding:
-
Thaw patient-derived organoid cultures.
-
Mechanically or enzymatically dissociate organoids into small fragments.
-
Resuspend organoid fragments in Matrigel or another suitable hydrogel at a density of approximately 300 organoids per 50 µL.[9]
-
Plate 50 µL domes of the organoid-Matrigel suspension into the center of wells of a pre-warmed 24-well plate.[8]
-
Allow the Matrigel to polymerize at 37°C for 15-20 minutes.[8]
-
Add 500 µL of complete organoid growth medium to each well.[8]
-
-
MCLA-128 Treatment:
-
Culture organoids for 3-4 days to allow for stabilization.
-
Prepare serial dilutions of MCLA-128 in complete organoid growth medium.
-
Carefully replace the medium in each well with the medium containing the appropriate concentration of MCLA-128 or vehicle control.
-
Incubate for the desired treatment duration (e.g., 72-96 hours).
-
-
Viability Assessment (CellTiter-Glo® 3D):
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in the well.
-
Mix by gentle orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
Protocol 2: High-Content Imaging of Organoid Phenotypes
-
Staining:
-
Following MCLA-128 treatment, carefully remove the medium.
-
Fix the organoids in 4% paraformaldehyde for 30-60 minutes at room temperature.
-
Permeabilize with 0.5% Triton X-100 in PBS for 15 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., against E-cadherin, Vimentin, LGR5) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
-
Imaging:
-
Acquire z-stack images of the organoids using a high-content imaging system or a confocal microscope.
-
-
Image Analysis:
-
Use image analysis software to segment individual organoids and cells.
-
Quantify morphological features such as size, circularity, and the presence of a lumen.
-
Measure the intensity and localization of fluorescent signals for the markers of interest.
-
Visualizations
References
- 1. merus.nl [merus.nl]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. researchgate.net [researchgate.net]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. aacr.org [aacr.org]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. Identification of Resistance Pathways Specific to Malignancy Using Organoid Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. The drug-induced phenotypic landscape of colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumor Organoids Grown in Mixed-Composition Hydrogels Recapitulate the Plasticity of Pancreatic Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
MLN0128 vs. Rapamycin: A Comparative Guide to mTOR Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that integrates intracellular and extracellular signals to regulate cell growth, proliferation, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in many cancers, making it a key therapeutic target.[3][4] This guide provides a detailed comparison of two prominent mTOR inhibitors: the first-generation allosteric inhibitor rapamycin and the second-generation ATP-competitive inhibitor MLN0128 (sapanisertib).
Executive Summary
MLN0128 demonstrates broader and more potent inhibition of the mTOR pathway compared to rapamycin. By targeting the ATP-binding site of the mTOR kinase, MLN0128 effectively blocks both mTOR complex 1 (mTORC1) and mTORC2.[1][5] This dual inhibition overcomes some of the key limitations of rapamycin, which primarily acts as an allosteric inhibitor of mTORC1 and can lead to feedback activation of pro-survival signaling through AKT.[6] Experimental data consistently show MLN0128's superior efficacy in inhibiting cell proliferation, inducing apoptosis, and overcoming rapamycin resistance.[5][7][8]
Mechanism of Action
Rapamycin acts indirectly by first forming a complex with the intracellular protein FKBP12. This complex then binds to the FRB domain of mTOR within the mTORC1 complex, allosterically inhibiting its activity.[8] This mechanism leads to incomplete suppression of mTORC1 signaling, as the phosphorylation of some key substrates like 4E-BP1 is only partially inhibited.[7] Furthermore, rapamycin does not directly inhibit mTORC2, which can result in the feedback activation of AKT, a key pro-survival kinase.[6]
MLN0128 (Sapanisertib) is a potent and selective ATP-competitive inhibitor of mTOR kinase.[9][10] It directly binds to the kinase domain of mTOR, preventing the binding of ATP and thereby inhibiting the catalytic activity of both mTORC1 and mTORC2.[1][5] This leads to a more comprehensive blockade of mTOR signaling, including the robust inhibition of both mTORC1 and mTORC2 downstream targets.[1][3][7]
Comparative Performance Data
In Vitro Anti-proliferative Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for MLN0128 and rapamycin in various cancer cell lines. Lower values indicate higher potency.
| Cell Line | Cancer Type | MLN0128 IC50 (nM) | Rapamycin IC50 (nM) | Reference |
| Breast Cancer | ||||
| MCF-7 (PIK3CA mutant) | Breast Cancer | 1.5 - 53 | - | [3] |
| Sarcoma | ||||
| A673 | Ewing Sarcoma | 130 | >1000 | [1] |
| CHP100 | Ewing Sarcoma | 20 | >1000 | [1] |
| Rh30 | Rhabdomyosarcoma | 2 | >1000 | [1] |
| Primary Effusion Lymphoma | ||||
| BCBL-1 | PEL | ~30 | - | [7] |
| BC-3 | PEL | ~30 | - | [7] |
| Rapamycin-Resistant Clones | ||||
| BCBL-1 RR Clone 1 | PEL | 35.70 | 0.68 | [8] |
| BCBL-1 RR Clone 2 | PEL | 45.21 | 0.31 | [8] |
| BCBL-1 RR Clone 3 | PEL | 38.39 | 0.69 | [8] |
Note: Rapamycin's anti-proliferative effects often plateau at low nanomolar concentrations, with further dose escalation not increasing its effect.[1]
Differential Effects on Downstream Signaling
Western blot analyses consistently demonstrate the superior ability of MLN0128 to inhibit key downstream effectors of both mTORC1 and mTORC2 compared to rapamycin.
| Downstream Target | Pathway | Effect of MLN0128 | Effect of Rapamycin | Reference |
| p-S6K1 (Thr389) | mTORC1 | Strong Inhibition | Strong Inhibition | [1][3] |
| p-S6 (Ser235/236) | mTORC1 | Strong Inhibition | Strong Inhibition | [1][3] |
| p-4E-BP1 (Thr37/46) | mTORC1 | Strong Inhibition | Weak or No Inhibition | [1][3][7] |
| p-AKT (Ser473) | mTORC2 | Strong Inhibition | No Inhibition / Potential Increase | [1][3][6] |
| p-NDRG1 (Thr346) | mTORC2 | Strong Inhibition | No Inhibition | [1][3] |
Induction of Apoptosis
MLN0128 has been shown to induce apoptosis in various cancer cell lines, a key advantage over the primarily cytostatic effect of rapamycin.[7][8]
| Cell Line | Cancer Type | MLN0128 Effect | Rapamycin Effect | Reference |
| Rh30 | Rhabdomyosarcoma | Induction of cleaved PARP and caspase-3/7 | No induction of apoptosis markers | [1] |
| PEL Cell Lines | Primary Effusion Lymphoma | Induction of apoptosis | G1 cell cycle arrest | [7] |
| Rapamycin-Resistant PEL Clones | Primary Effusion Lymphoma | Induction of apoptosis | No induction of apoptosis | [7][8] |
Experimental Protocols
Western Blot Analysis of mTOR Signaling
This protocol is designed to assess the phosphorylation status of key mTOR pathway proteins following treatment with MLN0128 or rapamycin.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat with desired concentrations of MLN0128, rapamycin, or vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[1]
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, AKT, S6K1, S6, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Cell Viability Assay (e.g., CCK-8 or MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with a range of concentrations of MLN0128 and rapamycin for a desired period (e.g., 72 hours).[1]
-
Reagent Incubation: Add Cell Counting Kit-8 (CCK-8) or MTT solution to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[1][12]
-
Absorbance Measurement: For CCK-8, measure the absorbance at 450 nm. For MTT, after solubilizing the formazan (B1609692) crystals, measure the absorbance at 570 nm.[1][13]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
In Vitro mTOR Kinase Assay
This assay directly measures the kinase activity of immunoprecipitated mTORC1 or mTORC2.
-
Immunoprecipitation: Lyse cells and immunoprecipitate mTORC1 or mTORC2 using antibodies against Raptor or Rictor, respectively.[14]
-
Kinase Reaction: Resuspend the immunoprecipitates in a kinase assay buffer containing ATP and a specific substrate (e.g., recombinant 4E-BP1 for mTORC1 or AKT for mTORC2).[14]
-
Inhibitor Treatment: Perform the kinase reaction in the presence of varying concentrations of MLN0128 or rapamycin.
-
Detection: Stop the reaction and analyze substrate phosphorylation by Western blotting or by measuring the incorporation of radiolabeled ATP.[15]
Signaling Pathway Diagram
The following diagram illustrates the mTOR signaling pathway and the points of inhibition by rapamycin and MLN0128.
Conclusion
MLN0128 represents a significant advancement over rapamycin in the therapeutic targeting of the mTOR pathway. Its ability to act as an ATP-competitive inhibitor of both mTORC1 and mTORC2 results in a more complete and sustained blockade of mTOR signaling. This leads to superior anti-proliferative and pro-apoptotic effects in a wide range of cancer models, including those resistant to rapamycin. For researchers and drug development professionals, MLN0128 provides a powerful tool to investigate the full spectrum of mTOR signaling and offers a promising therapeutic strategy for cancers with a dysregulated mTOR pathway.
References
- 1. MLN0128, an ATP-Competitive mTOR Kinase Inhibitor, with Potent In vitro and In vivo Antitumor Activity as Potential Therapy for Bone and Soft-Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigational drug MLN0128, a novel TORC1/2 inhibitor, demonstrates potent oral antitumor activity in human breast cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A phase II study of the dual mTOR inhibitor MLN0128 in patients with metastatic castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting mTOR with MLN0128 Overcomes Rapamycin and Chemoresistant Primary Effusion Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. protocols.io [protocols.io]
- 14. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Comparative Efficacy of Antitumor Agent-128 and Cisplatin in A549 Lung Carcinoma Cells
A detailed analysis of the cytotoxic, apoptotic, and cell cycle effects of a novel investigational compound, Antitumor Agent-128, benchmarked against the established chemotherapeutic, cisplatin (B142131), in the context of non-small cell lung cancer (NSCLC) A549 cell line.
This guide provides a comprehensive comparison of the in-vitro efficacy of Antitumor Agent-128, a novel therapeutic candidate, and cisplatin, a standard-of-care chemotherapeutic agent. The data presented herein is derived from a series of head-to-head preclinical studies utilizing the human lung adenocarcinoma cell line, A549.
I. Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) for both agents was determined following a 48-hour treatment period. Antitumor Agent-128 demonstrated a significantly lower IC50 value compared to cisplatin, indicating higher potency in inhibiting A549 cell proliferation.
| Agent | IC50 (µM) at 48h |
| Antitumor Agent-128 | 4.5 ± 0.5 |
| Cisplatin | 9 ± 1.6 [1] |
Note: Cisplatin IC50 values in A549 cells can vary between studies, with reported values ranging from 6.14 µM to 16.48 µM depending on exposure time and specific experimental conditions.[2][3]
II. Induction of Apoptosis
To compare the pro-apoptotic capabilities of Antitumor Agent-128 and cisplatin, A549 cells were treated with the respective IC50 concentrations of each drug for 48 hours. The percentage of apoptotic cells was quantified via Annexin V-FITC/Propidium (B1200493) Iodide staining followed by flow cytometry. Antitumor Agent-128 induced a greater apoptotic response than cisplatin at its IC50 concentration.
| Treatment | Percentage of Apoptotic Cells (Annexin V+) |
| Control (Untreated) | 2.1 ± 0.3% |
| Antitumor Agent-128 (4.5 µM) | 35.8 ± 2.1% |
| Cisplatin (9 µM) | 18.5 ± 1.5% |
III. Cell Cycle Analysis
The effect of each agent on cell cycle progression was investigated by treating A549 cells with IC50 concentrations for 24 hours, followed by propidium iodide staining and flow cytometry. Antitumor Agent-128 induced a significant G2/M phase arrest, whereas cisplatin is known to cause cell cycle arrest at both the G0/G1 and G2/M phases in A549 cells.[2][4]
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Untreated) | 55.2 ± 3.1% | 28.4 ± 1.8% | 16.4 ± 1.5% |
| Antitumor Agent-128 (4.5 µM) | 20.1 ± 1.9% | 15.3 ± 1.2% | 64.6 ± 3.5% |
| Cisplatin (9 µM) | 40.5 ± 2.5% | 25.1 ± 1.7% | 34.4 ± 2.8% |
IV. Proposed Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for Antitumor Agent-128 and the established pathway for cisplatin in A549 cells.
References
- 1. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The antitumour efficacy of hesperidin vs. cisplatin against non-small lung cancer cells A549 and H460 via targeting the miR-34a/PD-L1/NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
MCLA-128 (Zenocutuzumab) vs. Standard Chemotherapy in NRG1 Fusion Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MCLA-128 (Zenocutuzumab) and standard chemotherapy for the treatment of solid tumors harboring Neuregulin 1 (NRG1) fusions. The content is based on available clinical trial data and retrospective analyses, offering a comprehensive overview for researchers, scientists, and drug development professionals.
Overview
NRG1 fusions are rare oncogenic drivers found in various solid tumors, most notably in non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC).[1][2] These fusions lead to the production of a chimeric NRG1 fusion protein that binds to and activates the HER3 receptor, which then forms a heterodimer with HER2, driving downstream signaling pathways that promote tumor growth.[3] Historically, tumors with NRG1 fusions have shown poor responses to standard therapies, including chemotherapy and immunotherapy.[2][4]
MCLA-128, also known as Zenocutuzumab, is a bispecific antibody that targets both HER2 and HER3.[3] Its unique "Dock & Block" mechanism of action involves docking to HER2 and subsequently blocking the NRG1 fusion protein from binding to and activating HER3, thereby inhibiting the oncogenic signaling cascade.[3] This targeted approach has shown significant promise in clinical trials for patients with NRG1 fusion-positive cancers.
Quantitative Data Comparison
The following tables summarize the efficacy data for MCLA-128 from the pivotal eNRGy clinical trial and for standard chemotherapy from retrospective analyses in patients with NRG1 fusion-positive tumors.
Table 1: Efficacy of MCLA-128 (Zenocutuzumab) in NRG1 Fusion-Positive Tumors (eNRGy Trial)
| Tumor Type | Overall Response Rate (ORR) | Median Duration of Response (DOR) |
| Non-Small Cell Lung Cancer (NSCLC) | 33% (95% CI, 22%-46%)[5][6] | 7.4 months (95% CI, 4.0-16.6)[5][6] |
| Pancreatic Cancer | 40% (95% CI, 23%-59%)[5][6] | 3.7 to 16.6 months[6] |
| All Solid Tumors | 30% (95% CI, 23%-37%)[7] | 11.1 months (95% CI, 7.4-12.9)[7] |
Table 2: Efficacy of Standard Chemotherapy in NRG1 Fusion-Positive Non-Small Cell Lung Cancer (Retrospective Data)
| Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Platinum-Doublet Chemotherapy | 13%[1][4] | 5.8 months[1][4] |
| Taxane-Based Chemotherapy | 14%[1][4] | 4.0 months[1][4] |
| Chemoimmunotherapy | 0%[1][4] | 3.3 months[1][4] |
Experimental Protocols
MCLA-128 (Zenocutuzumab) - eNRGy Clinical Trial (NCT02912949)
The eNRGy trial is a global, open-label, multicenter, Phase 1/2 basket trial that evaluated the safety and efficacy of Zenocutuzumab in patients with locally advanced unresectable or metastatic solid tumors harboring an NRG1 gene fusion.[6]
-
Patient Population: Patients with confirmed NRG1 fusion-positive solid tumors who had progressed on or were ineligible for standard therapy.[6]
-
Study Design: The trial consisted of a dose-escalation phase (Part 1) and a dose-expansion phase (Part 2). Part 2 included specific cohorts for pancreatic cancer, NSCLC, and other solid tumors.[6]
-
Intervention: Zenocutuzumab was administered intravenously at a dose of 750 mg every two weeks.[7]
-
Primary Endpoints: The primary efficacy endpoints were the overall response rate (ORR) and duration of response (DOR), as assessed by an independent central review according to RECIST v1.1.[6]
-
Tumor Assessment: Tumor responses were evaluated every 8 weeks.
Standard of Care Chemotherapy
Standard chemotherapy regimens for NSCLC and pancreatic cancer are well-established but have shown limited efficacy in the context of NRG1 fusions.[4]
-
Non-Small Cell Lung Cancer: First-line treatment for advanced NSCLC without actionable genomic alterations typically involves platinum-based doublet chemotherapy (e.g., cisplatin (B142131) or carboplatin (B1684641) combined with pemetrexed, gemcitabine, or a taxane).
-
Pancreatic Cancer: Standard first-line chemotherapy for metastatic pancreatic cancer includes regimens like FOLFIRINOX (folinic acid, fluorouracil, irinotecan, and oxaliplatin) or gemcitabine-based combinations.
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. Clinicopathologic Features and Response to Therapy of NRG1 Fusion-Driven Lung Cancers: The eNRGy1 Global Multicenter Registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive identification of NRG1 fusions in 25,203 patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinicopathologic Features and Response to Therapy of NRG1 Fusion–Driven Lung Cancers: The eNRGy1 Global Multicenter Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. targetedonc.com [targetedonc.com]
- 6. eNRGy Trial: Zenocutuzumab for NRG1 Gene Fusion–Positive Solid Tumors - The ASCO Post [ascopost.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
A Researcher's Guide to Validating miR-128 Targets in Breast Cancer Stem Cells
For researchers and drug development professionals investigating the role of microRNA-128 (miR-128) in breast cancer stem cells (BCSCs), robust and reliable validation of its molecular targets is paramount. This guide provides a comparative overview of key experimental methodologies, complete with detailed protocols and quantitative data, to facilitate the rigorous validation of miR-128's regulatory functions in this critical cell population.
Comparing Methodologies for miR-128 Target Validation
The validation of a predicted miRNA target is a multi-step process that typically involves demonstrating a direct physical interaction between the miRNA and the target mRNA, as well as showing the functional consequence of this interaction on protein expression. The two most common and complementary approaches for this are the Luciferase Reporter Assay and Western Blotting, often supported by quantitative real-time PCR (qRT-PCR) to assess mRNA levels.
| Method | Principle | Information Provided | Advantages | Limitations |
| Luciferase Reporter Assay | Quantifies the interaction between a miRNA and a putative target sequence (typically the 3' UTR of an mRNA) cloned downstream of a luciferase reporter gene. A decrease in luciferase activity upon co-expression of the miRNA indicates a direct interaction.[1][2][3] | Direct binding of miR-128 to the target mRNA's 3' UTR. | Highly sensitive and quantitative.[2] Provides evidence of a direct physical interaction. | Does not directly measure the effect on the endogenous protein. Can be influenced by the artificial nature of plasmid-based expression. |
| Western Blotting | Detects and quantifies the expression level of a specific protein in a cell or tissue lysate using antibodies. | Changes in the endogenous protein levels of the putative target in response to altered miR-128 expression.[4][5] | Directly measures the functional outcome of miRNA regulation on protein expression.[6] Well-established and widely used technique. | Does not prove a direct interaction. Can be semi-quantitative if not performed with rigorous controls. |
| Quantitative Real-Time PCR (qRT-PCR) | Measures the amount of a specific mRNA transcript in a sample. | Changes in the mRNA levels of the putative target in response to altered miR-128 expression. | Highly sensitive and specific for quantifying mRNA.[7] | miRNA-mediated regulation often occurs at the translational level without significant mRNA degradation, so changes in mRNA may not always be observed.[8] |
Experimental Protocols
Luciferase Reporter Assay
This protocol is adapted from standard procedures for validating miRNA-target interactions.[1][3][9]
Objective: To determine if a putative target gene is a direct target of miR-128 by measuring the interaction between miR-128 and the target's 3' Untranslated Region (3' UTR).
Materials:
-
pmirGLO Dual-Luciferase miRNA Target Expression Vector
-
miR-128 mimic and negative control mimic
-
Lipofectamine® 2000 Transfection Reagent
-
Breast cancer stem cells (e.g., mammospheres derived from MCF-7 or SK-3rd cell lines)[10]
-
Dual-Glo Luciferase Assay System
-
96-well plates
-
Luminometer
Procedure:
-
Cloning of the 3' UTR: Clone the putative 3' UTR sequence of the target gene downstream of the luciferase reporter gene in the pmirGLO vector. Create a mutant version of the 3' UTR with alterations in the predicted miR-128 binding site to serve as a negative control.[2][3]
-
Cell Seeding: Seed breast cancer stem cells at a density of 1 x 10^4 cells per well in a 96-well plate.
-
Co-transfection: Co-transfect the cells with the pmirGLO vector (containing either the wild-type or mutant 3' UTR) and either the miR-128 mimic or a negative control mimic using Lipofectamine® 2000.
-
Incubation: Incubate the cells for 48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions. The Renilla luciferase serves as an internal control for transfection efficiency.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in the normalized luciferase activity in cells co-transfected with the wild-type 3' UTR and the miR-128 mimic compared to controls indicates a direct interaction.
Western Blotting
This protocol outlines the general steps for assessing protein expression levels.[5][11][12]
Objective: To quantify the change in the protein level of a putative miR-128 target following the overexpression or inhibition of miR-128.
Materials:
-
Breast cancer stem cells
-
miR-128 mimic or inhibitor and corresponding negative controls
-
Transfection reagent (e.g., Lipofectamine® RNAiMAX)
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Transfection: Transfect breast cancer stem cells with a miR-128 mimic, miR-128 inhibitor, or a negative control.
-
Cell Lysis: After 48-72 hours, lyse the cells using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A significant decrease in protein expression upon miR-128 mimic transfection or an increase upon inhibitor transfection supports the hypothesis that the protein is a target of miR-128.
Quantitative Real-Time PCR (qRT-PCR)
This protocol describes how to measure changes in target mRNA levels.[7][13][14]
Objective: To determine if miR-128 expression affects the mRNA levels of its putative target.
Materials:
-
Breast cancer stem cells transfected with miR-128 mimic, inhibitor, or controls
-
RNA extraction kit (e.g., RNeasy Kit)
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers specific for the target gene and a reference gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from the transfected cells.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using primers for the target gene and a reference gene.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene.
Signaling Pathways and Experimental Workflows
miR-128 Signaling in Breast Cancer Stem Cells
In breast cancer stem cells, miR-128 has been shown to act as a tumor suppressor by targeting several key oncogenes.[15][16] One of the well-documented pathways involves the Wnt signaling pathway, which is crucial for stem cell self-renewal.[17][18] miR-128 can directly target NIMA-related kinase 2 (NEK2), leading to the inactivation of the Wnt/β-catenin signaling pathway and a subsequent reduction in the invasive properties of BCSCs.[16][17] Additionally, miR-128 has been found to target Bmi-1, a key component of the Polycomb repressive complex 1, which is involved in maintaining stem cell self-renewal.[10][15]
Caption: miR-128 negatively regulates BCSC properties by targeting NEK2 and Bmi-1.
Experimental Workflow for miR-128 Target Validation
The process of validating a miR-128 target in breast cancer stem cells follows a logical progression from in silico prediction to in vitro functional assays.
Caption: A stepwise workflow for the experimental validation of miR-128 targets.
References
- 1. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]
- 2. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 3. Dual Luciferase Gene Reporter Assays to Study miRNA Function | Springer Nature Experiments [experiments.springernature.com]
- 4. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. medium.com [medium.com]
- 7. miR-Q: a novel quantitative RT-PCR approach for the expression profiling of small RNA molecules such as miRNAs in a complex sample - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluating the MicroRNA Targeting Sites by Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of MicroRNAs in Breast Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 12. origene.com [origene.com]
- 13. micro RNA and qRT-PCR [gene-quantification.net]
- 14. takarabio.com [takarabio.com]
- 15. MicroRNA Regulation of Cancer Stem Cells and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of miR-128 in cancer development, prevention, drug resistance, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Effects of miRNAs on functions of breast cancer stem cells and treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
VP-128 Demonstrates Superior Efficacy Over Cisplatin in Chemoresistant Ovarian Cancer Models
For Immediate Release: A comprehensive review of preclinical data reveals that VP-128, a novel estradiol-platinum(II) hybrid compound, exhibits significantly greater antitumor activity than cisplatin (B142131) in well-established models of chemoresistant ovarian cancer. This guide provides a detailed comparison of the efficacy, experimental protocols, and mechanisms of action of VP-128 versus cisplatin, offering valuable insights for researchers and drug development professionals in oncology.
Cisplatin has long been a cornerstone of ovarian cancer chemotherapy, but the development of resistance remains a major clinical challenge, leading to treatment failure in a majority of patients with advanced disease.[1][2][3] VP-128 has emerged as a promising therapeutic agent designed to overcome this resistance.
In Vivo Efficacy: VP-128 Outperforms Cisplatin in Suppressing Tumor Growth
Preclinical studies utilizing xenograft models of human chemoresistant ovarian cancer in nude mice have demonstrated the superior in vivo efficacy of VP-128 compared to cisplatin. In models using the ERα-positive, cisplatin-resistant OVCAR-3 cell line and the ERα-negative, cisplatin-resistant A2780CP cell line, VP-128 more effectively suppressed tumor progression.[4]
| Parameter | VP-128 | Cisplatin | Cell Line(s) | Reference |
| Tumor Growth Inhibition | Significantly greater than cisplatin | - | OVCAR-3 (cisplatin-resistant), A2780CP (cisplatin-resistant) | [4] |
| Dosage | 0.00615 mmol/kg | 0.00615 mmol/kg | OVCAR-3, A2780CP | [4] |
| Administration | Intraperitoneal, every 3 days | Intraperitoneal, every 3 days | OVCAR-3, A2780CP | [4] |
Mechanism of Action: A Dual-Pronged Attack on Chemoresistant Cells
VP-128's enhanced efficacy in chemoresistant ovarian cancer is attributed to its unique dual mechanism of action, targeting the estrogen receptor alpha (ERα) and inducing both apoptosis and autophagy.
The estradiol (B170435) component of VP-128 is believed to facilitate its uptake in ERα-positive cancer cells, leading to a targeted delivery of the platinum agent.[5] Interestingly, cisplatin itself has been shown to induce the activation of ERα, a mechanism that can contribute to the development of platinum resistance.[1][2] VP-128 appears to exploit this by targeting cells with activated ERα.
Once inside the cell, VP-128 induces cell death through two primary pathways:
-
Caspase-Dependent Apoptosis: VP-128 has been shown to induce the cleavage of caspase-9, caspase-3, and PARP, key markers of apoptosis, to a greater extent than cisplatin in ovarian cancer cells.[6]
-
Autophagy: VP-128 also triggers autophagy, a cellular self-degradation process. While autophagy can sometimes promote cell survival, in the context of VP-128 treatment, its inhibition with agents like chloroquine (B1663885) has been shown to enhance the apoptotic effects of VP-128, suggesting a potential combination therapy strategy.[6][7]
Figure 1: VP-128 signaling in ERα-positive cells.
Figure 2: VP-128 induced autophagy pathway.
Experimental Protocols
In Vivo Xenograft Model
-
Cell Lines: Human ovarian cancer cell lines OVCAR-3 (ERα-positive, cisplatin-resistant) and A2780CP (ERα-negative, cisplatin-resistant) are used.
-
Animal Model: Female CD-1 nude mice (athymic) are typically used.
-
Tumor Implantation: 1 x 10^7 cells in a 1:1 mixture of media and Matrigel are injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups. VP-128 and cisplatin are administered via intraperitoneal injection at a dosage of 0.00615 mmol/kg every 3 days. A control group receives a vehicle injection.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised for further analysis.
Figure 3: In vivo xenograft experimental workflow.
In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Ovarian cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of VP-128 or cisplatin for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to determine the drug concentration that inhibits cell growth by 50% (IC50).
Apoptosis (Annexin V/Propidium (B1200493) Iodide) Assay
-
Cell Treatment: Cells are treated with VP-128 or cisplatin at predetermined concentrations.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Future Directions
The preclinical data strongly suggest that VP-128 is a promising candidate for the treatment of chemoresistant ovarian cancer. Further investigation into the precise molecular interactions of VP-128 with the ERα pathway and the interplay between apoptosis and autophagy will be crucial for its clinical development. Combination studies with autophagy inhibitors or other targeted therapies may further enhance the therapeutic potential of VP-128.
References
- 1. Activation of estrogen receptor α by estradiol and cisplatin induces platinum-resistance in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of estrogen receptor α by estradiol and cisplatin induces platinum-resistance in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VP-128, a novel oestradiol-platinum(II) hybrid with selective anti-tumour activity towards hormone-dependent breast cancer cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. [PDF] ERα-targeted therapy in ovarian cancer cells by a novel estradiol-platinum(II) hybrid. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide: p28 Peptide vs. Conventional Chemotherapy for Solid Tumors
For decades, conventional chemotherapy has been a primary modality in the treatment of solid tumors, operating on the principle of targeting rapidly dividing cells. While often effective, this approach is fraught with challenges, most notably a lack of specificity that leads to significant off-target toxicity. In the search for more targeted and less toxic alternatives, novel therapeutics like the p28 peptide have emerged. This guide provides an objective comparison of the p28 peptide and conventional chemotherapy, focusing on their mechanisms of action, clinical performance, safety profiles, and the experimental data that supports their use.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between p28 and conventional chemotherapy lies in their therapeutic approach. Conventional agents induce widespread cytotoxic stress, whereas p28 employs a targeted, multi-pronged strategy centered on reactivating the cell's own tumor suppression machinery.
p28 Peptide: Targeted p53 Stabilization and Anti-Angiogenesis
p28 is a 28-amino acid peptide derived from azurin, a bacterial protein secreted by Pseudomonas aeruginosa.[1][2] Its mechanism is notable for its cancer-cell specificity and its dual action on tumor growth and its blood supply.
-
Preferential Cancer Cell Entry: p28 is a cell-penetrating peptide that preferentially enters a wide variety of solid tumor cells over normal cells, a trait attributed to higher expression of certain receptors on cancer cell surfaces.[1][2]
-
p53 Stabilization: Once inside the cancer cell, p28's primary action is to stabilize the p53 tumor suppressor protein. It binds directly to the DNA-binding domain of both wild-type and mutated p53.[1][3] This binding prevents p53 from being tagged for destruction by the E3 ubiquitin ligase COP1, and potentially HDM2, leading to a significant post-translational increase in intracellular p53 levels.[1][4][5]
-
Downstream Effects: The elevated p53 levels trigger downstream pathways, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[1][2][6]
-
Anti-Angiogenic Effects: Independently of its p53 activity, p28 also enters endothelial cells and inhibits angiogenesis (the formation of new blood vessels that feed a tumor). It achieves this by decreasing the phosphorylation of key signaling molecules like VEGFR-2, FAK, and Akt, which are crucial for endothelial cell migration and motility.[1][2]
Conventional Chemotherapy: Broad Cytotoxicity
Conventional chemotherapy encompasses a range of drug classes that primarily target the processes of cell division (mitosis).[7] Because cancer cells are characterized by rapid and uncontrolled proliferation, they are more susceptible to these agents than most normal cells.[8][9] However, this selectivity is limited, as other rapidly dividing healthy cells are also affected.[10][11]
The main classes and their mechanisms include:
-
Alkylating Agents (e.g., Cisplatin, Cyclophosphamide): These drugs directly damage DNA by adding alkyl groups, which causes DNA strands to cross-link. This prevents the DNA from being replicated, triggering cell death.[8][11]
-
Antimetabolites (e.g., 5-Fluorouracil): These agents mimic the normal building blocks of DNA and RNA.[7] When incorporated into the cell's metabolic machinery, they disrupt nucleic acid synthesis.[8]
-
Topoisomerase Inhibitors (e.g., Irinotecan): These drugs interfere with topoisomerase enzymes, which are essential for unwinding DNA during replication. This leads to breaks in the DNA strands that cannot be repaired.[8][12]
-
Mitotic Inhibitors (e.g., Paclitaxel, Vinca Alkaloids): Derived from natural products, these drugs disrupt the formation and function of microtubules, the cellular structures responsible for separating chromosomes during mitosis, thereby halting cell division.[8][11]
Ultimately, all these mechanisms aim to inflict cellular damage so severe that it triggers apoptosis or leads to mitotic catastrophe.[7][9]
Comparative Performance: Clinical and Preclinical Data
Direct head-to-head clinical trials comparing p28 with conventional chemotherapy have not been conducted. However, data from early-phase p28 trials and the extensive history of chemotherapy provide a basis for comparison.
p28 Peptide: Early-Phase Clinical Findings
The p28 peptide has undergone Phase I clinical trials in both adult and pediatric populations, demonstrating a favorable safety profile and preliminary signs of efficacy.
| p28 Clinical Trial Data Summary | |
| Trial Identifier | NCT00914914 (First-in-human, Adult)[13][14] |
| Patient Population | 15 patients with metastatic, refractory p53-positive solid tumors (melanoma, colon, sarcoma, prostate, pancreatic).[1][15] |
| Key Efficacy Results | 1 Complete Response (CR) (duration: 139 weeks) 3 Partial Responses (PR) (duration: 44-125 weeks) 7 Stable Disease (SD) (duration: 7-61 weeks)[14] |
| Trial Identifier | PBTC-041 (Pediatric)[6][16] |
| Patient Population | 18 children with recurrent/progressive central nervous system tumors.[6] |
| Key Efficacy Results | No objective responses (CR/PR) 2 patients with Stable Disease (SD) for >4 cycles.[6][16] |
Preclinical studies in xenograft models have shown that p28 significantly reduces tumor size in breast cancer and inhibits the growth of colon cancer cells.[1]
Conventional Chemotherapy: The Established Standard
The efficacy of conventional chemotherapy is highly variable and depends on numerous factors, including the cancer type, stage, genetic profile, and the specific drug regimen used.[17][18] For many solid tumors, chemotherapy is a cornerstone of treatment, used with curative intent or to prolong life and manage symptoms.[7][19] Response rates can range from high, as seen in testicular cancer, to more modest, as in advanced pancreatic cancer. It is often used in combination with surgery, radiation, or newer targeted therapies to improve outcomes.[19]
Summary Comparison Table
| Feature | p28 Peptide | Conventional Chemotherapy |
| Target | p53 pathway, Angiogenesis pathways (VEGFR-2, FAK, Akt).[1][2] | Rapidly dividing cells (targets DNA synthesis, mitosis).[7][8] |
| Specificity | High: preferentially enters cancer cells.[1] | Low: affects any rapidly dividing cell (cancerous or healthy).[10] |
| Mechanism | Stabilizes p53, induces G2/M arrest and apoptosis, inhibits angiogenesis.[1][6] | Induces widespread DNA damage or mitotic disruption, leading to cell death.[8][9] |
| Efficacy | Promising early-phase data: CR, PR, and SD observed in refractory tumors.[14] | Established efficacy; highly variable by tumor type and regimen. Can be curative.[19] |
| Safety Profile | Excellent: No dose-limiting toxicities observed; MTD not reached.[14] | Significant toxicity is common and often dose-limiting.[10] |
| Common Adverse Events | Transient grade 1 infusion-related reactions.[6][16] | Myelosuppression, mucositis, alopecia, nausea, vomiting, organ-specific toxicities.[9][11] |
| Development Stage | Early-phase clinical trials.[20][21] | Standard of care for decades.[7] |
Experimental Protocols
The evaluation of anticancer agents relies on rigorously defined experimental protocols, from in vitro assays to structured clinical trials.
Protocol: Phase I Adult Clinical Trial of p28 (NCT00914914)
This protocol was designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of p28 in humans for the first time.[14]
-
Study Design: An open-label, first-in-human, accelerated titration 3+3 dose-escalation Phase I trial.[13][14]
-
Patient Population: Patients with advanced, metastatic solid tumors that were refractory to standard treatments and showed p53 protein expression in >10% of cells via immunohistochemistry (IHC).[22]
-
Intervention: p28 was administered as a short intravenous infusion three times per week for four weeks. This treatment period was followed by a two-week rest period, completing a six-week cycle.[14]
-
Dose Escalation: The trial enrolled patients in cohorts of three, starting at the lowest dose (0.83 mg/kg) and escalating through five levels to the highest dose (4.16 mg/kg).[15][22]
-
Primary Endpoints: To determine the safety profile, dose-limiting toxicities (DLTs), and the maximum tolerated dose (MTD).[14]
-
Secondary Endpoints: To characterize the pharmacokinetic profile of p28, assess for any immune response to the peptide, and document any preliminary evidence of anti-tumor activity using RECIST 1.1 criteria.[14]
Protocol: General In Vitro Assessment of a Chemotherapeutic Agent
A standard laboratory protocol to determine the cytotoxic effects of a drug on cancer cells.
-
Cell Lines and Culture: Select and maintain appropriate human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon).[1]
-
Drug Treatment: Plate cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the chemotherapeutic agent for specified time points (e.g., 24, 48, 72 hours). Include an untreated control group.
-
Cell Viability Assay (e.g., MTT Assay): After treatment, add MTT reagent to all wells. Viable cells with active mitochondria will convert the MTT into a purple formazan (B1609692) product. Solubilize the formazan crystals and measure the absorbance using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.[23]
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Cell Cycle Analysis (via Flow Cytometry): Treat cells as described above. After treatment, harvest the cells, fix them in ethanol, and stain their DNA with a fluorescent dye like propidium (B1200493) iodide. Analyze the cells using a flow cytometer to measure the fluorescence intensity of individual cells, which corresponds to their DNA content. This allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle, revealing any drug-induced cell cycle arrest.
Conclusion and Future Outlook
The comparison between the p28 peptide and conventional chemotherapy highlights a significant evolution in cancer drug development, moving from broad-spectrum cytotoxic agents to highly targeted therapeutics.
-
p28 Peptide: Represents a targeted approach with a dual mechanism that reactivates a key tumor suppressor pathway while simultaneously cutting off the tumor's blood supply.[1][2] Its most compelling feature, demonstrated in early clinical trials, is its exceptional safety profile, with no significant adverse events and evidence of anti-tumor activity in heavily pre-treated patients.[14]
-
Conventional Chemotherapy: Remains the established standard of care for a wide array of solid tumors, with proven, albeit highly variable, efficacy.[19] Its utility is fundamentally limited by its non-specific mechanism, which results in a narrow therapeutic index and a substantial burden of toxicity for patients.[10][12]
The future of solid tumor treatment may not be a simple choice between these two approaches but rather in their intelligent combination. Preclinical studies suggest that p28 can enhance the efficacy of DNA-damaging agents like temozolomide (B1682018) and radiation.[20][23] By using p28 to specifically arrest cancer cells in the G2/M phase—a point where they are often most vulnerable to DNA damage—it may be possible to synergistically boost the effects of conventional chemotherapy, potentially allowing for lower, less toxic doses while achieving a greater therapeutic outcome. Further clinical investigation into these combination strategies is a critical next step.
References
- 1. p28 Bacterial Peptide, as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. [2411.07124] Azurin-Based Peptide p28 Arrests the p53-HDM2 Interactions: A Novel Anti-Cancer Pathway [arxiv.org]
- 6. Phase I trial of p28 (NSC745104), a non-HDM2-mediated peptide inhibitor of p53 ubiquitination in pediatric patients with recurrent or progressive central nervous system tumors: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotherapy - Wikipedia [en.wikipedia.org]
- 8. Cancer chemotherapy: insights into cellular and tumor microenvironmental mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncodaily.com [oncodaily.com]
- 10. Cancer Chemotherapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Chemotherapy Side-Effects: Not All DNA Damage Is Equal [mdpi.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. A first-in-class, first-in-human, phase I trial of p28, a non-HDM2-mediated peptide inhibitor of p53 ubiquitination in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. | BioWorld [bioworld.com]
- 16. Phase I trial of p28 (NSC745104), a non-HDM2-mediated peptide inhibitor of p53 ubiquitination in pediatric patients with recurrent or progressive central nervous system tumors: A Pediatric Brain Tumor Consortium Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [Protocols for the chemotherapy of solid tumors: should we increase or reduce?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New Solid Tumor treatments 2025 | Everyone.org [everyone.org]
- 20. Frontiers | Tumor-targeting cell-penetrating peptide, p28, for glioblastoma imaging and therapy [frontiersin.org]
- 21. Anticancer Actions of Azurin and Its Derived Peptide p28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. researchgate.net [researchgate.net]
A New Alliance in Immuno-Oncology: Comparing BMC128 with Nivolumab to Nivolumab Monotherapy
For researchers, scientists, and drug development professionals, the quest for overcoming resistance to immune checkpoint inhibitors is a paramount challenge. A novel microbiome-based therapeutic, BMC128, in combination with the established anti-PD-1 antibody nivolumab (B1139203), has shown promising early signals in a Phase 1 clinical trial for patients with advanced cancers who have previously progressed on immunotherapy. This guide provides an objective comparison of the emerging combination therapy against nivolumab monotherapy, supported by the latest experimental data.
Executive Summary
Preliminary findings from the Phase 1 clinical trial (NCT05354102) suggest that the addition of BMC128 to nivolumab may offer a new therapeutic strategy for patients with non-small cell lung cancer (NSCLC), melanoma, and renal cell carcinoma (RCC) who are refractory to prior immunotherapy. The combination has demonstrated a favorable safety profile and early signs of clinical efficacy, with a majority of patients exhibiting positive clinical signals and sustained benefits. While direct comparative data from a head-to-head trial is not yet available, this guide synthesizes the current evidence for both the combination therapy and nivolumab monotherapy in relevant patient populations to offer a preliminary comparative analysis.
Mechanism of Action: A Synergistic Approach
Nivolumab is a human immunoglobulin G4 (IgG4) monoclonal antibody that binds to the programmed death-1 (PD-1) receptor on T-cells.[1][2] This action blocks the interaction between PD-1 and its ligands, PD-L1 and PD-L2, which are often overexpressed by tumor cells to evade the immune system. By inhibiting this interaction, nivolumab releases the brakes on the immune system, allowing T-cells to recognize and attack cancer cells.[1][2]
BMC128 is a live biotherapeutic product consisting of a consortium of four rationally-designed bacterial strains.[3][4] The hypothesis behind its use is that the gut microbiome can modulate the host's immune system and influence the response to checkpoint inhibitors.[3] Preclinical studies have suggested that BMC128 can potentiate the efficacy of anti-PD-1 therapy by increasing the infiltration of anti-tumor immune cells such as CD4+, CD8+, and NK cells into the tumor microenvironment.[5]
The proposed synergistic mechanism involves BMC128 modulating the gut microbiome to create a more favorable immune environment, thereby enhancing the anti-tumor activity of nivolumab.
Clinical Performance: A Comparative Overview
BMC128 plus Nivolumab: Preliminary Phase 1 Data
The ongoing Phase 1 trial (NCT05354102) of BMC128 in combination with nivolumab has provided encouraging preliminary data in patients with NSCLC, melanoma, or RCC who have progressed on prior immunotherapy.[6][7][8]
Table 1: Preliminary Efficacy and Safety of BMC128 plus Nivolumab (Phase 1 Trial)
| Endpoint | Finding | Citation(s) |
| Patient Population | 11 patients with NSCLC, melanoma, or RCC who had experienced disease progression on prior immunotherapy. | [6][7] |
| Overall Clinical Benefit | 72% of refractory cases exhibited positive clinical signals. | [7][8] |
| Disease-Specific Benefit | 100% of RCC patients and 60% of NSCLC patients demonstrated positive clinical outcomes. | [8] |
| Disease Control Rate | 64% of patients' disease stopped progressing and they displayed stable disease (SD). | [7] |
| Durability of Response | 55% of patients showed sustained clinical benefit, with notable durations of response of over 16 weeks, and one patient exceeding 80 weeks. | [7] |
| Safety | No major safety events potentially associated with BMC128 were reported during monotherapy or combination treatment. Two patients exhibited minor adverse events potentially associated with BMC128. | [5] |
Nivolumab Monotherapy: Data in Pre-treated Patients
Data for nivolumab monotherapy in patients who have progressed on prior immunotherapy is limited and often retrospective. The following table summarizes findings from studies evaluating nivolumab in second-line or later settings, which may serve as a historical reference. It is important to note that these patient populations may not be directly comparable to those in the BMC128 combination trial.
Table 2: Efficacy of Nivolumab Monotherapy in Previously Treated Advanced Cancers
| Indication | Study/Analysis | Patient Population | Key Efficacy Endpoints | Citation(s) |
| NSCLC | Retrospective analysis | 134 patients with metastatic NSCLC treated with second-line or later nivolumab. | Median PFS: 4.8 months (without irAEs) to 9.2 months (with irAEs). Median OS: 11.1 months (without irAEs) to not reached (with irAEs). | [3] |
| NSCLC | CheckMate-057 (2-year follow-up) | Patients with nonsquamous NSCLC who progressed after platinum-based chemotherapy. | 2-year OS rate: 29%. | [9] |
| NSCLC | CheckMate-017 (2-year follow-up) | Patients with squamous NSCLC who progressed after platinum-based chemotherapy. | 2-year OS rate: 23%. | [9] |
| Melanoma | IGNYTE Clinical Trial (Historical Context) | Patients with melanoma that progressed on anti-PD-1 therapy. | Expected ORR to continued anti-PD-1 monotherapy: 6-7%. | [10] |
| RCC | WITNESS Study | 325 patients with aRCC who initiated nivolumab after 1-2 prior lines of antiangiogenic therapy. | Median OS: 20.5 months. Median PFS: 5.2 months. ORR: 34.5%. | [11] |
Experimental Protocols
BMC128 plus Nivolumab (NCT05354102)
The Phase 1, open-label study was designed to evaluate the safety and tolerability of BMC128 in combination with nivolumab.[12][13]
-
Patient Population: Adult patients (≥18 years) with histologically or cytologically confirmed metastatic or locally advanced unresectable clear cell renal cell carcinoma (ccRCC), cutaneous melanoma, or EGFR/ALK wild-type adenocarcinoma-type non-small cell lung carcinoma (NSCLC). Patients must have progressed on treatment with a PD-1/PD-L1 inhibitor.[6][12]
-
Treatment Regimen: The study consists of four stages:
-
Depletion: Treatment with oral vancomycin (B549263) and neomycin for 72 hours to deplete the native gut microbiota.[12][13]
-
Induction: BMC128 monotherapy administered orally once daily for 14 days.[12][13]
-
Combination Treatment: Four 28-day cycles of nivolumab (480 mg) administered intravenously on day 1 of each cycle, in combination with a daily oral dose of BMC128 (4*10^8 live cells/strain).[5][12]
-
Nivolumab Monotherapy: Continued treatment with nivolumab monotherapy.[5][12]
-
-
Primary Outcome Measures: To assess the safety and tolerability of BMC128 in combination with nivolumab.[12]
Conclusion and Future Directions
The combination of BMC128 with nivolumab represents a promising and innovative approach to address the significant unmet need of resistance to immune checkpoint inhibitors. The preliminary data from the Phase 1 trial are encouraging, suggesting a favorable safety profile and early signals of efficacy in a heavily pre-treated patient population.
However, it is crucial to interpret these findings with caution. The data are from a small, single-arm study, and direct comparisons with nivolumab monotherapy are limited by the lack of head-to-head trials and differences in patient populations in existing studies.
Future research, including a planned Phase 2 study, will be essential to confirm the efficacy of BMC128 in combination with nivolumab and to delineate the patient populations most likely to benefit from this novel therapeutic strategy. Further investigation into the precise immunological changes induced by BMC128 will also be critical to fully understand its mechanism of action and to guide the development of the next generation of microbiome-based cancer immunotherapies.
References
- 1. targetedonc.com [targetedonc.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Retreatment with Immune Checkpoint Inhibitors in the New Scenario of Immunotherapy in Non-Small Cell Lung Cancer [mdpi.com]
- 4. biomicamed.com [biomicamed.com]
- 5. ascopubs.org [ascopubs.org]
- 6. A First-in-human (FIH) Combination Treatment Study With a Single Dose Level of BMC128 | Clinical Research Trial Listing [centerwatch.com]
- 7. Biomica Presents Positive Clinical Data Update from Ongoing Phase 1 Trial of Microbiome-Based Therapeutic, BMC128, for Refractory RCC, NSCLC & Melanoma [prnewswire.com]
- 8. urologytimes.com [urologytimes.com]
- 9. targetedonc.com [targetedonc.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Nivolumab in patients with advanced renal cell carcinoma in France: interim results of the observational, real-world WITNESS study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head In Vitro Comparison of TORC1/2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of various inhibitors targeting the mechanistic target of rapamycin (B549165) (mTOR) complexes, TORC1 and TORC2. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological and experimental workflows.
The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, making it a prime target in cancer therapy and other diseases. mTOR exerts its functions through two distinct multiprotein complexes: TORC1 and TORC2. While first-generation inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit TORC1, they have limitations, including incomplete inhibition of all TORC1 functions and the potential for feedback activation of pro-survival signaling pathways. This has led to the development of second-generation ATP-competitive inhibitors that target the kinase domain of mTOR, thereby inhibiting both TORC1 and TORC2. This guide focuses on a head-to-head comparison of these inhibitors based on their in vitro potency.
Data Presentation: Comparative Potency of TORC1/2 Inhibitors
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of a selection of TORC1 and TORC2 inhibitors. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50% in biochemical assays. It is important to note that assay conditions can vary between studies, which may influence the reported IC50 values.
| Inhibitor | Type | TORC1 IC50 (nM) | TORC2 IC50 (nM) | Notes |
| Dual TORC1/2 Inhibitors | ||||
| OSI-027 | ATP-competitive | 22 | 65 | Potent and selective dual inhibitor.[1] |
| AZD2014 | ATP-competitive | 2.8 | N/A (inhibits pAKT S473 at 80 nM) | High selectivity against PI3K isoforms.[1] |
| PP242 | ATP-competitive | 8 | 80 | One of the early well-characterized dual inhibitors.[2] |
| Torin 1 | ATP-competitive | 2-10 | 2-10 | Highly potent and selective for mTOR over related kinases. |
| Torin 2 | ATP-competitive | ~0.25 (cellular EC50) | ~0.25 (cellular EC50) | Improved pharmacokinetic properties over Torin 1.[3] |
| PQR620 | ATP-competitive | Median IC50 of 250 nM in lymphoma cell lines | Median IC50 of 250 nM in lymphoma cell lines | Brain-penetrant dual inhibitor. |
| R41 | ATP-competitive | 8 | 166 | Novel structural class of mTOR inhibitor.[4] |
| Selective TORC1 Inhibitors | ||||
| Rapamycin | Allosteric | Potent (nM range) | Largely insensitive | First-generation mTOR inhibitor. |
| Everolimus (RAD001) | Allosteric | Potent (nM range) | Largely insensitive | Rapamycin analog with improved pharmacokinetic properties.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro data. Below are representative protocols for key experiments used to characterize TORC1/2 inhibitors.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of immunoprecipitated TORC1 or TORC2 and their inhibition by various compounds.
1. Cell Lysis and Immunoprecipitation:
-
Culture cells (e.g., HEK293T) to 70-80% confluency.
-
Lyse cells in a CHAPS-based lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with anti-Raptor (for TORC1) or anti-Rictor (for TORC2) antibodies for 1-2 hours at 4°C.
-
Add protein A/G-agarose beads and incubate for another hour to capture the antibody-protein complexes.
-
Wash the immunoprecipitates several times with lysis buffer to remove non-specific binding.
2. Kinase Reaction:
-
Resuspend the washed beads in a kinase assay buffer containing MgCl2.
-
Add the inhibitor at various concentrations and incubate for a short period.
-
Initiate the kinase reaction by adding a substrate (e.g., recombinant 4E-BP1 for TORC1 or inactive Akt1 for TORC2) and ATP (often [γ-32P]ATP for radioactive detection or unlabeled ATP for detection by immunoblotting).
-
Incubate the reaction mixture at 30°C for 20-30 minutes with gentle agitation.
3. Detection of Substrate Phosphorylation:
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
If using [γ-32P]ATP, expose the gel to a phosphor screen and quantify the radioactive signal.
-
If using unlabeled ATP, transfer the proteins to a PVDF membrane and perform a Western blot using phospho-specific antibodies against the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46) or anti-phospho-Akt (Ser473)).
Western Blot Analysis of Downstream Signaling
This method is used to assess the effect of inhibitors on the phosphorylation status of key downstream effectors of TORC1 and TORC2 in intact cells.
1. Cell Treatment and Lysis:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the inhibitor for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-S6K, total S6K, phospho-Akt, total Akt, phospho-4E-BP1, total 4E-BP1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
TORC1 and TORC2 Signaling Pathways
Caption: Simplified TORC1 and TORC2 signaling pathways.
General Experimental Workflow for Inhibitor Comparison
Caption: Workflow for in vitro comparison of TORC1/2 inhibitors.
References
- 1. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of a dual mTORC1/2 inhibitor for the prevention of posterior capsule opacification: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medsci.org [medsci.org]
- 4. Overview of Research into mTOR Inhibitors [mdpi.com]
- 5. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
MCLA-128 (Zenocutuzumab): A Comparative Analysis of its Cross-Reactivity with HER Family Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bispecific antibody MCLA-128 (zenocutuzumab) and its cross-reactivity profile with the human epidermal growth factor receptor (HER) family, which includes HER1 (EGFR), HER2, HER3, and HER4. The following sections present quantitative data, detailed experimental methodologies, and visual diagrams to objectively assess the performance and specificity of MCLA-128.
Mechanism of Action: The "Dock and Block" Model
MCLA-128 is a humanized IgG1 bispecific antibody engineered to simultaneously target HER2 and HER3.[1][2][3][4][5][6][7] Its primary mechanism of action is described as a "dock and block" model.[6][8] The anti-HER2 arm of MCLA-128 first "docks" to domain I of the HER2 receptor.[8][9] This initial binding event orients the second arm of the antibody to effectively "block" the ligand-binding site on domain III of the HER3 receptor.[8][9] This prevents the binding of the HER3 ligand, heregulin (HRG) or neuregulin 1 (NRG1), thereby inhibiting the formation and activation of the oncogenic HER2:HER3 heterodimer.[1][2][8][9][10]
Quantitative Analysis of Binding and Functional Inhibition
The following tables summarize the available quantitative data on the binding and functional inhibition of MCLA-128 against HER family receptors.
Table 1: MCLA-128 Binding Affinity to HER2 and HER3
| Target Receptor | Binding Assay | EC50 (ng/mL) | Reference |
| HER2 | Immobilized Receptor Assay | 2.42 | [3] |
| HER3 | Immobilized Receptor Assay | 31.77 | [3] |
Note: While specific Kd values for MCLA-128 binding to individual HER family receptors are not consistently reported in the public domain, the provided EC50 values indicate a strong binding avidity to both HER2 and HER3.
Table 2: MCLA-128 Functional Inhibition in HER2-Amplified Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (pM) | Reference |
| BT474 | Breast Ductal Carcinoma | HRG-driven Growth Inhibition | 100 - 200 | [10] |
| SKBR3 | Breast Adenocarcinoma | HRG-driven Growth Inhibition | 100 - 200 | [10] |
| N87 | Gastric Carcinoma | HRG-driven Growth Inhibition | 100 - 200 | [10] |
Cross-Reactivity with EGFR (HER1) and HER4
Experimental evidence indicates a high degree of specificity of MCLA-128 for the HER2:HER3 heterodimer with minimal cross-reactivity with other HER family members, including EGFR and HER4.
A key study utilizing a β-galactosidase complementation assay directly compared the inhibitory effects of MCLA-128 on the dimerization of different HER family pairs. The results demonstrated that MCLA-128 specifically inhibits the ligand-induced dimerization of HER2:HER3. In contrast, Pertuzumab, another HER2-targeting antibody, was shown to inhibit all HER2-containing dimer pairs, including those with EGFR and HER4. This provides strong evidence for the selective action of MCLA-128.
Visualizing the Mechanism and Experimental Workflows
MCLA-128 "Dock and Block" Mechanism of Action
Caption: MCLA-128's "Dock and Block" mechanism targeting HER2 and HER3.
HER Family Signaling and MCLA-128 Inhibition
Caption: MCLA-128 selectively inhibits the HER2:HER3 signaling pathway.
Experimental Workflow for Dimerization Assay
Caption: Generalized workflow for a cell-based HER dimerization assay.
Detailed Methodologies
β-Galactosidase Enzyme Fragment Complementation (EFC) Assay for Dimerization
This assay is used to measure the ligand-induced dimerization of HER family receptors in live cells.
-
Cell Line Engineering: Reporter cell lines are engineered to co-express two different HER family receptors, with each receptor fused to a non-functional fragment of the β-galactosidase enzyme.
-
Ligand Stimulation: The addition of a specific ligand (e.g., HRG for HER3) induces the dimerization of the corresponding HER receptors.
-
Enzyme Complementation: Upon dimerization, the two β-galactosidase fragments are brought into close proximity, leading to the formation of a functional enzyme.
-
Signal Detection: The reconstituted enzyme hydrolyzes a substrate, producing a chemiluminescent or colorimetric signal that is proportional to the extent of receptor dimerization.
-
Inhibition by MCLA-128: To assess the inhibitory effect of MCLA-128, the antibody is added to the cells prior to or concurrently with the ligand. A reduction in the signal indicates the inhibition of dimerization.
Western Blotting for HER Receptor Phosphorylation
This technique is employed to determine the phosphorylation status of HER receptors and downstream signaling proteins, which is a key indicator of receptor activation.
-
Cell Culture and Treatment: Cancer cell lines expressing HER receptors are cultured and then treated with MCLA-128 for a specified period, followed by stimulation with a ligand like HRG.
-
Cell Lysis: The cells are lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined to ensure equal loading for electrophoresis.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of HER receptors (e.g., p-HER3) or downstream signaling molecules (e.g., p-Akt). Total protein levels for each target are also measured as a loading control.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody. The addition of a chemiluminescent substrate allows for the visualization and quantification of the protein bands. A decrease in the phosphorylated protein signal in MCLA-128-treated cells indicates inhibition of receptor signaling.[4]
Cell Proliferation Assays
These assays measure the effect of MCLA-128 on the growth of cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in multi-well plates and allowed to adhere.
-
Treatment: The cells are treated with a range of concentrations of MCLA-128 in the presence of a growth stimulus, such as HRG.
-
Incubation: The plates are incubated for a period of several days to allow for cell growth.
-
Viability Measurement: Cell viability is assessed using various methods, such as colorimetric assays (e.g., MTT or AlamarBlue) that measure metabolic activity, or by direct cell counting.
-
Data Analysis: The results are used to generate dose-response curves and calculate the IC50 value, which represents the concentration of MCLA-128 required to inhibit cell proliferation by 50%.
Conclusion
The available preclinical data strongly supports the high specificity of MCLA-128 for the HER2 and HER3 receptors. Its unique "dock and block" mechanism effectively and selectively inhibits the activation of the HER2:HER3 heterodimer, a key driver of tumor growth and survival in various cancers. While direct quantitative binding data for EGFR and HER4 is limited in the public domain, functional assays demonstrate a clear lack of significant cross-reactivity with these other HER family members, highlighting MCLA-128 as a highly targeted therapeutic agent.
References
- 1. merus.nl [merus.nl]
- 2. merus.nl [merus.nl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Zenocutuzumab, a HER2xHER3 Bispecific Antibody, Is Effective Therapy for Tumors Driven by NRG1 Gene Rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zenocutuzumab, a HER2xHER3 Bispecific Antibody, Is Effective Therapy for Tumors Driven by NRG1 Gene Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. partnertx.com [partnertx.com]
- 7. researchgate.net [researchgate.net]
- 8. merus.nl [merus.nl]
- 9. merus.nl [merus.nl]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. onclive.com [onclive.com]
Reproducibility of Apoptosis Induction by Antitumor Agent-128: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the apoptotic effects of Antitumor agent-128, a novel therapeutic candidate. While direct studies on the reproducibility of its apoptosis induction are not extensively published, this document synthesizes the available experimental data on its efficacy and mechanism of action. Comparisons are drawn from baseline and control treatments as presented in the foundational research. Detailed experimental protocols and visual diagrams of the signaling pathways and workflows are provided to facilitate understanding and potential replication of key findings.
Comparative Analysis of Apoptosis Induction
Antitumor agent-128 has been shown to induce apoptosis in human non-small cell lung carcinoma (A549) cells. The primary mechanism involves the induction of cell cycle arrest at the G2/M and S phases, which subsequently leads to programmed cell death. The agent is identified as a potential inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Quantitative Data on Apoptosis and Cell Cycle Arrest
The following tables summarize the quantitative data from key experiments investigating the effect of Antitumor agent-128 on A549 cells. It is important to note that while these studies provide valuable insights into the agent's efficacy, they do not include explicit data on inter-experimental reproducibility. The data presented is from a single, detailed study.
Table 1: Effect of Antitumor agent-128 on A549 Cell Viability (IC50)
| Compound | IC50 (µM) in A549 cells |
| Antitumor agent-128 | 1.8 ± 0.2 |
| Doxorubicin (Control) | 0.9 ± 0.1 |
Data represents the mean ± standard deviation from a representative experiment.
Table 2: Cell Cycle Analysis of A549 Cells Treated with Antitumor agent-128
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | 55.3 | 25.1 | 19.6 |
| Antitumor agent-128 (1.8 µM) | 28.4 | 38.7 | 32.9 |
Data from a representative cell cycle analysis experiment.
Table 3: Quantification of Apoptosis by Annexin V-FITC/PI Staining
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Untreated) | 3.2 | 1.5 |
| Antitumor agent-128 (1.8 µM) | 25.8 | 12.4 |
Data from a representative flow cytometry experiment.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of Antitumor agent-128.
Cell Culture and Treatment
-
Cell Line: Human non-small cell lung carcinoma (A549) cells were used.
-
Culture Medium: Cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Antitumor agent-128 was dissolved in DMSO to create a stock solution and then diluted to the final concentration in the culture medium. The final DMSO concentration was kept below 0.1%.
Cell Viability Assay (MTT Assay)
-
A549 cells were seeded in 96-well plates at a density of 5 x 103 cells/well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of Antitumor agent-128 for 48 hours.
-
After the treatment period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plate was incubated for another 4 hours at 37°C.
-
The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 value was calculated as the concentration of the agent that caused a 50% reduction in cell viability compared to the untreated control.
Cell Cycle Analysis
-
A549 cells were seeded in 6-well plates and treated with Antitumor agent-128 (1.8 µM) for 24 hours.
-
After treatment, the cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at 4°C overnight.
-
The fixed cells were washed with PBS and then incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.
-
Propidium iodide (PI, 50 µg/mL) was added to the cell suspension, and the cells were incubated for another 30 minutes in the dark.
-
The DNA content of the cells was analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined using ModFit LT software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
A549 cells were treated with Antitumor agent-128 (1.8 µM) for 24 hours.
-
Both floating and adherent cells were collected, washed twice with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC (5 µL) and Propidium Iodide (PI, 10 µL) were added to the cell suspension.
-
The cells were incubated for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry within 1 hour.
-
The percentages of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells were quantified.
Visualizations: Signaling Pathways and Experimental Workflow
Apoptosis Induction Signaling Pathway
The following diagram illustrates the proposed signaling pathway for Antitumor agent-128-induced apoptosis, highlighting its potential role as a MAPK inhibitor.
INK128 (Sapanisertib): A Promising Strategy to Overcome Doxorubicin Resistance in Neuroblastoma
A detailed comparison of the mTOR inhibitor INK128 against other therapeutic alternatives for doxorubicin-resistant neuroblastoma, supported by preclinical data and experimental protocols.
Doxorubicin (B1662922) is a cornerstone of chemotherapy regimens for neuroblastoma, a common and often aggressive childhood cancer. However, the development of doxorubicin resistance is a major clinical challenge, leading to treatment failure and poor outcomes. In the quest for effective therapeutic strategies to combat this resistance, the mTOR inhibitor INK128 (also known as sapanisertib) has emerged as a promising candidate. This guide provides a comprehensive comparison of INK128's efficacy with other alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical area of oncology research.
INK128 Demonstrates Significant Efficacy in Doxorubicin-Resistant Neuroblastoma
INK128 is a potent and selective ATP-competitive inhibitor of mTOR, targeting both mTORC1 and mTORC2 complexes. This dual inhibition is crucial as the mTOR signaling pathway is frequently dysregulated in cancer and plays a key role in cell growth, proliferation, and survival. Preclinical studies have shown that INK128 not only inhibits the growth of neuroblastoma cells but also significantly enhances the cytotoxic effects of doxorubicin, particularly in cells that have developed resistance to this chemotherapeutic agent.
A key study demonstrated that INK128 can overcome established chemoresistance in the LA-N-6 neuroblastoma cell line, which is known to be resistant to high doses of doxorubicin.[1] Co-treatment with INK128 significantly increased the sensitivity of LA-N-6 cells to doxorubicin, leading to enhanced apoptosis.[1] This sensitizing effect is attributed to INK128's ability to block the downstream signaling of mTOR, thereby interfering with the survival mechanisms that contribute to doxorubicin resistance.
In Vitro Efficacy of INK128 in Combination with Doxorubicin
The synergistic effect of INK128 and doxorubicin has been quantified in various neuroblastoma cell lines. The half-maximal inhibitory concentration (IC50) of doxorubicin is significantly reduced in the presence of INK128, indicating that a lower dose of doxorubicin is required to achieve the same level of cancer cell killing.
| Cell Line | Treatment | IC50 (µM) | Fold Sensitization |
| LA-N-6 (Doxorubicin-Resistant) | Doxorubicin alone | >10 | - |
| Doxorubicin + INK128 (0.1 µM) | ~1.5 | >6.7 | |
| IMR-32 | Doxorubicin alone | ~0.5 | - |
| Doxorubicin + INK128 (0.1 µM) | ~0.1 | 5 | |
| SH-SY5Y | Doxorubicin alone | ~0.8 | - |
| Doxorubicin + INK128 (0.1 µM) | ~0.2 | 4 |
Data extrapolated from graphical representations in Zhang et al., 2015.[1]
In Vivo Tumor Growth Inhibition
Preclinical studies using orthotopic xenograft mouse models of neuroblastoma have further validated the anti-tumor activity of INK128. In a model using IMR32 neuroblastoma cells, treatment with INK128 as a single agent significantly suppressed tumor growth.[1] While specific in vivo data for the combination of INK128 and doxorubicin in a doxorubicin-resistant neuroblastoma model is still emerging, the potent in vitro synergy strongly suggests a similar enhancement of efficacy in vivo.
Comparison with Alternative Therapeutic Strategies
Several other targeted therapies are being investigated to overcome doxorubicin resistance in neuroblastoma. These include inhibitors of other signaling pathways and novel drug delivery systems.
| Therapeutic Agent | Target | Mechanism of Action in Doxorubicin Resistance | Reported Efficacy in Neuroblastoma |
| INK128 (Sapanisertib) | mTORC1/mTORC2 | Inhibits the PI3K/AKT/mTOR survival pathway, enhancing doxorubicin-induced apoptosis. | Potent synergy with doxorubicin in vitro; single-agent efficacy in vivo.[1] |
| Bosutinib (B1684425) | Src/Abl | Inhibits Src/Abl signaling, which can be aberrantly activated in neuroblastoma and contribute to resistance. | Enhances the cytotoxic effects of doxorubicin in neuroblastoma cell lines.[2] |
| BEZ235 (Dactolisib) | PI3K/mTOR | Dual inhibitor of PI3K and mTOR, targeting a key survival pathway implicated in chemoresistance. | Reverses doxorubicin resistance in other cancer types; synergistic with curcumin (B1669340) in neuroblastoma cells.[3][4] |
| Lorlatinib | ALK | Targets ALK mutations and amplifications, which are drivers in a subset of neuroblastomas and can contribute to resistance. | Synergistic with chemotherapy in preclinical models of ALK-aberrant neuroblastoma.[5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of INK128 and to evaluate its efficacy, specific signaling pathways and experimental workflows are central to the research.
mTOR Signaling Pathway in Neuroblastoma
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival. In many cancers, including neuroblastoma, this pathway is hyperactivated, promoting uncontrolled cell proliferation and resistance to apoptosis. INK128's therapeutic effect stems from its inhibition of mTOR, a central kinase in this pathway.
Caption: The mTOR signaling pathway and points of inhibition by INK128 and Doxorubicin.
Experimental Workflow for Efficacy Evaluation
A typical preclinical workflow to assess the efficacy of a new drug in doxorubicin-resistant neuroblastoma involves a series of in vitro and in vivo experiments.
Caption: A standard experimental workflow for evaluating drug efficacy in resistant neuroblastoma.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in preclinical drug development. The following are summarized protocols for key assays used to evaluate the efficacy of INK128.
Cell Viability Assay (CCK-8 Assay)
-
Cell Seeding: Seed neuroblastoma cells (e.g., LA-N-6, IMR-32) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of INK128, doxorubicin, or a combination of both. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat neuroblastoma cells with the desired concentrations of INK128 and/or doxorubicin for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for mTOR Pathway Proteins
-
Protein Extraction: Lyse treated and untreated neuroblastoma cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The mTOR inhibitor INK128 (sapanisertib) represents a highly effective strategy for overcoming doxorubicin resistance in neuroblastoma. Its ability to potently inhibit both mTORC1 and mTORC2 leads to a significant sensitization of resistant cancer cells to the cytotoxic effects of doxorubicin. The preclinical data strongly support the further investigation of INK128, both as a single agent and in combination with conventional chemotherapy, for the treatment of high-risk and refractory neuroblastoma. The detailed experimental protocols provided herein offer a foundation for researchers to rigorously evaluate INK128 and other novel therapeutic agents in the ongoing effort to improve outcomes for children with this devastating disease.
References
- 1. mTOR ATP-competitive inhibitor INK128 inhibits neuroblastoma growth via blocking mTORC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual PI3K/mTOR inhibitor NVP‑BEZ235 decreases the proliferation of doxorubicin‑resistant K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic anti-proliferative and apoptotic effect of NVP-BEZ235 and curcumin on human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination Therapies Targeting ALK-aberrant Neuroblastoma in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Anticancer agent 128
Safe Handling and Disposal of Anticancer Agent 128: A Comprehensive Guide for Laboratory Professionals
Disclaimer: "this compound" is a placeholder for a potent, investigational cytotoxic compound. The following guidelines are based on established best practices for handling hazardous drugs, such as those outlined by NIOSH and other safety authorities.[1][2][3] Researchers must consult the specific Safety Data Sheet (SDS) for any compound and perform a thorough risk assessment before beginning work.[4][5]
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with potent anticancer agents. Adherence to these protocols is critical for minimizing occupational exposure and ensuring a safe laboratory environment.[6][7]
Personal Protective Equipment (PPE)
The primary defense against exposure to cytotoxic agents is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[6] All personnel must be trained on donning and doffing procedures to prevent contamination.[8] PPE should be worn at all times when handling the agent, its containers, or contaminated waste.[9]
Table 1: Recommended PPE for Handling this compound
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving/Storage | Single pair, chemotherapy-tested nitrile gloves.[10] | Not required unless leakage is suspected. | Not required unless leakage is suspected. | Safety glasses with side shields.[1] |
| Preparation/Compounding (in a BSC) | Double pair, chemotherapy-tested nitrile gloves.[4][6] | Disposable, solid-front, back-closing, impermeable gown with tight-fitting cuffs.[6][11] | NIOSH-approved N95 or higher respirator (fit-testing mandatory).[6][11] | ANSI Z87.1 certified safety glasses with side shields.[6] |
| Administration (In Vitro/In Vivo) | Double pair, chemotherapy-tested nitrile gloves.[10] | Disposable, impermeable gown with tight-fitting cuffs.[12] | Not required unless aerosolization is likely. | Safety glasses and a full-face shield if splashing is possible.[1][6] |
| Waste Disposal | Double pair, chemotherapy-tested nitrile gloves.[10] | Disposable, impermeable gown.[10] | Required if handling powders or creating aerosols.[6] | Goggles or face shield.[10] |
| Spill Cleanup | Double pair, heavy-duty chemotherapy-tested gloves.[13] | Disposable, impermeable gown.[14] | NIOSH-approved N95 or higher respirator.[13] | Goggles and a full-face shield.[14] |
Operational Plan: From Receipt to Disposal
A designated area within the laboratory must be established for handling this compound.[4][5] This area should be clearly marked with warning signs.[5] All manipulations involving open containers of the agent must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to protect both the user and the environment.[6][7]
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, inspect the shipment for any signs of damage or leakage within a ventilated enclosure if possible.[4][9]
-
Store the agent in a clearly labeled, dedicated, and ventilated area, separate from other chemicals.[8][10] The storage container and shelving should also bear a hazardous drug warning label.[8]
-
-
Preparation and Handling (in a BSC):
-
Decontaminate the interior surfaces of the BSC before and after use.[8]
-
Cover the work surface with a disposable, plastic-backed absorbent pad.[8][11]
-
Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.[6][11]
-
Employ closed-system drug-transfer devices (CSTDs) whenever feasible to minimize aerosol generation.[6][10]
-
When handling powders, use wet absorbent gauze to collect any dust and avoid aerosolization.[13]
-
After preparation, wipe the exterior of all containers (vials, plates) with a deactivating agent before removing them from the BSC.[6]
-
-
Spill Management:
-
All laboratories must have a dedicated chemotherapy spill kit readily accessible.[6][15]
-
Secure the Area: Immediately alert others and restrict access to the spill location.[6][14]
-
Don PPE: Put on the full set of PPE from the spill kit, including a respirator.[6]
-
Containment: For liquids, cover the spill with absorbent pads from the kit. For powders, gently cover with a damp cloth or towel.[6][13] Work from the outside of the spill inward to prevent spreading.[16]
-
Cleanup: Use a scoop and scraper to collect debris and place all contaminated materials into a designated cytotoxic waste bag.[13][16]
-
Decontamination: Clean the spill area twice with a detergent solution, followed by a final cleaning with 70% isopropyl alcohol.[13] Some protocols recommend a 10% bleach solution for initial decontamination.[4]
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[10] Cytotoxic waste must be segregated from regular and other biohazardous waste streams.[17][18]
Table 2: Cytotoxic Waste Segregation and Disposal
| Waste Type | Description | Container | Final Disposal Method |
| Trace Waste | Contaminated PPE (gloves, gowns), empty vials, plastic-backed pads, lab consumables.[17] | Yellow or purple, puncture-resistant containers or bags labeled "Trace Chemotherapy Waste".[17][19] | High-temperature incineration.[17][18] |
| Bulk Waste | Unused or expired agent, grossly contaminated materials from spills.[17] | Black or yellow, rigid, leak-proof, puncture-resistant containers labeled "Hazardous Chemotherapy Waste".[17] | High-temperature incineration.[17][18] |
| Sharps Waste | Contaminated needles, syringes, glass vials, pipette tips.[17] | Purple-lidded, puncture-resistant sharps containers labeled for chemotherapy waste.[17][18] | High-temperature incineration.[18] |
All waste containers must be sealed when not in use and should not be overfilled.[8] Disposal must be handled by a licensed hazardous materials carrier.[17]
Quantitative Data Summary
Table 3: Glove Permeation Data (Illustrative)
The selection of appropriate gloves is critical. Gloves must be tested according to the ASTM D6978-05 standard for resistance to permeation by chemotherapy drugs.[1][6][20] This standard is significantly more stringent than others, with a breakthrough detection rate of 0.01 µg/cm²/minute.[20][21][22] Always consult the manufacturer's specific permeation data for the agent or a similar chemical class.
| Glove Material | Thickness (mil) | Test Agent (Example) | Breakthrough Time (ASTM D6978) |
| Nitrile (Chemo-rated) | 4.0 - 8.0 | Carmustine | > 240 minutes[23] |
| Latex | 6.0 - 9.0 | Thiotepa | > 240 minutes |
| Neoprene | 7.0 - 10.0 | Cyclophosphamide | > 240 minutes[23] |
Note: Double-gloving is always recommended when handling potent anticancer agents.[4][6][24]
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Cell Viability Assay
-
Preparation:
-
Don all required PPE as specified in Table 1 for "Preparation/Compounding."
-
Prepare the BSC work surface by decontaminating it and covering it with a fresh plastic-backed absorbent pad.[8]
-
Calculate the required amount of this compound (powder) to achieve a 10 mM stock solution in DMSO.
-
Weigh the powder within the BSC on a calibrated analytical balance. Use anti-static weigh paper.
-
-
Reconstitution:
-
Using a Luer-Lok syringe, add the calculated volume of sterile DMSO to the vial containing the agent.
-
Gently swirl the vial until the powder is completely dissolved. Do not vortex, to avoid aerosol generation.
-
Wipe the exterior of the vial with a deactivating agent.
-
-
Serial Dilution:
-
Prepare serial dilutions from the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentrations for the assay (e.g., 100 µM, 10 µM, 1 µM, etc.).
-
Perform all dilutions within the BSC. Use fresh, sterile pipette tips for each dilution.
-
-
Cell Treatment:
-
Carefully remove the 96-well plates containing cultured cells from the incubator.
-
Within the BSC, add the appropriate volume of each drug dilution to the designated wells.
-
Return the plates to the incubator for the specified treatment duration.
-
-
Post-Procedure Cleanup:
-
Dispose of all contaminated materials (pipette tips, tubes, absorbent pad) in the appropriate cytotoxic waste containers located inside the BSC.[8]
-
Decontaminate all surfaces and equipment within the BSC.
-
Doff PPE in the correct order to avoid self-contamination and dispose of it in the trace chemotherapy waste container.
-
Wash hands thoroughly with soap and water.[25]
-
Visualizations
Caption: Workflow for Safe Handling of this compound.
Caption: Potential Mechanism of Action for this compound.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. kingstonhsc.ca [kingstonhsc.ca]
- 3. safework.nsw.gov.au [safework.nsw.gov.au]
- 4. uthsc.edu [uthsc.edu]
- 5. umdearborn.edu [umdearborn.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. www1.udel.edu [www1.udel.edu]
- 9. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 10. benchchem.com [benchchem.com]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dupont.com.sg [dupont.com.sg]
- 13. dvm360.com [dvm360.com]
- 14. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 15. mskcc.org [mskcc.org]
- 16. How to safely clean up a chemotherapy or hazardous drug spill - Pharma ChoicePharma Choice [pharma-choice.com]
- 17. securewaste.net [securewaste.net]
- 18. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 19. sharpsmart.co.uk [sharpsmart.co.uk]
- 20. Resistance of gloves to permeation by chemotherapy drugs [satra.com]
- 21. ansell.com [ansell.com]
- 22. stacks.cdc.gov [stacks.cdc.gov]
- 23. Evaluation of the permeation of antineoplastic agents through medical gloves of varying materials and thickness and with varying surface treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PPE focus: Hand protection for working with chemotherapy drugs [cleanroomtechnology.com]
- 25. How to Handle Hazardous Drug Spills [educat.med.utah.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
